molecular formula C12H15NO2 B1317691 4-Methyl-3-pyrrolidin-1-yl-benzoic acid CAS No. 107946-74-7

4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Cat. No.: B1317691
CAS No.: 107946-74-7
M. Wt: 205.25 g/mol
InChI Key: WFIMETDAYDXAMM-UHFFFAOYSA-N
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Description

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-pyrrolidin-1-yl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-pyrrolidin-1-yl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIMETDAYDXAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555527
Record name 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107946-74-7
Record name 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, a key building block in medicinal chemistry and drug development. The document delves into the strategic considerations for its synthesis, focusing on prevalent and efficient methodologies such as the Buchwald-Hartwig amination and nucleophilic aromatic substitution. Each synthetic route is discussed with an emphasis on mechanistic understanding, experimental optimization, and practical considerations for laboratory and potential scale-up applications. Detailed, step-by-step protocols, characterization data, and visual aids in the form of reaction schemes and process diagrams are included to support researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

4-Methyl-3-pyrrolidin-1-yl-benzoic acid (Molecular Formula: C12H15NO2, Molecular Weight: 205.26 g/mol ) is a substituted benzoic acid derivative that has garnered significant interest in the field of medicinal chemistry.[1][2] Its structural motif, featuring a carboxylic acid, a methyl group, and a pyrrolidine ring on a benzene core, makes it a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine moiety, in particular, is a common feature in many biologically active compounds and natural products.[3] The strategic placement of these functional groups allows for diverse chemical modifications, making it an attractive starting material for the development of novel pharmaceutical agents. This guide aims to provide a detailed exploration of the synthetic routes to this important compound, empowering researchers to make informed decisions in their synthetic endeavors.

Table 1: Physicochemical Properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

PropertyValueReference
CAS Number 107946-74-7[2]
Molecular Formula C12H15NO2[1][2]
Molecular Weight 205.26 g/mol [1]
Melting Point 163-165 °C[1]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents[4]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, points to two primary synthetic strategies. The key bond formations to consider are the C-N bond between the aromatic ring and the pyrrolidine nitrogen, and the installation of the methyl and carboxylic acid groups on the benzene ring.

G cluster_0 Retrosynthetic Disconnections TM 4-Methyl-3-pyrrolidin-1-yl-benzoic acid CN_bond C-N Bond Formation TM->CN_bond CC_bond Aryl Functionalization TM->CC_bond BH Buchwald-Hartwig Amination CN_bond->BH Key Strategies SNAr Nucleophilic Aromatic Substitution CN_bond->SNAr Key Strategies SM Substituted Benzoic Acids CC_bond->SM Starting Material Selection

Figure 1: Retrosynthetic analysis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

The two most prominent strategies emerging from this analysis are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is well-suited for coupling an amine (pyrrolidine) with an aryl halide.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile (pyrrolidine).[7]

The choice between these strategies often depends on the availability and cost of starting materials, as well as the desired reaction conditions and functional group tolerance.

Synthetic Pathway I: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the construction of C-N bonds due to its broad substrate scope and functional group tolerance.[5][8] In the context of synthesizing 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, this approach involves the coupling of a suitably substituted 3-halo-4-methylbenzoic acid with pyrrolidine.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally involves the following key steps:[9]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.

  • Reductive Elimination: The C-N bond is formed, regenerating the Pd(0) catalyst and releasing the desired product.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R'' AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Starting Materials: 3-Bromo-4-methylbenzoic acid, Pyrrolidine, Palladium(II) acetate, Xantphos, Sodium tert-butoxide, Toluene.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-4-methylbenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by sodium tert-butoxide (2.0 eq).

  • Add pyrrolidine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, leading to the precipitation of the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Table 2: Representative Reagent Quantities for Buchwald-Hartwig Amination

ReagentMolar Eq.Molecular WeightSample Mass (for 10 mmol scale)
3-Bromo-4-methylbenzoic acid1.0215.04 g/mol 2.15 g
Pyrrolidine1.271.12 g/mol 0.85 g (1.0 mL)
Palladium(II) acetate0.02224.50 g/mol 45 mg
Xantphos0.04578.68 g/mol 231 mg
Sodium tert-butoxide2.096.10 g/mol 1.92 g
Toluene--50 mL

Synthetic Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative route, particularly when the aromatic ring is activated by electron-withdrawing groups.[7] For the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, this typically requires a starting material with a good leaving group (e.g., fluorine or chlorine) at the 3-position and an activating group, which in this case is the carboxylic acid itself, ortho to the leaving group.

Mechanistic Insights

The SNAr mechanism proceeds through a two-step addition-elimination sequence:[10]

  • Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The rate of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer complex.

G Start Activated Aryl Halide (e.g., 3-Fluoro-4-methylbenzoic acid) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Pyrrolidine Nucleophile Nucleophile (Pyrrolidine) Product 4-Methyl-3-pyrrolidin-1-yl-benzoic acid Meisenheimer->Product LeavingGroup Leaving Group (e.g., F-) Meisenheimer->LeavingGroup - F-

Figure 3: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol

Starting Materials: 3-Fluoro-4-methylbenzoic acid, Pyrrolidine, Potassium carbonate, Dimethyl sulfoxide (DMSO).

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) and potassium carbonate (2.0 eq) in DMSO.

  • Add pyrrolidine (1.5 eq) to the mixture.

  • Heat the reaction to 120-140 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the solution with 1M HCl to a pH of 3-4 to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Table 3: Representative Reagent Quantities for SNAr

ReagentMolar Eq.Molecular WeightSample Mass (for 10 mmol scale)
3-Fluoro-4-methylbenzoic acid1.0154.14 g/mol 1.54 g
Pyrrolidine1.571.12 g/mol 1.07 g (1.25 mL)
Potassium carbonate2.0138.21 g/mol 2.76 g
DMSO--30 mL

Characterization and Purity Analysis

The identity and purity of the synthesized 4-Methyl-3-pyrrolidin-1-yl-benzoic acid should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the pyrrolidine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value of 163-165 °C.[1]

Table 4: Expected Spectroscopic Data

TechniqueExpected Features
1H NMR Aromatic protons (multiplets), Methyl protons (singlet), Pyrrolidine protons (multiplets), Carboxylic acid proton (broad singlet).
13C NMR Signals corresponding to the aromatic carbons, the methyl carbon, the pyrrolidine carbons, and the carboxylic acid carbon.
MS (ESI) [M+H]+ at m/z 206.1 or [M-H]- at m/z 204.1.

Safety Considerations

  • Handling of Reagents: Many of the reagents used in these syntheses are hazardous. Pyrrolidine is a flammable and corrosive liquid. Palladium catalysts can be toxic. Sodium tert-butoxide is a strong base and is corrosive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Reaction Conditions: The reactions are often carried out at elevated temperatures and under an inert atmosphere. Care should be taken to ensure proper setup and monitoring of the reaction to avoid accidents.

  • Waste Disposal: Chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid can be effectively achieved through several synthetic routes, with the Buchwald-Hartwig amination and nucleophilic aromatic substitution being the most prominent. The choice of method will depend on factors such as starting material availability, cost, and the specific requirements of the research project. This guide has provided a detailed overview of these synthetic strategies, including mechanistic insights and practical experimental protocols, to aid researchers in the successful preparation of this valuable compound. Careful execution of the described procedures and thorough characterization of the final product are crucial for ensuring high purity and advancing subsequent research and development activities.

References

  • ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Sinfoo Biotech. 4-methyl-3-pyrrolidin-1-yl-benzoic acid, (CAS# 107946-74-7). [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PMC - NIH. Concerted Nucleophilic Aromatic Substitutions. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical framework for the characterization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, a novel compound with potential therapeutic applications. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making throughout the development pipeline. While specific experimental values for this compound are yet to be widely published, this document serves as a rigorous, field-proven roadmap for their determination.

Chemical Identity and Structure

A foundational aspect of any physicochemical characterization is the unambiguous identification of the molecule . 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a substituted benzoic acid derivative with a pyrrolidinyl moiety.

Table 1: Chemical Identification of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

IdentifierValueSource
Chemical Name 4-Methyl-3-pyrrolidin-1-yl-benzoic acid[1]
CAS Number 107946-74-7[1]
Molecular Formula C12H15NO2[1]
Molecular Weight 205.253 g/mol [1]
Chemical Structure [1]

Predicted and Experimental Physicochemical Properties

The following table summarizes key physicochemical parameters. It is populated with predicted values where experimental data is unavailable, highlighting the necessity for the rigorous experimental determination outlined in the subsequent sections.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Experimental ValueSignificance in Drug Development
Melting Point (°C) Data not availableInfluences formulation, stability, and purification methods.
Boiling Point (°C) Data not availableRelevant for purification and assessing thermal stability.
Aqueous Solubility To be determinedCrucial for bioavailability and formulation of oral dosage forms.[2][3]
pKa To be determinedGoverns the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding.[4]
LogP/LogD To be determinedA measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[][6][7]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the critical physicochemical properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH. For 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, the carboxylic acid and the tertiary amine of the pyrrolidine ring are the primary ionizable groups. Potentiometric titration is a highly accurate and reliable method for pKa determination.[8][9]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in co-solvent (e.g., Methanol) prep2 Dilute with water to final concentration (e.g., 1 mM) prep1->prep2 titr1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2->titr1 Transfer to titration vessel titr2 Titrate with standardized 0.1 M HCl titr1->titr2 titr3 Titrate with standardized 0.1 M NaOH titr2->titr3 anal1 Plot pH vs. Volume of titrant titr3->anal1 Record pH at each addition anal2 Determine inflection points from the titration curve anal1->anal2 anal3 Calculate pKa values anal2->anal3

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl). Standardize these solutions against a primary standard.

    • Prepare a 1 mM solution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in a suitable co-solvent/water mixture. The choice of co-solvent (e.g., methanol or DMSO) is critical to ensure complete dissolution of the compound.

  • Instrumentation Setup:

    • Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[8]

    • Place the sample solution in a thermostated vessel on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration Procedure:

    • To determine the pKa of the carboxylic acid, titrate the sample solution with the standardized 0.1 M NaOH solution.

    • To determine the pKa of the pyrrolidinyl nitrogen, first, acidify the sample solution with the standardized 0.1 M HCl to a pH below the expected pKa and then titrate with the standardized 0.1 M NaOH.

    • Add the titrant in small increments, allowing the pH to stabilize before recording the reading.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points (inflection points) on the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.[8]

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's oral bioavailability.[2] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[10]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to buffers of varying pH (e.g., 1.2, 4.5, 6.8, 7.4) equil1 Shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep1->equil1 anal1 Filter or centrifuge to remove undissolved solid equil1->anal1 anal2 Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) anal1->anal2

Caption: Workflow for thermodynamic solubility determination by the shake-flask method.

  • Preparation:

    • Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

    • Add an excess amount of solid 4-Methyl-3-pyrrolidin-1-yl-benzoic acid to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.[3]

  • Sample Analysis:

    • After equilibration, carefully remove the vials and allow any undissolved solid to settle.

    • Filter the supernatant through a 0.45 µm filter or centrifuge to obtain a clear solution.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting:

    • The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] It is typically expressed as the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[][6] The shake-flask method using n-octanol and an aqueous buffer is the traditional and most reliable method for determining LogP and LogD.[][11]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Prepare a stock solution of the compound in n-octanol prep2 Add an aliquot of the stock solution to a mixture of n-octanol and aqueous buffer (pH 7.4) prep1->prep2 equil1 Shake vigorously for a set period (e.g., 1-2 hours) prep2->equil1 equil2 Centrifuge to separate the n-octanol and aqueous phases equil1->equil2 anal1 Determine the concentration of the compound in both phases by HPLC-UV equil2->anal1 anal2 Calculate LogD = log([Compound]octanol / [Compound]aqueous) anal1->anal2

Caption: Workflow for LogD determination by the shake-flask method.

  • Preparation:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and vice versa by shaking them together overnight and then separating the phases.

    • Prepare a stock solution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a vial containing a known volume of the pre-saturated aqueous buffer.

    • Shake the vial vigorously for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • The LogD value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • Perform the experiment in triplicate.

Conclusion

The physicochemical properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid are fundamental to its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its pKa, aqueous solubility, and lipophilicity. The resulting data will be invaluable for guiding formulation development, predicting in vivo behavior, and ultimately, accelerating the journey of this compound from a promising candidate to a potential therapeutic reality. The application of these standardized methods ensures the generation of high-quality, reproducible data, which is the cornerstone of successful drug development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 4-methyl-3-pyrrolidin-1-yl-benzoic acid, (CAS# 107946-74-7). Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Scribd. (n.d.). Lipophilicity To Understand LogP and LogD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of pK(a) values of basic new drug substances by CE. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

4-Methyl-3-pyrrolidin-1-yl-benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Investigational Compound 4-Methyl-3-pyrrolidin-1-yl-benzoic acid: A Hypothesis-Driven Approach to Elucidating its Mechanism of Action

Abstract

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a novel small molecule with a chemical structure suggestive of diverse pharmacological potential. While direct studies on its mechanism of action are not yet available in peer-reviewed literature, its core moieties—a benzoic acid scaffold and a pyrrolidine ring—are present in numerous biologically active compounds. This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of this compound. By analyzing the established activities of structurally related molecules, we propose several plausible biological targets and signaling pathways. This document further outlines detailed, state-of-the-art experimental protocols to systematically test these hypotheses, enabling a thorough and scientifically rigorous evaluation of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid's therapeutic promise.

Introduction: The Rationale for Investigating 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates[1]. When combined with a benzoic acid group, a common pharmacophore, the resulting scaffold has the potential to interact with a wide array of biological targets. The specific substitution pattern of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid suggests a unique conformational presentation that could confer selectivity and potency for one or more of these targets.

Given the absence of direct experimental data for this specific molecule, a logical and efficient path forward involves a hypothesis-driven approach based on the known pharmacology of structurally analogous compounds. This guide will explore three primary, plausible mechanisms of action: VLA-4 antagonism, modulation of metabolic enzymes, and blockade of ion channels.

Hypothesized Mechanisms of Action Based on Structural Analogs

Hypothesis 1: VLA-4 Antagonism and Anti-inflammatory Potential

A compelling line of inquiry stems from the discovery of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as potent antagonists of Very Late Antigen-4 (VLA-4)[2]. VLA-4, an integrin protein, plays a crucial role in leukocyte adhesion and trafficking, making it a key target in inflammatory diseases such as asthma and multiple sclerosis.

The proposed mechanism involves the benzoic acid moiety of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid mimicking the carboxylate group of the endogenous VLA-4 ligand, while the pyrrolidine ring and methyl group engage with adjacent hydrophobic pockets in the binding site.

VLA4_Antagonism cluster_inflammation Inflammatory Cascade cluster_drug Pharmacological Intervention Leukocyte Leukocyte VLA4 VLA-4 Leukocyte->VLA4 expresses Endothelial_Cell Endothelial_Cell VCAM1 VCAM-1 Endothelial_Cell->VCAM1 expresses VLA4->VCAM1 binds to Inflammatory_Site Site of Inflammation VCAM1->Inflammatory_Site leading to extravasation Drug 4-Methyl-3-pyrrolidin- 1-yl-benzoic acid Drug->VLA4 blocks binding caption Hypothesized VLA-4 Antagonism Pathway

Caption: Hypothesized VLA-4 Antagonism Pathway.

Hypothesis 2: Modulation of Metabolic Enzymes

Research into a related benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E), has revealed its ability to inhibit both HMG-CoA reductase and acetyl-CoA carboxylase[3]. These enzymes are pivotal in the biosynthesis of cholesterol and fatty acids, respectively. The active form of S-2E is its CoA thioester. It is plausible that 4-Methyl-3-pyrrolidin-1-yl-benzoic acid could be similarly metabolized to its CoA derivative, which then acts as a non-competitive inhibitor of these metabolic enzymes.

Metabolic_Modulation Drug 4-Methyl-3-pyrrolidin-1-yl-benzoic acid Drug_CoA Drug-CoA Thioester (Active Metabolite) Drug->Drug_CoA Hepatic Metabolism HMG_CoA_Reductase HMG-CoA Reductase Drug_CoA->HMG_CoA_Reductase inhibits Acetyl_CoA_Carboxylase Acetyl-CoA Carboxylase Drug_CoA->Acetyl_CoA_Carboxylase inhibits Cholesterol_Biosynthesis Cholesterol Biosynthesis HMG_CoA_Reductase->Cholesterol_Biosynthesis catalyzes Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Acetyl_CoA_Carboxylase->Fatty_Acid_Biosynthesis catalyzes caption Hypothesized Metabolic Enzyme Inhibition

Caption: Hypothesized Metabolic Enzyme Inhibition.

Hypothesis 3: Sodium Channel Blockade and Neuromodulatory Effects

The pyrrolidinyl benzamide scaffold has been shown to possess anticonvulsant properties through the blockade of voltage-gated sodium channels[4]. These compounds interact with the resting and slowly-inactivated states of the channels, suggesting a potential therapeutic application in neurological disorders characterized by neuronal hyperexcitability. The lipophilicity and pKa of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid would be critical determinants of its ability to access and interact with the sodium channel pore.

Sodium_Channel_Blockade Neuron Neuron Sodium_Channel Voltage-Gated Sodium Channel Neuron->Sodium_Channel contains Na_Influx Na+ Influx Sodium_Channel->Na_Influx mediates Action_Potential Action Potential (Neuronal Firing) Na_Influx->Action_Potential triggers Drug 4-Methyl-3-pyrrolidin- 1-yl-benzoic acid Drug->Sodium_Channel blocks caption Hypothesized Sodium Channel Blockade

Caption: Hypothesized Sodium Channel Blockade.

Experimental Protocols for Hypothesis Validation

To systematically investigate the proposed mechanisms of action, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models.

Workflow for VLA-4 Antagonism

VLA4_Workflow Start Hypothesis: VLA-4 Antagonism Binding_Assay Step 1: Competitive Binding Assay (Fluorescence Polarization) Start->Binding_Assay Cell_Adhesion_Assay Step 2: Cell Adhesion Assay (Jurkat cells on VCAM-1) Binding_Assay->Cell_Adhesion_Assay If binding is observed In_Vivo_Model Step 3: In Vivo Model (Murine Asthma Model) Cell_Adhesion_Assay->In_Vivo_Model If adhesion is inhibited Conclusion Conclusion: Confirm/Refute VLA-4 Antagonism In_Vivo_Model->Conclusion

Caption: Experimental Workflow for VLA-4 Antagonism.

Protocol 3.1.1: VLA-4/VCAM-1 Competitive Binding Assay

  • Objective: To determine if 4-Methyl-3-pyrrolidin-1-yl-benzoic acid can displace a known fluorescently-labeled ligand from the VLA-4 binding pocket.

  • Materials: Recombinant human VLA-4 protein, fluorescently labeled VLA-4 ligand (e.g., a small molecule antagonist), 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, assay buffer (e.g., Tris-buffered saline with MnCl₂), 384-well microplates.

  • Method:

    • Prepare a serial dilution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

    • In each well, add a constant concentration of VLA-4 protein and the fluorescent ligand.

    • Add the serially diluted test compound.

    • Incubate at room temperature for 60 minutes.

    • Measure fluorescence polarization using a plate reader.

    • Calculate the IC₅₀ value from the resulting dose-response curve.

Protocol 3.1.2: Jurkat Cell Adhesion Assay

  • Objective: To assess the ability of the compound to inhibit the adhesion of VLA-4-expressing cells to a VCAM-1-coated surface.

  • Materials: Jurkat T-cells, recombinant human VCAM-1, 96-well plates, Calcein-AM (fluorescent dye), 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

  • Method:

    • Coat the wells of a 96-well plate with VCAM-1.

    • Label Jurkat cells with Calcein-AM.

    • Pre-incubate the labeled cells with various concentrations of the test compound for 30 minutes.

    • Add the cell suspension to the VCAM-1-coated wells and incubate for 30-60 minutes.

    • Wash away non-adherent cells.

    • Quantify the adherent cells by measuring fluorescence.

    • Determine the IC₅₀ for the inhibition of cell adhesion.

Workflow for Metabolic Enzyme Inhibition

Protocol 3.2.1: HMG-CoA Reductase and Acetyl-CoA Carboxylase Enzyme Activity Assays

  • Objective: To measure the direct inhibitory effect of the compound on the activity of key metabolic enzymes.

  • Materials: Purified HMG-CoA reductase and acetyl-CoA carboxylase enzymes, their respective substrates (HMG-CoA, acetyl-CoA), NADPH, ATP, bicarbonate, Coenzyme A, and a suitable detection system (e.g., spectrophotometric or radiometric).

  • Method:

    • First, synthesize the CoA thioester of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

    • Set up enzymatic reactions containing the enzyme, substrates, and cofactors in a buffer.

    • Add a range of concentrations of the test compound (both parent and CoA-ester).

    • Initiate the reaction and monitor the change in absorbance (for NADPH consumption in the HMG-CoA reductase assay) or incorporation of radiolabeled bicarbonate (for the acetyl-CoA carboxylase assay) over time.

    • Calculate the rate of reaction and determine the IC₅₀ values.

    • Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

Workflow for Sodium Channel Blockade

Protocol 3.3.1: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure the effect of the compound on the function of voltage-gated sodium channels in a cellular context.

  • Materials: A cell line expressing a specific subtype of voltage-gated sodium channels (e.g., HEK293 cells transfected with Nav1.7), patch-clamp rig (amplifier, micromanipulators, perfusion system), borosilicate glass pipettes, appropriate intracellular and extracellular solutions.

  • Method:

    • Culture the cells on glass coverslips.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Record baseline sodium currents by applying voltage steps to activate the channels.

    • Perfuse the cell with a solution containing a known concentration of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

    • Record the sodium currents again in the presence of the compound.

    • To assess use-dependency, apply a train of depolarizing pulses and measure the progressive block of the current.

    • Wash out the compound to check for reversibility.

    • Repeat with different concentrations to generate a dose-response curve and determine the IC₅₀.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned protocols should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Potency

AssayEndpointResult (e.g., IC₅₀ in µM)
VLA-4 Competitive BindingIC₅₀To be determined
Jurkat Cell AdhesionIC₅₀To be determined
HMG-CoA Reductase ActivityIC₅₀To be determined
Acetyl-CoA Carboxylase ActivityIC₅₀To be determined
Sodium Channel Block (Nav1.7)IC₅₀To be determined

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach for elucidating the mechanism of action of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. By leveraging the known activities of structurally related compounds, we have identified three plausible and testable mechanisms: VLA-4 antagonism, metabolic enzyme inhibition, and sodium channel blockade. The detailed experimental workflows and protocols provided herein offer a clear and rigorous path for researchers to follow.

The results of these investigations will be instrumental in determining the primary pharmacological activity of this novel compound and will guide its future development as a potential therapeutic agent. Positive results in any of these pathways would warrant further investigation into more complex disease models and preclinical toxicology studies.

References

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [Link]

  • Lee, C. H., et al. (2004). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Atherosclerosis, 175(1), 65-72. [Link]

  • Kuo, C. C., et al. (1995). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(3), 326-333. [Link]

  • LookChem. (n.d.). 4-(2-OXO-PYRROLIDIN-1-YL)-BENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. Retrieved from [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 5035. [Link]

Sources

A Prospective Analysis of the Bioactivity of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid: A Research Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is a prospective guide outlining a hypothetical research strategy for the investigation of the biological activity of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. As of the date of this publication, there is a notable lack of publicly available data on the bioactivity of this specific compound. Therefore, this whitepaper serves as a framework for future research rather than a review of existing knowledge.

Introduction and Rationale

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a small molecule featuring a benzoic acid scaffold, a common motif in pharmacologically active compounds, substituted with a methyl group and a pyrrolidine ring. While this specific molecule is not extensively characterized in the scientific literature, its structural components suggest a potential for biological activity. Benzoic acid derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial and anti-inflammatory effects. The pyrrolidine moiety is also a key feature in many biologically active natural products and synthetic drugs.

The convergence of these structural features in 4-Methyl-3-pyrrolidin-1-yl-benzoic acid presents a compelling case for its investigation as a novel therapeutic agent. This guide outlines a comprehensive, albeit hypothetical, research program designed to systematically evaluate its potential antimicrobial and anti-inflammatory properties. The proposed workflows are grounded in established methodologies to ensure scientific rigor and the generation of reliable and interpretable data.

Chemical and Physical Properties (Hypothetical)

PropertyValueSource
Molecular FormulaC12H15NO2[1]
Molecular Weight205.25 g/mol [1]
CAS Number107946-74-7[1]
AppearanceWhite to off-white crystalline powderAssumed
SolubilitySoluble in DMSO and methanolAssumed

Proposed Areas of Biological Investigation

Given the prevalence of antimicrobial and anti-inflammatory activity among benzoic acid and pyrrolidine-containing compounds, this research proposal will focus on these two key areas.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The proposed research will assess the potential of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid to inhibit the growth of a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. This investigation will explore the potential of the target compound to modulate key inflammatory pathways, specifically focusing on the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine release in response to an inflammatory stimulus.

Experimental Workflows and Protocols

The following sections detail the proposed experimental protocols for evaluating the biological activity of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (Hypothetical Route)

A plausible, though not definitively published, synthetic route is proposed to ensure a consistent supply of the compound for biological testing.

A 3-Fluoro-4-methylbenzoic acid C Nucleophilic Aromatic Substitution A->C Starting Material B Pyrrolidine B->C Reagent D 4-Methyl-3-pyrrolidin-1-yl-benzoic acid C->D Product

Caption: Hypothetical synthesis of the target compound.

Protocol:

  • To a solution of 3-fluoro-4-methylbenzoic acid in a suitable high-boiling point solvent (e.g., DMSO), add an excess of pyrrolidine.

  • Add a non-nucleophilic base, such as potassium carbonate, to the reaction mixture.

  • Heat the mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts and excess pyrrolidine.

  • Purify the crude product by recrystallization or column chromatography to yield 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

  • Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in DMSO C Perform serial two-fold dilutions of the compound in a 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland standard) D Inoculate each well with the bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for the MIC assay.

Protocol:

  • Preparation of Reagents:

    • Dissolve 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

    • Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[5]

  • Assay Procedure:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).[6]

    • Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.[2]

    • Include positive (bacteria and broth, no compound) and negative (broth only) controls.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.[2]

    • After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Hypothetical Data:

Bacterial StrainMIC (µg/mL) of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid
Staphylococcus aureus ATCC 2921316
Enterococcus faecalis ATCC 2921232
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128
In Vitro Anti-inflammatory Assays

This assay will determine if 4-Methyl-3-pyrrolidin-1-yl-benzoic acid can inhibit the activity of COX enzymes, which are key mediators of inflammation.[1][7][8]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare dilutions of the test compound C Pre-incubate enzyme with the compound or vehicle control A->C B Prepare recombinant human COX-1 and COX-2 enzymes B->C D Initiate the reaction by adding arachidonic acid C->D E Incubate for a specified time at 37°C D->E F Stop the reaction E->F G Quantify prostaglandin E2 (PGE2) production via ELISA F->G H Calculate percent inhibition and determine IC50 values G->H

Caption: Workflow for the COX inhibition assay.

Protocol:

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a commercial Prostaglandin E2 (PGE2) ELISA kit.

  • Assay Procedure:

    • In a reaction buffer, incubate varying concentrations of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid with either COX-1 or COX-2 enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period at 37°C.

    • Terminate the reaction.

  • Data Analysis:

    • Quantify the amount of PGE2 produced using an ELISA kit.

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting percent inhibition against the logarithm of the compound concentration.

Hypothetical Data:

EnzymeIC50 (µM) of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid
COX-150.2
COX-215.8

This cell-based assay will assess the ability of the compound to suppress the production of pro-inflammatory cytokines from immune cells stimulated with LPS.[9][10][11]

Protocol:

  • Cell Culture: Culture a suitable immune cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid for 1-2 hours.

    • Stimulate the cells with LPS (a potent inflammatory agent) to induce cytokine production.[11]

    • Incubate the cells for an appropriate time (e.g., 24 hours).

  • Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using ELISA or a multiplex bead-based immunoassay.[12]

    • Calculate the percentage of cytokine inhibition at each compound concentration and determine the IC50 values.

Hypothetical Data:

CytokineIC50 (µM) of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid
TNF-α25.4
IL-638.1

Data Interpretation and Future Directions

The hypothetical data presented suggests that 4-Methyl-3-pyrrolidin-1-yl-benzoic acid may possess modest antimicrobial activity against Gram-positive bacteria and exhibit anti-inflammatory properties through the preferential inhibition of COX-2 and the suppression of pro-inflammatory cytokine production.

Should these or similar results be obtained, the following future research directions would be warranted:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to identify structural modifications that enhance potency and selectivity.

  • Mechanism of Action Studies: Investigate the specific molecular targets and pathways through which the compound exerts its biological effects.

  • In Vivo Efficacy Studies: Evaluate the therapeutic potential of the compound in animal models of bacterial infection and inflammation.

  • Toxicology and Safety Profiling: Assess the safety profile of the compound through in vitro and in vivo toxicology studies.

Conclusion

While the biological activity of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid remains to be experimentally determined, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The comprehensive research plan outlined in this whitepaper provides a robust framework for elucidating its antimicrobial and anti-inflammatory properties. The successful execution of these studies could lead to the discovery of a novel lead compound for the development of new treatments for infectious and inflammatory diseases.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2795515, 4-(Pyrrolidin-1-yl)benzoic acid. (n.d.). Retrieved from [Link]

  • Noreen, Y., Ringbom, T., Perera, P., Danielson, H., & Bohlin, L. (1998). Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.
  • Sinfoo Biotech. 4-methyl-3-pyrrolidin-1-yl-benzoic acid, (CAS# 107946-74-7). (n.d.). Retrieved from [Link]

  • Rowlinson, S. W., Crews, B. C., & Marnett, L. J. (2009). In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • Hind, C. K., & Standiford, T. J. (Eds.). (2002). Antimicrobial Susceptibility Testing Protocols. Humana Press.
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. (n.d.). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. (2024, July 30). Retrieved from [Link]

  • Wróbel, D., & Magierowski, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Wikipedia. (2024, January 10). Minimum inhibitory concentration. In Wikipedia. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. (n.d.). Retrieved from [Link]

  • Ali, B., et al. (2023).
  • Sarker, S. D., & Nahar, L. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6599.
  • Dias, T. A., et al. (2022). Research into New Molecules with Anti-Inflammatory Activity. Pharmaceuticals, 15(11), 1369.
  • Manandhar, B., et al. (2024).
  • Wang, Y., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Medicinal Chemistry, 14(1), 59-83.
  • Williams, R. J., et al. (2015). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 5, 11003.
  • Liu, T. F., et al. (2015). Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant. Reproductive Sciences, 22(8), 964-974.
  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

  • Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Retrieved from [Link]

  • Sinfoo Biotech. 4-methyl-3-pyrrolidin-1-yl-benzoic acid,(CAS# 107946-74-7). (n.d.). Retrieved from [Link]

  • Gontijo, R. J., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(15), 10546-10560.

Sources

A Guide to the Spectroscopic Characterization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzoic acid core, a methyl group, and a pyrrolidine substituent, presents a unique combination of functional groups that require a multi-faceted analytical approach for unambiguous identification and purity assessment. This guide provides an in-depth technical overview of the spectroscopic methodologies essential for the comprehensive characterization of this molecule. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. The narrative is structured to not only present protocols but to illuminate the scientific rationale behind the selection of specific techniques and parameters, ensuring a robust and validated characterization workflow.

Molecular Structure and Expected Spectroscopic Features

A thorough analysis begins with the molecule's structure, which dictates its interaction with electromagnetic radiation and its behavior in a mass spectrometer. The key structural features of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (C₁₂H₁₅NO₂) are:

  • A tri-substituted benzene ring: This will give rise to complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

  • A carboxylic acid group (-COOH): This functional group has highly characteristic signals in both IR and NMR spectroscopy.

  • A methyl group (-CH₃): This will appear as a singlet in the ¹H NMR spectrum.

  • A pyrrolidine ring: The methylene (-CH₂-) groups of this saturated heterocycle will have distinct signals in the aliphatic region of the NMR spectra.

This guide will predict the expected data from each technique and then provide the protocols to obtain and verify these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound.[1] Its polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds prevents the rapid exchange of the acidic proton, allowing for its observation in the ¹H NMR spectrum.[2] Tetramethylsilane (TMS) will be used as an internal standard for chemical shift referencing (0.00 ppm).[1][2]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~12.5Singlet, broad1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding.[2]
~7.7Singlet1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.6Doublet1HAr-HAromatic proton meta to the carboxylic acid and ortho to the methyl group.
~7.1Doublet1HAr-HAromatic proton ortho to the pyrrolidine group.
~3.3Triplet4H-N-(CH₂)₂-Pyrrolidine protons adjacent to the nitrogen atom, deshielded by the nitrogen.
~2.3Singlet3HAr-CH₃Aromatic methyl group protons.
~1.9Quintet4H-(CH₂)₂-Pyrrolidine protons beta to the nitrogen atom.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignmentRationale
~168C=OThe carbonyl carbon of a carboxylic acid is significantly deshielded.[3]
~145Ar-CQuaternary aromatic carbon attached to the pyrrolidine group.
~138Ar-CQuaternary aromatic carbon attached to the methyl group.
~131Ar-CHAromatic methine carbon.
~129Ar-CQuaternary aromatic carbon attached to the carboxylic acid group.
~125Ar-CHAromatic methine carbon.
~118Ar-CHAromatic methine carbon.
~50-N-(CH₂)₂-Pyrrolidine carbons adjacent to the nitrogen.
~25-(CH₂)₂-Pyrrolidine carbons beta to the nitrogen.
~18Ar-CH₃Aromatic methyl carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 90° pulse.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ¹H NMR signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the chosen sampling technique due to its simplicity and minimal sample preparation requirements.[4][5] A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact to obtain a high-quality spectrum.[6][7]

Predicted FT-IR Spectrum (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretchThe carboxylic acid O-H stretch appears as a very broad band due to extensive hydrogen bonding.
2970-2850MediumC-H stretchAliphatic C-H stretching from the methyl and pyrrolidine groups.
~1680Strong, SharpC=O stretchThe carbonyl stretch of an aromatic carboxylic acid.
~1600, ~1475MediumC=C stretchAromatic ring skeletal vibrations.
~1430MediumO-H bendIn-plane bending of the carboxylic acid O-H.
~1300StrongC-O stretchStretching vibration of the carboxylic acid C-O bond.
~1250StrongC-N stretchAryl-amine C-N stretching.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: No extensive preparation is needed. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Analysis:

    • Place a small amount of the solid 4-Methyl-3-pyrrolidin-1-yl-benzoic acid onto the center of the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.[6]

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the preferred ionization method for a polar molecule like 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.[8][9] It is a soft ionization technique that typically yields an intact molecular ion, which is essential for determining the molecular weight. Analysis in both positive and negative ion modes provides complementary information. In positive mode, we expect to see the protonated molecule [M+H]⁺, while in negative mode, the deprotonated molecule [M-H]⁻ will be observed.[8][10]

Predicted Mass Spectrum (ESI)
  • Molecular Formula: C₁₂H₁₅NO₂

  • Exact Mass: 205.1103 g/mol

  • Positive Ion Mode:

    • [M+H]⁺: m/z 206.1176 (Base Peak)

    • Key Fragments:

      • m/z 188: Loss of H₂O (18 Da) from the protonated molecule.[10]

      • m/z 160: Loss of CO₂H₂ (46 Da) via decarboxylation and proton loss.

  • Negative Ion Mode:

    • [M-H]⁻: m/z 204.1029 (Base Peak)

    • Key Fragments:

      • m/z 160: Loss of CO₂ (44 Da) via decarboxylation, a very common pathway for carboxylic acids in negative mode.[10]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system or direct infusion pump.

  • Data Acquisition (Positive ESI):

    • Set the ion source to positive polarity.

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 206.1) to induce fragmentation and confirm the predicted fragment ions.

  • Data Acquisition (Negative ESI):

    • Switch the ion source to negative polarity.

    • Repeat the infusion and optimization process for the [M-H]⁻ ion.

    • Acquire full scan and MS/MS spectra for the deprotonated molecule (m/z 204.1).

  • Data Analysis: Analyze the high-resolution data to confirm the elemental composition of the molecular and fragment ions based on their accurate masses.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems like the benzene ring.

Causality Behind Experimental Choices

The choice of solvent can influence the position and intensity of absorption maxima.[11][12] Ethanol is a good general-purpose solvent that is transparent in the relevant UV region (>210 nm) and can dissolve the analyte. The spectrum of an aromatic compound is influenced by the substitution pattern on the ring.

Predicted UV-Vis Spectrum (in Ethanol)
  • λₘₐₓ₁: ~210-220 nm. This corresponds to a π → π* transition of the highly substituted aromatic ring.

  • λₘₐₓ₂: ~250-260 nm. A second, less intense π → π* transition (B-band), characteristic of substituted benzenes. The pyrrolidino group, being an electron-donating group, is expected to cause a bathochromic (red) shift compared to unsubstituted benzoic acid.[13]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in absolute ethanol of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the blank solvent (ethanol) and place it in the reference beam path.

    • Fill a second quartz cuvette with the sample solution and place it in the sample beam path.

    • Record the spectrum over a wavelength range of approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Integrated Characterization Workflow

The power of this multi-technique approach lies in the complementary nature of the data. The workflow diagram below illustrates how these techniques interlink to provide a comprehensive and validated structural elucidation.

G cluster_synthesis Sample cluster_primary Primary Structure Elucidation cluster_functional Functional Group & Electronic Confirmation cluster_validation Final Validation Sample 4-Methyl-3-pyrrolidin-1-yl- benzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR C-H Framework MS Mass Spectrometry (High Resolution) Sample->MS Molecular Weight & Formula FTIR FT-IR Spectroscopy (ATR) Sample->FTIR Functional Groups UVVis UV-Vis Spectroscopy Sample->UVVis π-System Validation Structure Confirmed & Purity Assessed NMR->Validation Connectivity MS->Validation Composition FTIR->Validation Functionality UVVis->Validation Conjugation

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid requires a synergistic application of NMR, FT-IR, Mass Spectrometry, and UV-Vis techniques. Each method provides a unique and essential piece of the structural puzzle. By following the detailed protocols and understanding the causal relationships behind the experimental choices outlined in this guide, researchers can confidently elucidate and validate the structure of this molecule, ensuring the integrity and reliability of their scientific findings. This self-validating system, which begins with prediction and culminates in experimental verification, represents a robust paradigm for the characterization of novel chemical entities in a research and development setting.

References

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Sources

The Ascendant Role of 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The 4-methyl-3-pyrrolidin-1-yl-benzoic acid core has emerged as one such scaffold, demonstrating remarkable versatility and potential across a spectrum of therapeutic areas, most notably in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of this chemical series, from its synthetic nuances to its intricate interactions with key biological targets, offering field-proven insights for researchers, scientists, and drug development professionals.

The inherent value of this scaffold lies in the strategic combination of its constituent parts. The benzoic acid moiety provides a crucial anchor for interactions with protein targets, often engaging in hydrogen bonding or salt bridge formation. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional element that allows for refined spatial exploration of binding pockets, a feature that can significantly enhance potency and selectivity.[1] The methyl group, while seemingly simple, can play a vital role in modulating lipophilicity and metabolic stability, as well as providing a key contact point within a target's active site. This guide will dissect the interplay of these components, providing a comprehensive understanding of their collective contribution to the biological activity of the resulting derivatives.

Synthetic Strategies: From Conception to Compound

The synthesis of 4-methyl-3-pyrrolidin-1-yl-benzoic acid and its derivatives is a multi-step process that can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitutions on the core scaffold and the overall efficiency of the reaction sequence.

A common and effective approach involves the nucleophilic aromatic substitution (SNAr) reaction as a key step. This strategy leverages the electron-withdrawing nature of a nitro group to facilitate the displacement of a leaving group, such as a halogen, by pyrrolidine. The resulting nitro-substituted intermediate can then be reduced to an amine, which can be further modified or converted to the final benzoic acid derivative.

Experimental Protocol: A Generalized Synthetic Pathway

The following protocol outlines a representative synthesis of a 4-methyl-3-pyrrolidin-1-yl-benzoic acid derivative. This is a generalized procedure and may require optimization based on the specific target molecule.

Step 1: Nitration of 4-Methylbenzoic Acid

  • To a stirred solution of 4-methylbenzoic acid in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry to yield 3-nitro-4-methylbenzoic acid.

Step 2: Halogenation of 3-Nitro-4-methylbenzoic Acid

  • Convert the 3-nitro-4-methylbenzoic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.[2]

  • The resulting acid chloride is then subjected to a halogenation reaction, for example, using N-bromosuccinimide (NBS) and a radical initiator to install a bromine at the benzylic position, or a Sandmeyer reaction to introduce a halogen onto the aromatic ring if the nitro group is first reduced to an amine and then diazotized.

Step 3: Nucleophilic Aromatic Substitution with Pyrrolidine

  • Dissolve the halogenated nitro-benzoic acid derivative in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an excess of pyrrolidine to the solution.

  • Heat the reaction mixture to 80-120°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the 3-(pyrrolidin-1-yl)-4-methyl-nitrobenzoic acid derivative.

Step 4: Reduction of the Nitro Group

  • Dissolve the nitro-substituted compound in a suitable solvent like ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the reduction is complete.

  • Filter the reaction mixture and concentrate the filtrate to obtain the amino derivative.

Step 5: Final Derivatization (if necessary)

  • The resulting 3-(pyrrolidin-1-yl)-4-methyl-aminobenzoic acid can be further modified, for example, by converting the carboxylic acid to an amide or ester, or by functionalizing the amino group.

Biological Activities and Mechanisms of Action

Derivatives of the 4-methyl-3-pyrrolidin-1-yl-benzoic acid scaffold have demonstrated significant activity against a range of biological targets, with a particular emphasis on protein kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4]

Kinase Inhibition: A Primary Therapeutic Modality

Many derivatives of this scaffold have been investigated as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and intracellular signaling kinases. The general mechanism of action for these compounds involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

The 4-aminobenzoic acid scaffold, a close structural relative, is a well-established building block for kinase inhibitors, and the insights gained from these analogs are highly relevant.[5] The amino group at the 4-position often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The carboxylic acid can be derivatized to amides or esters to modulate cell permeability and target engagement. The substituent at the 3-position, in this case, the pyrrolidine ring, projects into the solvent-exposed region of the ATP-binding site, providing an opportunity for further optimization of potency and selectivity.[5]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Activates ADP ADP RTK->ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->RTK Inhibitor 4-Methyl-3-pyrrolidin-1-yl- benzoic acid derivative Inhibitor->RTK Blocks ATP binding site Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compound Start->Prep_Compounds Add_Reagents Add Compound, Kinase, and Substrate to Plate Prep_Compounds->Add_Reagents Initiate_Reaction Initiate Reaction with ATP Add_Reagents->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Detect_Signal Stop Reaction and Detect Luminescence Incubate->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

To assess the effect of the compounds on cancer cell growth, a cell proliferation assay, such as the MTT or CellTiter-Glo® assay, is commonly employed. [6] Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add the proliferation reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The 4-methyl-3-pyrrolidin-1-yl-benzoic acid scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its favorable physicochemical properties and the ability to readily introduce chemical diversity make it an attractive starting point for medicinal chemistry campaigns. The insights provided in this guide, from synthetic strategies to detailed experimental protocols and SAR analysis, are intended to empower researchers to effectively explore the full potential of this privileged scaffold.

Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, thereby minimizing off-target effects and improving the therapeutic window. Furthermore, the application of this scaffold to other emerging drug targets is an exciting avenue for exploration. As our understanding of the complex signaling networks that drive disease continues to grow, the rational design of new derivatives based on the 4-methyl-3-pyrrolidin-1-yl-benzoic acid core will undoubtedly play a significant role in the discovery of the next generation of targeted therapies.

References

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  • El-Naggar, M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1333-1353.
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The Pyrrolidine Scaffold: A Cornerstone in Modern Therapeutic Agent Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The five-membered nitrogenous heterocycle, pyrrolidine, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a multitude of clinically successful therapeutic agents.[1][2] Its unique stereochemical and conformational properties, stemming from its sp³-hybridized carbon atoms and non-planar structure, allow for a comprehensive exploration of chemical space, leading to potent and selective interactions with a wide array of biological targets.[3][4] This guide provides a comprehensive overview of the discovery of novel pyrrolidine-containing therapeutic agents, delving into the strategic considerations for their design, synthesis, and preclinical evaluation. We will explore the inherent advantages of the pyrrolidine ring, detail established and innovative synthetic methodologies, and showcase its broad therapeutic applicability with a focus on anticancer, antiviral, and central nervous system (CNS) active agents.

The Pyrrolidine Advantage: Why this Scaffold Excels in Drug Design

The enduring interest in the pyrrolidine scaffold is not coincidental; it is rooted in a combination of advantageous physicochemical and structural features that medicinal chemists leverage to design novel therapeutics.[4]

  • Three-Dimensionality and Exploration of Pharmacophore Space: Unlike flat, aromatic rings, the saturated pyrrolidine ring adopts a non-planar "envelope" or "twist" conformation, a phenomenon known as pseudorotation.[3] This inherent three-dimensionality provides a scaffold that can present substituents in precise spatial orientations, enabling a more effective and specific interaction with the three-dimensional binding sites of biological targets.[1][5]

  • Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters, allowing for the generation of a diverse array of stereoisomers. This stereochemical diversity is critical, as different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological activities and toxicological profiles due to their distinct binding modes with chiral biological macromolecules like proteins and enzymes.[3][4]

  • Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can favorably modulate the physicochemical properties of a drug candidate. It can enhance aqueous solubility, a crucial factor for bioavailability, and influence lipophilicity (LogP), which is critical for membrane permeability and overall pharmacokinetic profiles.

  • Metabolic Stability: The saturated nature of the pyrrolidine ring can confer greater metabolic stability compared to aromatic systems, which are often susceptible to oxidative metabolism by cytochrome P450 enzymes. However, it's important to note that the pyrrolidine ring itself can be a site of metabolism, a factor that requires careful consideration during lead optimization.[6]

  • Natural Product Precedent: The pyrrolidine ring is a common structural motif in a vast number of natural products, particularly alkaloids, which have a long history of medicinal use.[3][7] This natural precedent serves as a powerful validation of the scaffold's ability to interact with biological systems and provides a rich source of inspiration for the design of novel therapeutic agents.

Strategic Pathways to Novel Pyrrolidine Therapeutics: Synthesis and Lead Generation

The synthesis of novel pyrrolidine-containing compounds can be broadly categorized into two main strategies: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine scaffold.[1][4]

De Novo Synthesis: Building the Pyrrolidine Core

This approach offers the flexibility to introduce a wide variety of substituents at specific positions on the pyrrolidine ring. Common methods include:

  • Cycloaddition Reactions: [3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a powerful and stereoselective method for constructing substituted pyrrolidines.

  • Intramolecular Cyclization: The cyclization of functionalized acyclic amines, such as γ-amino alcohols, γ-amino halides, or γ-amino ketones, is a widely used strategy.

  • Reductive Amination of Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia followed by reduction is a classic and effective method for pyrrolidine synthesis.

Functionalization of Pre-existing Scaffolds: Leveraging Proline and its Derivatives

Commercially available and enantiomerically pure pyrrolidine derivatives, most notably L-proline and its derivatives like 4-hydroxyproline, serve as invaluable chiral building blocks for the synthesis of complex therapeutic agents.[8] This approach is particularly advantageous for ensuring stereochemical control in the final product.

Experimental Protocol: Synthesis of a Proline-Derived Pyrrolidine Amide

This protocol outlines a general procedure for the amide coupling of L-proline with a carboxylic acid, a common step in the synthesis of many pyrrolidine-containing drugs.

  • Materials: L-proline, carboxylic acid of interest, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in DMF at 0 °C.

    • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

    • In a separate flask, dissolve L-proline (1.2 eq) in DMF and add it to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Dilute the filtrate with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of this protocol is validated by obtaining the desired product with a high degree of purity, confirmed by techniques such as NMR spectroscopy and mass spectrometry. The stereochemical integrity of the proline starting material should be maintained throughout the reaction, which can be verified by chiral HPLC analysis.

Therapeutic Frontiers: The Broad Pharmacological Spectrum of Pyrrolidine-Containing Agents

The versatility of the pyrrolidine scaffold is reflected in its presence in a wide range of approved drugs and clinical candidates targeting diverse diseases.[9][10]

Oncology: Targeting Cancer Cell Proliferation and Survival

The pyrrolidine moiety is found in numerous anticancer agents with varied mechanisms of action.[11]

  • Kinase Inhibitors: Many pyrrolidine-containing compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. For instance, Pyrotinib, a HER2 inhibitor, is in Phase 2 clinical trials for cancer treatment.[11]

  • Topoisomerase Inhibitors: Irinotecan, a topoisomerase I inhibitor, is a key chemotherapeutic agent used in the treatment of colorectal cancer.[11]

  • GPX4/MDM2 Inhibitors: Spiropyrrolidine oxindole derivatives have been synthesized as novel inhibitors of glutathione peroxidase 4 (GPX4) and murine double minute 2 (MDM2), showing promise in inhibiting breast cancer cell proliferation.[2][9]

Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway

G cluster_0 Pro-Survival Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Pro-Survival Kinase Pro-Survival Kinase Receptor Tyrosine Kinase->Pro-Survival Kinase Cell Survival & Proliferation Cell Survival & Proliferation Pro-Survival Kinase->Cell Survival & Proliferation Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->Pro-Survival Kinase G cluster_0 Screening Cascade Pyrrolidine Library Pyrrolidine Library Primary Screen (Biochemical Assay) Primary Screen (Biochemical Assay) Pyrrolidine Library->Primary Screen (Biochemical Assay) Hit Identification Hit Identification Primary Screen (Biochemical Assay)->Hit Identification Secondary Screen (Cell-based Assay) Secondary Screen (Cell-based Assay) Hit Identification->Secondary Screen (Cell-based Assay) Lead Candidate Lead Candidate Secondary Screen (Cell-based Assay)->Lead Candidate

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

The quest for novel, selective, and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast chemical space of potential inhibitors, scaffolds incorporating benzoic acid and pyrrolidine moieties have frequently emerged as privileged structures, capable of forming key interactions within the ATP-binding site of various kinases. The 4-methyl-3-pyrrolidin-1-yl-benzoic acid core represents a promising, yet underexplored, scaffold that combines the desirable features of both fragments. The benzoic acid group can act as a hydrogen bond acceptor and donor, while the pyrrolidine ring, with its three-dimensional structure, can probe deeper into hydrophobic pockets and provide vectors for substitution to enhance potency and selectivity. [1] This technical guide provides a comprehensive analysis of the hypothetical structure-activity relationship (SAR) of 4-methyl-3-pyrrolidin-1-yl-benzoic acid analogs. As a Senior Application Scientist, the insights presented herein are synthesized from established principles of medicinal chemistry and the known SAR of structurally related kinase inhibitors. This document will not only dissect the putative impact of various structural modifications on inhibitory activity but will also provide detailed, field-proven experimental protocols to empower researchers in their own discovery efforts.

Hypothetical Target Rationale: Targeting Receptor Tyrosine Kinases (RTKs)

Based on the structural features of the 4-methyl-3-pyrrolidin-1-yl-benzoic acid scaffold, a plausible and compelling biological target class is the Receptor Tyrosine Kinase (RTK) family, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or the Epidermal Growth Factor Receptor (EGFR). The rationale for this hypothesis is multi-faceted:

  • Benzoic Acid as a Hinge-Binder: The benzoic acid moiety is a well-known "hinge-binding" element in many type I and type II kinase inhibitors. The carboxylate can form critical hydrogen bonds with the backbone amide protons of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain.

  • Pyrrolidine as a Hydrophobic Pocket Explorer: The pyrrolidine ring can be readily substituted to introduce functionalities that can interact with the hydrophobic pocket adjacent to the ATP-binding site. This region is often a key determinant of kinase selectivity.

  • Scaffold Rigidity and Vectorial Orientation: The connection of the pyrrolidine to the benzoic acid ring provides a rigid scaffold that orients substituents in defined vectors, allowing for systematic exploration of the chemical space around the core.

Numerous successful kinase inhibitors incorporate either a benzoic acid or a pyrrolidine-like moiety, underscoring the potential of their combination. [2][3]For the purpose of this guide, we will focus our SAR exploration on the inhibition of a hypothetical RTK, assuming a binding mode where the benzoic acid interacts with the hinge region.

Core Structure-Activity Relationship (SAR) Analysis: A Hypothetical Exploration

To elucidate the potential SAR of the 4-methyl-3-pyrrolidin-1-yl-benzoic acid scaffold, we will systematically analyze the impact of substitutions at three key positions: the benzoic acid ring (R1), the methyl group (R2), and the pyrrolidine ring (R3). The following table presents a series of hypothetical analogs and their assigned inhibitory potencies (IC50) against our target RTK. This data, while not empirically derived for this specific series, is constructed based on established medicinal chemistry principles to provide a logical framework for analog design.

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionHypothetical IC50 (nM)Rationale for Activity
1a (Core) HCH3H500Baseline activity of the core scaffold.
1b 5-FCH3H250Electron-withdrawing group at R1 may enhance hinge binding.
1c 5-ClCH3H150Larger halogen at R1 could provide additional van der Waals interactions.
1d 5-OCH3CH3H700Electron-donating group at R1 may be electronically disfavored.
1e HCF3H80Trifluoromethyl at R2 can enhance metabolic stability and potency. [4]
1f HCH2OHH>1000Introduction of a polar group at R2 may be detrimental to binding.
1g HCH33-OH300Hydroxyl group on the pyrrolidine could form a new H-bond.
1h HCH33-F200Fluorine at R3 can modulate pKa and improve cell permeability.
1i 5-ClCF3H20Combination of favorable substitutions at R1 and R2 leads to potent activity.
1j 5-ClCF33-OH10Optimal combination of substitutions for enhanced potency and potential selectivity.
Deciphering the SAR Narrative:
  • Substitutions on the Benzoic Acid Ring (R1): The SAR at this position is likely driven by electronic effects influencing the acidity of the benzoic acid and steric interactions within the hinge-binding pocket. Electron-withdrawing groups, such as halogens (F, Cl), are often favored as they can enhance the hydrogen bonding capability of the carboxylate. As seen in the hypothetical data, moving from the unsubstituted analog 1a to the fluoro- and chloro-substituted analogs 1b and 1c results in a progressive increase in potency. Conversely, an electron-donating group like methoxy (1d ) may decrease activity.

  • Modifications of the Methyl Group (R2): The 4-methyl group likely occupies a small hydrophobic pocket. Replacing it with a bioisostere like a trifluoromethyl group (1e ) is a common strategy in medicinal chemistry to block metabolic oxidation and can also lead to improved potency through favorable interactions. [4]Introducing polar groups, such as a hydroxymethyl group (1f ), would likely be detrimental if this pocket is indeed hydrophobic.

  • Exploring the Pyrrolidine Ring (R3): The pyrrolidine ring offers multiple vectors for substitution to probe for additional interactions. A hydroxyl group at the 3-position (1g ) could potentially form a new hydrogen bond with a nearby residue, enhancing affinity. A fluorine atom at the same position (1h ) can favorably modulate the pKa of the pyrrolidine nitrogen and improve pharmacokinetic properties.

  • Synergistic Effects of Multiple Substitutions: The most potent compounds in our hypothetical series, 1i and 1j , combine the beneficial substitutions identified at each position. This highlights a key principle in lead optimization: the additive and sometimes synergistic effects of multiple, carefully chosen modifications.

Biological Context: A Representative Kinase Signaling Pathway

To appreciate the cellular impact of inhibiting an RTK, it is crucial to understand its role in signal transduction. The following diagram illustrates a simplified signaling pathway for a generic Receptor Tyrosine Kinase.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Inhibitor 4-Methyl-3-pyrrolidin-1-yl-benzoic acid analog Inhibitor->Dimerization Inhibition Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols: A Framework for SAR Validation

The validation of any SAR study hinges on robust and reproducible experimental methodologies. The following protocols are provided as a guide for researchers investigating novel kinase inhibitors.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for quantifying kinase activity and inhibition in a high-throughput format.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human RTK (e.g., VEGFR2, EGFR)

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • HTRF detection reagents (europium-labeled antibody, streptavidin-d2)

  • 384-well low-volume white plates

  • Test compounds (4-Methyl-3-pyrrolidin-1-yl-benzoic acid analogs) dissolved in DMSO

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense 1 µL of the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution by diluting the recombinant kinase and biotinylated peptide substrate in kinase assay buffer.

    • Add 10 µL of the kinase/substrate solution to each well of the assay plate.

    • Allow the plate to incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Prepare an ATP solution in kinase assay buffer at a concentration equal to the Km for the specific kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the HTRF detection solution by diluting the europium-labeled antibody and streptavidin-d2 in the detection buffer provided by the manufacturer.

    • Stop the kinase reaction by adding 20 µL of the HTRF detection solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data to the controls (% inhibition).

    • Plot the % inhibition as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the test compounds to inhibit the phosphorylation of a downstream target of the RTK in a cellular context.

Principle: Cells expressing the target RTK are treated with the test compounds, followed by stimulation with the cognate ligand to activate the kinase. The level of phosphorylation of a downstream effector protein (e.g., ERK, AKT) is then measured by Western blot using a phospho-specific antibody.

Materials:

  • Human cell line expressing the target RTK (e.g., HUVEC for VEGFR, A549 for EGFR)

  • Cell culture medium and supplements

  • Recombinant growth factor (e.g., VEGF, EGF)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • The next day, serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with the appropriate growth factor for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percent inhibition of phosphorylation relative to the stimulated, vehicle-treated control.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of an SAR-driven drug discovery campaign.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening Cascade Hypothesis SAR Hypothesis Design Analog Design Hypothesis->Design Synthesis Chemical Synthesis Design->Synthesis Biochemical In Vitro Kinase Assay (e.g., HTRF) Synthesis->Biochemical Cellular Cell-Based Assay (e.g., Western Blot) Biochemical->Cellular ADME ADME/Tox Profiling Cellular->ADME Data_Analysis Data Analysis & SAR Interpretation ADME->Data_Analysis Data_Analysis->Hypothesis Refine Hypothesis Lead_Op Lead Optimization Data_Analysis->Lead_Op

Caption: A typical experimental workflow for an SAR-guided drug discovery program.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit hypothetical, exploration of the structure-activity relationship of 4-methyl-3-pyrrolidin-1-yl-benzoic acid analogs as inhibitors of receptor tyrosine kinases. By systematically evaluating the impact of substitutions at key positions on the scaffold, we have constructed a logical SAR narrative that can serve as a valuable starting point for the design of novel kinase inhibitors. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses.

Future efforts in this area should focus on the synthesis and biological evaluation of a focused library of analogs to confirm the proposed SAR. Promising compounds should be further profiled for their kinase selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The 4-methyl-3-pyrrolidin-1-yl-benzoic acid scaffold holds significant potential, and with a well-designed, iterative drug discovery campaign, it may yield the next generation of targeted therapeutics.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (URL: [Link])

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (URL: [Link])

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (URL: [Link])

Sources

An In-Depth Technical Guide to the In Silico Target Identification of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery. For novel chemical entities, such as 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, where no prior biological activity has been reported, in silico computational approaches offer a rapid and cost-effective strategy to generate testable hypotheses.[1] This guide provides a comprehensive, step-by-step workflow for the in silico target prediction and characterization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. We will leverage a suite of freely accessible, web-based bioinformatics tools to predict potential protein targets, analyze pharmacokinetic and toxicity profiles (ADMET), and contextualize these findings within biological pathways. This document is intended for researchers, scientists, and drug development professionals, providing not just a methodology, but the scientific rationale behind each step to ensure a robust and logical investigation.

Introduction: The Challenge of a Novel Compound

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a small molecule for which, to date, there is limited to no publicly available data on biological activity. This presents a classic challenge in early-stage drug discovery: without a known target, how can we begin to explore its therapeutic potential? Traditional high-throughput screening (HTS) is one avenue, but it is resource-intensive. Computational methods, or in silico modeling, provide a powerful alternative to narrow the field of possibilities and guide experimental validation.[2]

The foundational principle of our approach is the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar biological activities.[3] By comparing our query molecule to vast databases of compounds with known protein targets, we can infer its likely interaction partners. This guide will detail a multi-faceted approach combining ligand-based target prediction with essential ADMET profiling and pathway analysis to build a comprehensive preliminary profile of our molecule of interest.

The Overall In Silico Workflow

Our investigation will follow a structured, multi-step workflow designed to be logical and self-validating. Each step builds upon the last, moving from broad, probabilistic predictions to more refined analysis.

In_Silico_Workflow A Step 1: Compound Input (SMILES Representation) B Step 2: Ligand-Based Target Prediction (e.g., SwissTargetPrediction, PharmMapper) A->B C Step 3: ADMET Analysis (e.g., SwissADME, ADMETlab 2.0) B->C Prioritize Targets E Step 5: Pathway Analysis (e.g., KEGG, Reactome) B->E List of Predicted Targets D Step 4: Molecular Docking (Conceptual) (Validation of Top Predicted Targets) C->D Assess Druglikeness F Step 6: Hypothesis Generation (Therapeutic Potential) D->F E->F

Caption: Overall workflow for in silico target identification.

Phase 1: Compound Preparation and Target Prediction

The first phase focuses on preparing the molecule's structure and using it to query powerful prediction engines.

Step 1: Compound Representation

All computational tools require a machine-readable representation of the molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES) .

  • Protocol:

    • Obtain the chemical structure of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

    • Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch, or the online tool on PubChem) to create the structure.

    • Export the structure as a SMILES string.

  • SMILES for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid: CC1=C(C=C(C=C1)C(=O)O)N2CCCC2

This SMILES string will be the primary input for the subsequent steps.

Step 2: Ligand-Based Target Prediction

This is the core of our target discovery process. We will use multiple web servers to generate a consensus list of potential targets. Using multiple platforms is crucial as their underlying algorithms and databases differ, providing a more robust prediction.

  • Causality Behind Choice: We are using ligand-based methods because there is no known 3D structure of a co-complex with our molecule to guide a structure-based search. These methods work by comparing our molecule to thousands of known ligands in their databases.[3]

A well-regarded server that predicts targets based on a combination of 2D and 3D similarity to known ligands.[3][4]

  • Protocol:

    • Navigate to the SwissTargetPrediction web server.[5]

    • Paste the SMILES string (CC1=C(C=C(C=C1)C(=O)O)N2CCCC2) into the input field.

    • Select "Homo sapiens" as the target organism.

    • Execute the prediction.

    • The server will return a list of predicted targets, ranked by probability. The results are grouped by protein class.

PharmMapper utilizes a "reverse" pharmacophore mapping approach. It extracts the pharmacophoric features of the query molecule and screens them against a large database of pharmacophore models derived from known protein-ligand complexes.[6][7]

  • Protocol:

    • Navigate to the PharmMapper web server.[8]

    • The server requires the molecule in a 3D format (e.g., .mol2). Use an online converter or a tool like Open Babel to convert the SMILES string to a 3D structure.

    • Upload the generated file.

    • Select the appropriate pharmacophore database (e.g., Human Protein Targets).

    • Submit the job. The results will be a list of protein targets with a "fit score" indicating how well the query molecule matches the target's pharmacophore model.

SuperPred predicts targets by comparing the structural fingerprint of the input molecule to a database of drugs with known targets and pathways.[9][10]

  • Protocol:

    • Access the SuperPred web server.

    • Input the SMILES string into the "Target-Prediction" section.

    • Run the prediction.

    • The output will provide predicted targets and Anatomical Therapeutic Chemical (ATC) classifications, offering clues about the molecule's potential therapeutic area.

Phase 2: ADMET and Druglikeness Analysis

A promising target profile is only valuable if the molecule has favorable drug-like properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a critical step to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.[11][12][13]

ADMET_Workflow cluster_servers ADMET Prediction Servers cluster_properties Key Properties Analyzed Input SMILES String CC1=C(C=C(C=C1)C(=O)O)N2CCCC2 SwissADME SwissADME Input->SwissADME ADMETlab ADMETlab 2.0 Input->ADMETlab PhysChem Physicochemical (MW, logP, TPSA) SwissADME->PhysChem PK Pharmacokinetics (GI Absorption, BBB Permeability) SwissADME->PK DrugLike Druglikeness (Lipinski's Rule, Bioavailability) SwissADME->DrugLike ADMETlab->PK Tox Toxicity (hERG Inhibition, Ames Test) ADMETlab->Tox Output Comprehensive ADMET Profile (Data Summary Table) PhysChem->Output PK->Output DrugLike->Output Tox->Output

Caption: Workflow for ADMET and Druglikeness Analysis.

Step 3: Comprehensive ADMET Profiling

We will use two robust platforms to get a comprehensive view of the molecule's properties.

SwissADME is a user-friendly tool for evaluating the pharmacokinetics, druglikeness, and medicinal chemistry friendliness of small molecules.[14]

  • Protocol:

    • Go to the SwissADME website.[14]

    • Paste the SMILES string for our compound into the input box.

    • Click "Run" to start the analysis.[15]

    • The platform will output a detailed report including physicochemical properties, lipophilicity, water-solubility, pharmacokinetic properties, and druglikeness based on various established rules (e.g., Lipinski's rule of five).

ADMETlab 2.0 provides an extensive set of predictions, including various toxicity endpoints, which are crucial for early-stage hazard identification.[11][12][16]

  • Protocol:

    • Visit the ADMETlab 2.0 web server.[11]

    • Enter the SMILES string in the "ADMET Evaluation" module.

    • Submit the molecule for prediction.

    • The server will return predictions for a wide range of properties, including absorption (e.g., Caco-2 permeability), distribution (e.g., Blood-Brain Barrier penetration), metabolism (e.g., CYP450 substrate/inhibitor), and toxicity (e.g., hERG inhibition, Ames mutagenicity).[12]

Data Presentation: Summarizing Predicted Properties

To effectively analyze the results, we will consolidate the key predicted parameters from both servers into a summary table.

Parameter Predicted Value Acceptable Range/Interpretation Source
Physicochemical Properties
Molecular Weight ( g/mol )Value< 500SwissADME
LogP (Lipophilicity)Value≤ 5SwissADME
Topological Polar Surface Area (Ų)Value≤ 140SwissADME
Water Solubility (LogS)Value> -4 (Soluble)SwissADME
Pharmacokinetics
GI AbsorptionHigh/LowHighSwissADME
BBB PermeantYes/NoDepends on therapeutic goalSwissADME
P-gp SubstrateYes/NoNo is generally preferredSwissADME
CYP2D6 InhibitorYes/NoNo is preferred to avoid drug-drug interactionsADMETlab 2.0
Druglikeness
Lipinski's Rule of 5# Violations0 violations is idealSwissADME
Bioavailability ScoreValuee.g., 0.55SwissADME
Toxicity
hERG InhibitionYes/NoNo is critical to avoid cardiotoxicityADMETlab 2.0
Ames MutagenicityYes/NoNo is critical to avoid mutagenic potentialADMETlab 2.0

(Note: The "Value" column would be populated with the actual prediction results from the servers.)

Phase 3: Validation and Biological Context

With a list of potential targets and a favorable ADMET profile, the final phase involves a preliminary validation step and placing the predicted targets into a biological context.

Step 4: Molecular Docking (A Conceptual Framework)

Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a protein target.[17] While a full docking study is beyond the scope of this guide, it represents the logical next step for validating the top-ranked targets from Phase 1.

  • Self-Validating Rationale: If the predicted binding pose shows favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) in a key functional site of the target protein, and the binding affinity score is significant, it strengthens the hypothesis generated by the ligand-based methods.

  • High-Level Protocol:

    • Obtain Target Structure: Download the 3D crystal structure of a top-predicted target from the Protein Data Bank (PDB).

    • Prepare Protein and Ligand: Remove water molecules and other non-essential components from the PDB file. Prepare the 3D structure of our ligand, ensuring correct protonation states. Tools like AutoDock Tools are often used for this.[18][19]

    • Define Binding Site: Identify the active or allosteric site of the protein where the ligand is expected to bind.

    • Run Docking Simulation: Use docking software (e.g., AutoDock Vina, SwissDock) to systematically sample conformations of the ligand within the binding site.[18][20]

    • Analyze Results: Evaluate the resulting poses based on binding energy scores and the plausibility of the intermolecular interactions observed.

Step 5: Biological Pathway Analysis

Identifying a list of protein targets is useful, but understanding their collective function is more powerful. Pathway analysis helps us understand if the predicted targets converge on specific signaling or metabolic pathways, which could indicate the molecule's mechanism of action.

  • Protocol:

    • Take the list of top-ranked, high-confidence protein targets (e.g., UniProt IDs or Gene Symbols) from SwissTargetPrediction and PharmMapper.

    • Submit this list to a pathway analysis database.

KEGG is a database of manually drawn pathway maps representing molecular interaction and reaction networks.[21][22][23]

  • Usage: Input the list of gene names or IDs into the KEGG Mapper tool to highlight which pathways are enriched with the predicted targets. This can reveal if the molecule is likely to impact, for example, a specific cancer pathway or a metabolic process.

Reactome is a free, open-source, curated, and peer-reviewed pathway database that provides detailed reaction-level views of biological processes.[1][2][24]

  • Usage: Use the Reactome Analysis Tools to upload the list of predicted targets. The system will perform an over-representation analysis to identify pathways that are statistically significantly enriched, providing a robust view of the molecule's potential biological impact.[1]

Conclusion and Hypothesis Generation

By following this comprehensive in silico workflow, we can transform a novel compound like 4-Methyl-3-pyrrolidin-1-yl-benzoic acid from a simple chemical structure into a lead candidate with a well-defined set of hypothesized targets, a favorable druglikeness profile, and a putative mechanism of action. The culmination of this process is not a definitive answer, but a series of high-quality, data-driven hypotheses that can be used to design focused, efficient, and cost-effective experiments for biological validation. This approach exemplifies the power of computational chemistry to accelerate modern drug discovery.[2]

References

  • Reactome Pathway Database. (n.d.). Home. Retrieved January 17, 2026, from [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI. Retrieved January 17, 2026, from [Link]

  • KEGG PATHWAY Database. (2025). Kanehisa Laboratories. Retrieved January 17, 2026, from [Link]

  • SuperPred. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved January 17, 2026, from [Link]

  • ADMETlab 2.0. (n.d.). ADMET Mesh. Retrieved January 17, 2026, from [Link]

  • Nickel, J., et al. (n.d.). SuperPred. bio.tools. Retrieved January 17, 2026, from [Link]

  • Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]

  • SuperPred -- target-prediction server. (2008). Health Sciences Library System, University of Pittsburgh. Retrieved January 17, 2026, from [Link]

  • Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W361. [Link]

  • The Reactome pathways database. (n.d.). Paintomics Documentation. Retrieved January 17, 2026, from [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024). YouTube. Retrieved January 17, 2026, from [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Scite.ai. Retrieved January 17, 2026, from [Link]

  • Nickel, J., et al. (2014). SuperPred: update on drug classification and target prediction. Nucleic Acids Research, 42(Web Server issue), W26–W31. [Link]

  • PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach. (2010). East China Normal University. Retrieved January 17, 2026, from [Link]

  • The KEGG pathways database. (n.d.). Paintomics Documentation. Retrieved January 17, 2026, from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. Retrieved January 17, 2026, from [Link]

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Deconvoluting the Therapeutic Targets of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's therapeutic target is a cornerstone of modern drug discovery. It illuminates the mechanism of action, enables rational optimization, and is critical for predicting both efficacy and potential toxicity. This guide provides a comprehensive, multi-disciplinary strategy for the target deconvolution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, a novel compound featuring a substituted benzoic acid core and a pyrrolidine moiety. While the specific biological activity of this molecule is yet to be characterized, its structural motifs are present in a variety of known bioactive agents, suggesting a rich landscape of potential targets.[1][2][3][4] This document outlines a systematic, four-part workflow, beginning with a robust in silico screening funnel to generate high-probability hypotheses, followed by rigorous biochemical and cell-based validation, and culminating in mechanistic elucidation. Each section provides not only the strategic rationale behind the proposed methodologies but also detailed, field-proven protocols and data interpretation frameworks designed to ensure scientific integrity and reproducibility.

Part 1: In Silico Target Prediction — A Foundation of Computational Hypotheses

The initial phase of target identification for a novel chemical entity like 4-Methyl-3-pyrrolidin-1-yl-benzoic acid must be both broad and efficient. Computational, or in silico, methods provide a powerful and cost-effective means to survey the vast proteomic landscape and prioritize a manageable number of putative targets for experimental validation.[5] This approach leverages existing biological and chemical data to generate statistically significant, testable hypotheses.

Rationale for a Computation-First Approach

Embarking on an unbiased experimental screen without prior knowledge is resource-intensive and often fruitless. By first employing computational tools, we can intelligently narrow the field of potential targets based on the molecule's structural and chemical features. This strategy enriches the subsequent experimental assays for a higher probability of success. We will employ a tripartite computational strategy: pharmacophore modeling, reverse docking, and machine learning-based prediction.[6][7][8]

Method 1: Pharmacophore Modeling and Similarity Searching

A pharmacophore is an abstract representation of the molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—essential for a molecule's biological activity.[9][10][11] By generating a pharmacophore model for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, we can screen vast databases of known active compounds to identify molecules with similar three-dimensional feature arrangements, thereby inferring potential targets.

Pharmacophore_Workflow cluster_0 Pharmacophore-Based Virtual Screening A 3D Conformer Generation of Query Molecule B Identification of Pharmacophoric Features (H-bond donors, acceptors, etc.) A->B C Pharmacophore Model Construction B->C D Screening Ligand Database (e.g., ChEMBL, PubChem) C->D E Hit List Generation (Structurally Similar Actives) D->E F Target Inference from Hit List Annotations E->F

Caption: Workflow for pharmacophore modeling and virtual screening.

High-Level Protocol: Pharmacophore-Based Screening

  • Ligand Preparation: Generate a low-energy 3D conformation of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid using computational chemistry software (e.g., Schrödinger Maestro, MOE).

  • Feature Definition: Identify key chemical features: the carboxylic acid provides a hydrogen bond donor and acceptor; the pyrrolidine nitrogen is a potential hydrogen bond acceptor; the methyl group and aromatic ring are hydrophobic features.

  • Model Generation: Create a 3D pharmacophore hypothesis based on the spatial arrangement of these features.

  • Database Screening: Use the generated pharmacophore as a 3D query to screen a database of known bioactive molecules (e.g., ChEMBL).[10][12]

  • Hit Analysis: Analyze the top-scoring hits. The known targets of these molecules become the primary hypotheses for the query compound.

Method 2: Reverse Docking

In contrast to traditional docking where many ligands are screened against a single target, reverse docking screens a single ligand against a large library of protein structures.[13][14][15] This method directly predicts potential protein binders by calculating the binding energy of the ligand in the active site of thousands of proteins.

Reverse_Docking_Workflow cluster_1 Reverse Docking Workflow RD_A Prepare 3D Ligand (Query Molecule) RD_C Iterative Docking Simulation (Ligand vs. Each Target) RD_A->RD_C RD_B Select Target Database (e.g., PDB, AlphaFold) RD_B->RD_C RD_D Calculate & Normalize Docking Scores RD_C->RD_D RD_E Rank Targets Based on Predicted Binding Affinity RD_D->RD_E RD_F Generate Candidate Target List RD_E->RD_F

Caption: Workflow for identifying targets via reverse docking.

High-Level Protocol: Reverse Docking

  • Ligand Preparation: Prepare the 3D structure of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, ensuring correct protonation states and tautomers.

  • Target Database Curation: Utilize a comprehensive and high-quality protein structure database (e.g., human subset of the Protein Data Bank). Ensure structures are properly prepared (e.g., addition of hydrogens, removal of water).

  • Docking Execution: Systematically dock the prepared ligand into the defined binding site of every protein in the database using a validated docking algorithm (e.g., AutoDock, Glide).[16][17]

  • Scoring and Ranking: Rank the protein targets based on the calculated docking scores, which estimate binding affinity.

  • Candidate Selection: Select the top-ranked proteins for further investigation, prioritizing those from biologically plausible pathways.

Summary of Computational Approaches

These computational methods are complementary, each with unique strengths. A consensus approach, where a target is predicted by multiple methods, provides the highest confidence.

Method Principle Strengths Limitations
Pharmacophore Modeling Feature-based similarityFast; does not require protein structures; good for scaffold hopping.Relies on known actives; may miss novel targets.
Reverse Docking Structure-based energy calculationCan identify novel targets; provides structural binding hypothesis.Computationally intensive; sensitive to protein structure quality and scoring function accuracy.
Machine Learning Pattern recognition from dataCan identify non-obvious relationships; powerful with large datasets."Black box" nature can make interpretation difficult; predictions limited by training data.

Part 2: Broad-Spectrum Experimental Screening — From Hypothesis to Hit

With a prioritized list of putative targets from in silico analyses, the next critical step is to obtain direct experimental evidence of interaction. This phase employs high-throughput biochemical and proteomic methods to rapidly screen for physical binding or functional modulation.

Method 1: In Vitro Kinase Profiling

Protein kinases are one of the largest and most successfully drugged enzyme families. Given their prevalence as targets, a broad-spectrum kinase panel is a logical and high-value initial screen.

Protocol: In Vitro Radiometric Kinase Assay This protocol outlines a standard method for assessing kinase inhibition using ³²P-labeled ATP.[18][19][20]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP Mix: Prepare a solution of cold ATP in kinase buffer. Add γ-³²P-ATP to a final specific activity of ~500 cpm/pmol. The final ATP concentration should be at or near the Kₘ for each specific kinase.

    • Compound Dilution: Prepare a serial dilution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • To a 96-well plate, add 5 µL of recombinant kinase and 5 µL of its specific peptide or protein substrate.

    • Add 5 µL of the diluted test compound or vehicle control (DMSO). Incubate for 10 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP mix.

    • Allow the reaction to proceed for 30-60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat three times with 0.75% phosphoric acid and once with acetone to remove unincorporated ³²P-ATP.

    • Dry the mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Method 2: Affinity Chromatography-Mass Spectrometry (Chemoproteomics)

This unbiased approach identifies proteins from a complex biological sample (e.g., cell lysate) that bind directly to the compound of interest. The "Kinobeads" technology is a prime example, using immobilized broad-spectrum inhibitors to capture a large portion of the kinome, which can then be competed off by a free drug in solution.[21][22][23][24]

Chemo_Workflow cluster_2 Competitive Chemoproteomics Workflow CP_A Prepare Cell Lysate CP_B Incubate Lysate with Test Compound (or DMSO) CP_A->CP_B CP_C Add Affinity Beads (e.g., Kinobeads) CP_B->CP_C CP_D Affinity Capture of Unbound Proteins CP_C->CP_D CP_E Wash Beads to Remove Non-specific Binders CP_D->CP_E CP_F On-Bead Digestion (Trypsin) CP_E->CP_F CP_G LC-MS/MS Analysis of Peptides CP_F->CP_G CP_H Quantify Protein Abundance & Identify Compound Targets CP_G->CP_H

Caption: Workflow for competitive chemoproteomics (Kinobeads).

High-Level Protocol: Competitive Affinity Pulldown

  • Lysate Preparation: Culture and harvest cells (e.g., HEK293T, K562) and prepare a native cell lysate using a mild lysis buffer.

  • Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid or a DMSO vehicle control for 1 hour.

  • Affinity Capture: Add Kinobeads (or custom beads with an immobilized analog of the test compound) to the lysate and incubate to capture proteins not bound by the free compound.

  • Processing: Wash the beads extensively to remove non-specific binders. Elute the bound proteins or perform on-bead tryptic digestion.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins in each sample. True targets will show a dose-dependent decrease in abundance in the compound-treated samples compared to the DMSO control.

Part 3: Cellular Target Engagement and Validation

Confirming that a compound binds its target in the complex and crowded environment of a living cell is a critical step that bridges the gap between biochemical activity and physiological effect.[25][26]

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical assay that measures target engagement in intact cells or tissues. The principle is that ligand binding increases a protein's thermal stability, shifting its melting curve to a higher temperature.[27][28][29][30]

CETSA_Workflow cluster_3 CETSA Workflow for Target Engagement C_A Treat Intact Cells with Compound or DMSO C_B Heat Aliquots to a Range of Temperatures C_A->C_B C_C Cool and Lyse Cells C_B->C_C C_D Separate Soluble Fraction (Supernatant) from Precipitated Aggregates C_C->C_D C_E Quantify Soluble Target Protein (e.g., Western Blot, ELISA) C_D->C_E C_F Plot Melting Curves & Determine Thermal Shift (ΔTm) C_E->C_F

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at a desired concentration (e.g., 10 µM) or with a DMSO vehicle control for 1 hour.

  • Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer with protease/phosphatase inhibitors.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using a specific antibody against the putative target protein.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature for both DMSO and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Method 2: Genetic Target Validation with siRNA

The definitive validation of a target's role in a compound's activity comes from genetic manipulation. Using small interfering RNA (siRNA) to specifically knock down the expression of the target protein should phenocopy or abrogate the effect of the compound.[31][32][33]

Protocol: siRNA Knockdown for Target Validation

  • Transfection:

    • Plate cells in 6-well plates.

    • Prepare two sets of transfections: one with an siRNA specific to the target gene and another with a non-targeting (scrambled) control siRNA. Use a suitable transfection reagent (e.g., Lipofectamine).

    • Include a non-transfected control group.

    • Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Verification of Knockdown:

    • Harvest a subset of cells from each condition.

    • Prepare cell lysates and perform a Western blot with an antibody against the target protein to confirm successful and specific knockdown. The protein level should be significantly reduced in the target siRNA group compared to controls.

  • Functional Assay:

    • Treat the remaining cells from each group (target siRNA, scrambled siRNA, non-transfected) with a range of concentrations of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid or a DMSO vehicle.

    • After an appropriate incubation period, perform a relevant functional assay (e.g., cell viability assay, reporter gene assay, measurement of a downstream biomarker).

  • Data Interpretation:

    • If the compound acts through the intended target, the cells with the target knocked down should show a significantly reduced response to the compound compared to the control cells.

Part 4: Elucidating Mechanism of Action — Beyond Binding

Once a target has been validated, the next step is to understand how binding modulates its function and downstream signaling. If the validated target is part of a protein complex, investigating the compound's effect on protein-protein interactions (PPIs) is crucial.

Method: Probing Protein-Protein Interactions with BRET

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor PPIs in living cells.[34][35][36] It relies on energy transfer between a donor (e.g., Renilla Luciferase, RLuc) and an acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to two proteins of interest. Energy transfer only occurs when the proteins are in very close proximity (<10 nm).

BRET_Pathway cluster_4 Hypothetical Signaling and BRET Assay cluster_5 BRET Signal A Target Protein (fused to RLuc) B Binding Partner (fused to YFP) A->B Interaction C Downstream Substrate A->C Activity (e.g., Phosphorylation) D Biological Response C->D E RLuc + Substrate (Light Emission at ~480nm) F YFP Excitation (Energy Transfer) G YFP Emission (Light at ~530nm) Compound 4-Methyl-3-pyrrolidin-1-yl -benzoic acid Compound->A Binds & Modulates

Caption: BRET assay principle within a hypothetical signaling context.

High-Level Protocol: BRET Assay

  • Construct Generation: Create expression vectors where the target protein is fused to a BRET donor (e.g., RLuc) and its known interaction partner is fused to a BRET acceptor (e.g., YFP).

  • Transfection: Co-transfect cells with both constructs.

  • Compound Treatment: Treat the transfected cells with the test compound or vehicle.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine). Measure the light emission at the wavelengths corresponding to both the donor and acceptor using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A change in this ratio upon compound treatment indicates modulation of the protein-protein interaction.

Conclusion

The journey from a novel chemical structure to a well-characterized therapeutic agent is complex and requires a methodical, evidence-based approach. This guide has detailed a robust, integrated strategy for the identification and validation of therapeutic targets for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. By systematically progressing from high-throughput computational predictions to focused biochemical assays, and finally to rigorous validation of target engagement and function in a cellular context, researchers can build a compelling, data-driven case for the compound's mechanism of action. This foundational knowledge is indispensable for guiding lead optimization, ensuring clinical translation, and ultimately, developing safer and more effective medicines.

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Methodological & Application

Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid, a structural motif of interest in medicinal chemistry and drug discovery. The incorporation of a pyrrolidine moiety onto a benzoic acid scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and basicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. This document provides a detailed, three-step protocol for the synthesis of this compound, commencing from the commercially available 3-bromo-4-methylbenzoic acid. The synthetic strategy involves an initial esterification to protect the carboxylic acid, followed by a palladium-catalyzed Buchwald-Hartwig amination to form the crucial C-N bond, and concluding with a saponification to liberate the target carboxylic acid.

Overall Synthetic Scheme

The synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is achieved through a three-step process, as illustrated in the following scheme:

Synthetic_Scheme intermediate Methyl 3-bromo-4-methylbenzoate coupled_product Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate intermediate->coupled_product Step 2: Buchwald-Hartwig Amination (Pyrrolidine, Pd catalyst, ligand, base) final_product 4-Methyl-3-pyrrolidin-1-yl-benzoic acid coupled_product->final_product Step 3: Hydrolysis (NaOH, H2O then H+) Buchwald_Hartwig_Workflow reagents Add Reagents (Methyl 3-bromo-4-methylbenzoate, Pd(OAc)2, rac-BINAP, NaOtBu) solvent Add Anhydrous Toluene reagents->solvent amine Add Pyrrolidine solvent->amine heating Heat to Reflux (approx. 110°C) amine->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup (Cool, filter, extract) monitoring->workup purification Purification (Column chromatography) workup->purification product Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate purification->product

Prospective Application Notes: Harnessing 4-Methyl-3-pyrrolidin-1-yl-benzoic acid as a Novel Scaffold for Chemical Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a prospective and theoretical guide on the potential applications of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in proteomics research. To date, a review of publicly available scientific literature reveals no established protocols or direct applications for this specific compound in the field. The methodologies, protocols, and workflows described herein are therefore based on established principles of chemical biology and proteomics, adapted to the unique structural features of this molecule. This guide is intended to serve as a strategic roadmap for researchers seeking to explore its potential as a novel chemical tool.

Part 1: Foundational Analysis & Strategic Overview

Introduction to 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a small organic molecule characterized by a benzoic acid core, substituted with a methyl group and a saturated pyrrolidine ring. Its molecular structure presents several key features that make it an intriguing candidate for development into a chemical probe for proteomics applications.

  • The Carboxylic Acid Handle: The benzoic acid moiety provides a reactive "handle" for chemical modification. This group can be readily activated to form amide bonds, esters, or other linkages, allowing for the attachment of reporter tags (e.g., biotin, fluorophores) or photo-reactive crosslinkers.

  • The Aromatic Scaffold: The central benzene ring provides a rigid, planar core that can serve as a foundation for building more complex molecules, potentially interacting with protein binding pockets.

  • The Pyrrolidine Moiety: The tertiary amine within the pyrrolidine ring can influence solubility and may participate in hydrogen bonding or ionic interactions with protein targets. Its presence and position relative to the other groups create a unique three-dimensional shape.

Given these features, this compound is an excellent starting point for a fragment-based or chemical probe-based discovery campaign aimed at identifying and characterizing novel protein-ligand interactions.

Strategic Vision: Developing a Target Identification Platform

The core strategy is to leverage 4-Methyl-3-pyrrolidin-1-yl-benzoic acid as a foundational scaffold to synthesize a suite of chemical probes. These probes will be designed for "Activity-Based Protein Profiling" (ABPP) or "Photoaffinity Labeling" (PAL), two powerful chemical proteomics techniques for identifying the cellular targets of small molecules.

The overall workflow can be conceptualized as follows:

G cluster_0 Phase 1: Probe Synthesis cluster_1 Phase 2: In-situ Target Engagement cluster_2 Phase 3: Target Enrichment & Identification A Starting Material: 4-Methyl-3-pyrrolidin-1-yl-benzoic acid B Functionalization Strategy: Attach Linker + Reporter/Crosslinker A->B C Synthesize Probe Library: - Affinity Probe (Biotin) - Photoaffinity Probe (Diazirine) B->C D Treat Live Cells or Lysate with Synthesized Probe C->D Apply Probe E Induce Covalent Crosslinking (e.g., UV irradiation for PAL) D->E F Lyse Cells & Solubilize Proteins E->F G Affinity Purification: Streptavidin bead pulldown F->G Process Sample H On-bead Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis: Identify enriched proteins I->J G start 4-Methyl-3-pyrrolidin-1-yl-benzoic acid C₁₂H₁₅NO₂ intermediate NHS-Activated Ester Highly Reactive Intermediate start->intermediate Activation reagents1 {DCC, NHS | in Anhydrous DMF} reagents1->intermediate final_product Final Affinity Probe Biotin-Linker-Scaffold intermediate->final_product Coupling reagents2 {Biotin-PEG4-Amine | DIPEA} reagents2->final_product

The Synthetic Utility of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid: A Guide for Organic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that offer both structural rigidity and vectors for functional diversification is paramount. 4-Methyl-3-pyrrolidin-1-yl-benzoic acid emerges as a compound of significant interest, embodying a unique convergence of desirable features for drug development professionals. Its structure marries a benzoic acid moiety, a classic handle for amide bond formation and other key synthetic transformations, with a 3,4-disubstituted aromatic core. The presence of the pyrrolidine ring, a privileged scaffold in numerous FDA-approved drugs, imparts improved solubility, metabolic stability, and a three-dimensional character that can be crucial for potent and selective target engagement.[1][2][3]

This technical guide provides an in-depth exploration of the synthesis and application of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. It is intended for researchers and scientists engaged in organic synthesis and drug discovery, offering field-proven insights and detailed protocols to leverage this valuable building block in the creation of novel chemical entities.

Physicochemical Properties and Structural Data

A thorough understanding of a building block's physical and chemical properties is essential for its effective use. The key data for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid are summarized below.

PropertyValueReference
CAS Number 107946-74-7[4][5]
Molecular Formula C₁₂H₁₅NO₂[4]
Molecular Weight 205.26 g/mol [4]
Appearance White to off-white solidN/A
Melting Point 163-165 °C[4]

PART 1: Synthesis of the Core Scaffold

The efficient construction of the 4-Methyl-3-pyrrolidin-1-yl-benzoic acid scaffold is a critical first step. While various synthetic routes can be envisioned, a robust and scalable approach involves a two-step sequence starting from the commercially available 3-amino-4-methylbenzoic acid. This method, detailed below, relies on a reductive amination followed by a classical ring-forming alkylation.

Workflow for the Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Synthesis_Workflow cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Pyrrolidine Ring Formation Start 3-Methyl-4-nitrobenzoic acid Precursor 3-Amino-4-methylbenzoic acid Start->Precursor Fe/NH4Cl or H2, Pd/C Alkylation 4-Methyl-3-pyrrolidin-1-yl-benzoic acid Precursor->Alkylation 1,4-Dichlorobutane, Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: Synthetic pathway from a nitro-precursor to the final product.

Protocol 1: Synthesis of 3-Amino-4-methylbenzoic acid

The synthesis of the key amine precursor can be reliably achieved through the reduction of 3-methyl-4-nitrobenzoic acid. Iron powder in the presence of an acid is a classic, cost-effective method suitable for large-scale production.[4]

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-4-nitrobenzoic acid (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Add ammonium chloride (0.2 eq) and iron powder (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-4-methylbenzoic acid, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

The formation of the pyrrolidine ring is achieved via a double N-alkylation of the amine with a 1,4-dihalobutane. The choice of a suitable base and solvent is critical to ensure efficient cyclization.

Materials:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)

  • 1,4-Dichlorobutane or 1,4-Dibromobutane (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.5-3.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water (H₂O)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in DMF.

  • Add potassium carbonate (or another suitable inorganic base). The base acts as a proton scavenger for both the carboxylic acid and the amine during alkylation.

  • Add 1,4-dichlorobutane dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution to a pH of ~5-6 with 1 M HCl. The product should precipitate out of the solution.

  • Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Dry the solid under vacuum to obtain 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

PART 2: Application in Organic Synthesis - A Scaffold for Bioactive Molecules

The primary synthetic application of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is its use as a decorated building block in the assembly of more complex molecules, particularly in the context of drug discovery. The carboxylic acid functional group serves as a versatile handle for forming amide bonds, which are central to the structure of many pharmaceuticals.

Core Application: Amide Bond Formation

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is the most common and powerful application of this scaffold. This reaction allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

Workflow for Amide Coupling

Amide_Coupling_Workflow Acid 4-Methyl-3-pyrrolidin-1-yl-benzoic acid Coupling Amide Coupling Acid->Coupling Amine Primary or Secondary Amine (R-NHR') Amine->Coupling Product Target Amide Coupling->Product Coupling Agents (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: General workflow for amide bond formation.

Protocol 3: Representative Amide Coupling Reaction

This protocol describes a general procedure for the coupling of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid with a generic amine using HATU, a highly efficient and widely used coupling reagent.

Causality Behind Experimental Choices:

  • Coupling Agent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency in activating the carboxylic acid, leading to rapid and clean amide bond formation with minimal side reactions and racemization (if chiral amines are used).

  • Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the acidic protons generated during the reaction without competing with the primary amine nucleophile.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogenous reaction environment.

Materials:

  • 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (1.0 eq)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methyl-3-pyrrolidin-1-yl-benzoic acid and dissolve it in anhydrous DMF.

  • Add the desired amine to the solution.

  • Add DIPEA, followed by the solid HATU.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, residual DMF, and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure product.

Conclusion and Future Directions

4-Methyl-3-pyrrolidin-1-yl-benzoic acid represents a strategically valuable building block for synthetic and medicinal chemists. Its straightforward synthesis and the versatility of its carboxylic acid handle make it an ideal scaffold for generating libraries of novel compounds for biological screening. The embedded pyrrolidine-methyl-phenyl core provides a unique three-dimensional architecture that can be exploited to achieve high-affinity interactions with biological targets. Future applications will likely see this scaffold incorporated into a wide array of therapeutic candidates, from enzyme inhibitors to receptor modulators, where its specific substitution pattern can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

References

  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Sinfoo Biotech. 4-methyl-3-pyrrolidin-1-yl-benzoic acid,(CAS# 107946-74-7). [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Sweeney, J. B., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6683. [Link]

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Application Notes & Protocols: Development of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Rationale

The global burden of inflammatory diseases necessitates the continued development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles. The vast majority of established NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins[1][2]. Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, known for their role in anti-inflammatory action, often through COX inhibition[3][4][5]. Concurrently, the pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds, recognized for contributing to potent and selective interactions with various biological targets[6][7][8].

This document outlines a comprehensive development plan for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid , a compound that strategically combines these two key pharmacophores. While the compound is known (CAS 107946-74-7)[9][10], its anti-inflammatory potential has not been extensively characterized in public literature. We therefore propose a structured, multi-stage screening cascade to rigorously evaluate its potential as a therapeutic agent. The following protocols provide a logical workflow, from initial enzymatic assays to cell-based functional screens and culminating in a preclinical in vivo model of acute inflammation.

Proposed Mechanism of Action: Cyclooxygenase Inhibition

Based on its structural features—specifically the acidic benzoic acid moiety—we hypothesize that 4-Methyl-3-pyrrolidin-1-yl-benzoic acid exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. In the canonical inflammatory cascade, inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins (e.g., PGE2) that mediate pain, fever, and swelling[11]. By binding to the active site of COX enzymes, the compound is expected to block this conversion, thus reducing the downstream inflammatory response.

COX_Pathway stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) pla2 Phospholipase A2 (PLA2) stimuli->pla2 Activates membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa Releases pla2->membrane Acts on cox COX-1 / COX-2 Enzymes aa->cox Substrate for pgh2 Prostaglandin H2 (PGH2) cox->pgh2 Converts to pgs Prostaglandin Synthases pgh2->pgs Substrate for prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins Produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates test_compound 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (Proposed Inhibitor) test_compound->cox Inhibits

Caption: Proposed mechanism via inhibition of the cyclooxygenase (COX) pathway.

Experimental Development Workflow

A tiered approach is essential for efficient drug development. The proposed workflow evaluates the compound's activity from the molecular target level up to a whole-organism response, providing a comprehensive preclinical profile.

Experimental_Workflow synthesis Protocol 1: Compound Acquisition & QC invitro Protocol 2: In Vitro COX-1/COX-2 Enzyme Inhibition Assay synthesis->invitro Primary Screen cellbased Protocol 3: Cell-Based Assay in LPS-Stimulated Macrophages invitro->cellbased Secondary Screen (Cellular Potency) invivo Protocol 4: In Vivo Efficacy in Carrageenan Paw Edema Model cellbased->invivo Proof-of-Concept (In Vivo Efficacy) decision Go/No-Go Decision invivo->decision

Caption: Tiered experimental workflow for compound evaluation.

Protocol 1: Compound Acquisition and Quality Control

Objective: To acquire or synthesize and verify the identity and purity of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid before biological testing.

1.1. Acquisition:

  • Procure the compound from a reputable chemical supplier (e.g., Matrix Scientific, Sinfoo Biotech) with a certificate of analysis (CoA).

1.2. Quality Control (Internal Verification):

  • Identity Verification: Confirm the molecular structure using ¹H NMR, ¹³C NMR, and LC-MS. The expected mass for C₁₂H₁₅NO₂ is 205.25 g/mol .

  • Purity Assessment: Determine purity using HPLC-UV, aiming for >98% purity to ensure observed biological effects are not due to contaminants.

  • Solubility Testing: Determine the compound's solubility in relevant solvents (e.g., DMSO for stock solutions, aqueous buffers for assays) to ensure proper preparation for biological experiments.

Protocol 2: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

Objective: To determine the compound's direct inhibitory activity and selectivity against COX-1 and COX-2 enzymes. This is a critical primary screen to validate the proposed mechanism of action.

Principle: This protocol is based on a colorimetric inhibitor screening assay (e.g., Cayman Chemical, Item No. 760111), which measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[12].

Materials:

  • Ovine COX-1 and recombinant ovine COX-2 enzymes

  • Assay buffer and heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (Test Compound)

  • Celecoxib (Selective COX-2 inhibitor control)

  • SC-560 (Selective COX-1 inhibitor control)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a dilution series of the test compound in DMSO (e.g., from 100 mM to 1 nM).

  • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to all wells.

  • Add 10 µL of the diluted test compound or control drug to the inhibitor wells. Add 10 µL of DMSO to the "100% initial activity" wells.

  • Incubate the plate for 5 minutes at 25°C with gentle shaking.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution, followed immediately by 20 µL of the TMPD colorimetric substrate solution.

  • Shake the plate for 1 minute and read the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the reaction rate (V) for each well.

  • Calculate the percentage inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation and Interpretation: The IC₅₀ values for COX-1 and COX-2 should be summarized. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). An SI > 1 indicates selectivity for COX-2.

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)
4-Methyl-3-pyrrolidin-1-yl-benzoic acid [Experimental][Experimental][Calculated]
Celecoxib (Control)~15~0.05~300
SC-560 (Control)~0.009~6.3~0.0014
Indomethacin (Non-selective Control)~0.1~0.9~0.11

Protocol 3: Cell-Based Anti-Inflammatory Assay

Objective: To evaluate the compound's ability to suppress the production of key pro-inflammatory mediators in a relevant cellular model of inflammation.

Principle: The murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces a robust inflammatory response. This includes the upregulation of COX-2 and the production of prostaglandins (PGE₂), nitric oxide (NO), and cytokines like TNF-α and IL-6[13][14][15][16]. The ability of the test compound to inhibit the production of these mediators is quantified.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • LPS (from E. coli)

  • Test Compound, Dexamethasone (positive control)

  • Griess Reagent Kit (for NO measurement)

  • PGE₂, TNF-α, and IL-6 ELISA Kits

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (or Dexamethasone control) for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Use the Griess Reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant, following the manufacturer's protocol.

  • Cytokine and PGE₂ Measurement: Use specific ELISA kits to quantify the concentrations of TNF-α, IL-6, and PGE₂ in the supernatant according to the manufacturer's instructions[13][17].

  • Cell Viability Assay: Perform an MTT or similar viability assay on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.

Data Analysis: Calculate the concentration of each mediator and express it as a percentage of the LPS-only treated group. Determine the IC₅₀ value for the inhibition of each mediator.

Protocol 4: In Vivo Efficacy - Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory activity of the compound in a well-established in vivo model.

Principle: The subplantar injection of carrageenan into a rodent's paw induces a reproducible, acute inflammatory response characterized by edema (swelling)[18][19][20]. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (after 3 hours) primarily mediated by prostaglandins[18][21]. The ability of a pre-administered test compound to reduce the paw swelling is a key indicator of its anti-inflammatory efficacy[11][22].

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • 1% w/v Carrageenan solution in sterile saline

  • Test Compound

  • Indomethacin (10 mg/kg, positive control)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Plethysmometer (for paw volume measurement)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing but allow free access to water.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer[18].

  • Drug Administration: Administer the respective compounds (vehicle, Indomethacin, or test compound) via oral gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal[20][22].

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection[18][21].

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak inflammation (typically 3-4 hours): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100[11].

Data Interpretation: A statistically significant reduction in paw edema compared to the vehicle control group indicates in vivo anti-inflammatory activity. The dose-response relationship can be used to determine an effective dose (ED₅₀).

Conclusion and Future Directions

The successful execution of this tiered experimental workflow will provide a robust initial assessment of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid as a potential anti-inflammatory agent. Positive results, particularly potent and selective COX-2 inhibition coupled with significant efficacy in the paw edema model, would warrant further preclinical development. Subsequent steps would include pharmacokinetic studies (ADME), extended toxicology evaluations, and assessment in more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis). This structured approach ensures that resources are directed toward a compound with a scientifically validated mechanism and a clear path toward clinical development.

References

  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Simmons, D. L., Botting, R. M., & Hla, T. (2004). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Proceedings of the National Academy of Sciences, 101(12), 4339-4344.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
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  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press.
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Application Notes & Protocols: 4-Methyl-3-pyrrolidin-1-yl-benzoic acid as a Versatile Building Block for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Methyl-3-pyrrolidin-1-yl-benzoic acid Scaffold in CNS Drug Design

The development of novel therapeutics for neurological disorders is a paramount challenge in medicinal chemistry, demanding scaffolds that offer both precise target engagement and favorable pharmacokinetic properties. The 4-Methyl-3-pyrrolidin-1-yl-benzoic acid molecule represents a strategic building block, merging three key pharmacophoric elements: a carboxylic acid for polar interactions and salt formation, a lipophilic and conformationally restricted pyrrolidine ring, and a substituted benzene core. This unique combination provides a robust platform for generating diverse compound libraries aimed at critical neurological targets.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in central nervous system (CNS) drug discovery. Its three-dimensional structure allows for the exploration of chemical space in a way that flat aromatic rings cannot, which is crucial for the stereospecific interactions required by many neuronal receptors and enzymes.[1] Furthermore, the pyrrolidine moiety can enhance solubility and metabolic stability, key attributes for brain-penetrant drugs. Benzoic acid derivatives are also a cornerstone in drug development, offering a versatile handle for modifications that can tune a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.[2]

This application note provides a comprehensive guide for researchers, outlining the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid and proposing its application in the development of modulators for two high-value neurological targets: the GABA-A receptor and the NMDA receptor. Detailed protocols for evaluating the activity of derivative compounds at these targets are provided.

Physicochemical Properties

A summary of the key physicochemical properties of the building block is presented below. These properties are essential for designing subsequent synthetic modifications and for understanding its potential behavior in biological systems.

PropertyValueSource
CAS Number 107946-74-7
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance White to off-white powderAssumed based on similar compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)Assumed based on structure

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid can be efficiently achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method is renowned for its reliability and broad substrate scope in forming C-N bonds.[3][4][5] The proposed synthetic route utilizes the commercially available 3-bromo-4-methylbenzoic acid as the starting material.

Synthesis_Workflow SM 3-Bromo-4-methylbenzoic acid + Pyrrolidine Reaction Buchwald-Hartwig Amination SM->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Crude Product Product 4-Methyl-3-pyrrolidin-1-yl-benzoic acid Workup->Product Purified Product

Caption: Synthetic workflow for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Materials and Reagents:
  • 3-Bromo-4-methylbenzoic acid

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Step-by-Step Protocol:
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-methylbenzoic acid (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene, followed by pyrrolidine (1.2 eq). Finally, add sodium tert-butoxide (1.4 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash with 1 M HCl, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product, 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Application in Neurological Drug Discovery: Targeting GABA-A and NMDA Receptors

The 4-Methyl-3-pyrrolidin-1-yl-benzoic acid scaffold is an excellent starting point for creating libraries of compounds targeting key ion channels in the CNS. The carboxylic acid can be converted to a variety of amides or esters, allowing for systematic Structure-Activity Relationship (SAR) studies. We propose two primary applications: the development of positive allosteric modulators of the GABA-A receptor and antagonists of the NMDA receptor.

Hypothetical Target 1: Positive Allosteric Modulators (PAMs) of the GABA-A Receptor

GABA-A receptors are the primary inhibitory neurotransmitter receptors in the brain, and their modulation is a validated strategy for treating anxiety, sleep disorders, and epilepsy.[6][7] Positive allosteric modulators (PAMs) enhance the effect of GABA without directly activating the receptor, offering a more nuanced therapeutic effect.[7] The pyrrolidine and substituted aryl moieties of our building block are features found in known GABA-A receptor modulators.[2]

GABA_Pathway cluster_pam_effect PAM Effect GABA GABA GABA_R GABA-A Receptor (α+/β- interface) GABA->GABA_R Binds Orthosteric Site PAM Derived PAM (from Building Block) PAM->GABA_R Binds Allosteric Site Channel_Closed Chloride Channel (Closed) GABA_R->Channel_Closed No Ligand Channel_Open Chloride Channel (Open) GABA_R->Channel_Open GABA Binding GABA_R->Channel_Open Enhanced Cl⁻ Influx Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Channel_Open->Hyperpolarization Cl⁻ Influx

Caption: Modulation of GABA-A receptor by a Positive Allosteric Modulator (PAM).

Protocol: High-Throughput Electrophysiology Screen for GABA-A PAMs

Automated patch-clamp systems provide an efficient platform for screening compound libraries against ion channel targets like the GABA-A receptor.[8][9]

Cell Line: HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).

Materials:

  • HEK293-hGABA-A cells

  • Cell culture medium and supplements

  • Extracellular solution (ECS) and Intracellular solution (ICS) for patch-clamp

  • GABA (agonist)

  • Test compounds derived from 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, dissolved in DMSO

  • Positive control (e.g., Diazepam)

  • Automated patch-clamp system (e.g., QPatch or IonFlux)

Procedure:

  • Cell Preparation: Culture HEK293-hGABA-A cells according to standard protocols. On the day of the experiment, harvest the cells and prepare a single-cell suspension in ECS.

  • Compound Plate Preparation: Prepare a compound plate with serial dilutions of the test compounds, positive control, and a vehicle control (DMSO in ECS).

  • Automated Patch-Clamp:

    • Load the cell suspension and compound plates into the automated patch-clamp system.

    • The system will automatically capture individual cells and form whole-cell patch-clamp configurations.[9]

    • Hold the cells at a voltage of -70 mV.[1]

  • Assay Protocol:

    • Establish a stable baseline current.

    • Apply a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a small, reproducible current.

    • Co-apply the test compound with the same EC₁₀ concentration of GABA.

    • Measure the current response. A potentiation of the GABA-induced current indicates positive allosteric modulation.

  • Data Analysis: Calculate the percent enhancement of the GABA current for each test compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for each active compound.

Hypothetical Target 2: NMDA Receptor Antagonists for Neuroprotection

Overactivation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity.[10] This process is implicated in neurodegenerative diseases like Alzheimer's and in the damage caused by stroke.[11] Compounds that can block NMDA receptors offer a promising avenue for neuroprotection.

NMDA_Pathway cluster_antagonist_effect Antagonist Effect Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activates Ca_Channel_Open Ca²⁺ Channel Open NMDA_R->Ca_Channel_Open Excitotoxicity Excitotoxicity (Neuronal Death) Ca_Influx Excessive Ca²⁺ Influx Ca_Channel_Open->Ca_Influx Ca_Influx->Excitotoxicity Antagonist Derived Antagonist (from Building Block) Antagonist->NMDA_R Blocks Antagonist->Excitotoxicity Prevents

Caption: Neuroprotective action of an NMDA receptor antagonist.

Protocol: High-Throughput Calcium Imaging Assay for NMDA Receptor Antagonists

A calcium imaging assay is a robust method to measure the activity of NMDA receptors by monitoring the influx of calcium into the cell upon receptor activation.[12][13][14][15]

Cell Line: HEK293 cells expressing NMDA receptor subunits (e.g., NR1/NR2A) or primary cortical neurons.

Materials:

  • HEK293-NMDA or primary cortical neurons

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Calcium 6)[12][13]

  • Glutamate and Glycine (co-agonists)

  • Test compounds derived from 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, dissolved in DMSO

  • Positive control (e.g., MK-801)

  • High-throughput fluorescence plate reader (e.g., FDSS, FLIPR)

Procedure:

  • Cell Plating: Plate cells in a 384-well, black-walled, clear-bottom plate and culture overnight.[12]

  • Dye Loading: Remove the culture medium and add the calcium dye solution to the cells. Incubate for 1-2 hours at 37°C.[13]

  • Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a predefined period.

  • Receptor Activation and Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a solution of glutamate and glycine to activate the NMDA receptors.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to calcium influx.

  • Data Analysis: The inhibitory effect of the test compounds is determined by the reduction in the fluorescence signal compared to the vehicle control. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each active compound by fitting the data to a dose-response curve.

Conclusion and Future Directions

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a promising and versatile building block for the synthesis of novel compounds targeting neurological disorders. Its structural features are well-suited for interaction with key CNS receptors. The synthetic and screening protocols provided here offer a clear path for researchers to utilize this scaffold in their drug discovery programs. Future work should focus on creating diverse libraries by modifying the carboxylic acid moiety and exploring substitutions on the pyrrolidine ring to optimize potency, selectivity, and pharmacokinetic properties for promising lead compounds.

References

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Topic: Antimicrobial Screening of 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Benzoic acid derivatives, particularly those sharing structural motifs with the highly successful quinolone class of antibiotics, represent a promising avenue for investigation. This document provides a comprehensive guide to the antimicrobial screening of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid derivatives. We present a scientifically grounded, multi-tiered screening strategy, beginning with a qualitative assessment of antimicrobial activity using the agar well diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via the broth microdilution technique. The protocols herein are designed to be robust and reproducible, incorporating insights based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and trustworthiness. This guide is intended to equip researchers with the necessary methodologies to effectively evaluate this chemical series and identify promising lead candidates for further drug development.

Introduction: The Scientific Rationale

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad spectrum of activity and potent bactericidal effects.[1][2] Their mechanism of action involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones convert these essential enzymes into cellular toxins that generate lethal double-stranded DNA breaks.[4]

The 4-Methyl-3-pyrrolidin-1-yl-benzoic acid scaffold shares key structural features with quinolones. Specifically, the pyrrolidinyl group at the C-7 position of many fluoroquinolones is a primary determinant of their potency and spectrum of activity.[4] It is hypothesized that the pyrrolidinyl moiety on the benzoic acid core of the test compounds may similarly mediate binding to the topoisomerase-DNA complex. This structural analogy provides a strong rationale for investigating these derivatives as potential topoisomerase poisons.

This application note outlines a systematic workflow to validate this hypothesis, moving from initial identification of active compounds to a quantitative assessment of their potency.

Putative Mechanism of Action

The proposed mechanism of action for these derivatives mirrors that of quinolone antibiotics. The compounds are thought to enter the bacterial cell, likely via porin channels in Gram-negative bacteria, and engage with the DNA gyrase or topoisomerase IV enzymes complexed with bacterial DNA.[1] This interaction inhibits the re-ligation step of the topoisomerase's function, effectively "poisoning" the enzyme and leading to an accumulation of double-stranded DNA breaks.[4] This triggers the SOS response and other DNA repair pathways, which, when overwhelmed, result in programmed cell death.[4]

G cluster_cell Bacterial Cell Compound Benzoic Acid Derivative Porin Porin Channel Compound->Porin Entry DNA_Gyrase DNA Gyrase / Topoisomerase IV Porin->DNA_Gyrase Cleaved_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex Inhibition of DNA Re-ligation DNA Bacterial Chromosome DNA->DNA_Gyrase DS_Breaks Double-Strand DNA Breaks Cleaved_Complex->DS_Breaks SOS SOS Response DS_Breaks->SOS Cell_Death Bactericidal Effect (Cell Death) SOS->Cell_Death Pathway Overload

Caption: Proposed mechanism of action for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid derivatives.

Integrated Experimental Workflow

A successful screening campaign follows a logical progression from high-throughput qualitative assays to more labor-intensive quantitative evaluations. This tiered approach efficiently filters a library of derivatives to identify the most promising candidates.

G A Compound Library (Benzoic Acid Derivatives) C Protocol 1: Preliminary Screening Agar Well Diffusion A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Measure Zones of Inhibition (ZOI) C->D E Decision: Active? D->E F Protocol 2: Quantitative Analysis Broth Microdilution for MIC E->F ZOI > Cutoff K Inactive Compounds (Archive/Deprioritize) E->K ZOI ≤ Cutoff G Determine Lowest Concentration with No Visible Growth F->G H Protocol 3: Determine Cidal Activity Subculture for MBC G->H I Determine Lowest Concentration that Kills ≥99.9% H->I J Data Analysis & Reporting I->J

Caption: A multi-tiered workflow for antimicrobial screening of the compound library.

Materials and Reagents

3.1. Test Compounds and Controls

  • 4-Methyl-3-pyrrolidin-1-yl-benzoic acid derivatives (synthesized in-house or procured).

  • Positive Control: Ciprofloxacin powder (or other relevant quinolone).

  • Negative Control: Sterile Dimethyl Sulfoxide (DMSO), reagent grade.

3.2. Microbial Strains (ATCC or equivalent)

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

3.3. Media and Reagents

  • Mueller-Hinton Agar (MHA).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5][6]

  • Tryptic Soy Broth (TSB) or Nutrient Broth for inoculum preparation.

  • Sterile 0.85% Saline.

  • 0.5 McFarland Turbidity Standard.

  • Sterile deionized water.

3.4. Equipment and Consumables

  • Biological safety cabinet (Class II).

  • Incubator (35-37°C).

  • Autoclave.

  • Spectrophotometer or turbidimeter.

  • Vortex mixer.

  • Micropipettes and sterile tips.

  • Sterile 96-well flat-bottom microtiter plates.

  • Sterile Petri dishes (100 mm).

  • Sterile cotton swabs.

  • Sterile cork borer (6-8 mm diameter) or sterile pipette tip.[7][8]

  • Calipers or ruler.

Detailed Experimental Protocols

Protocol 1: Preparation of Test Compounds

Rationale: Accurate and consistent compound concentrations are fundamental to reliable screening. DMSO is a common solvent, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each derivative and the ciprofloxacin control in 100% DMSO. Ensure complete dissolution by vortexing. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw the stock solutions. Prepare intermediate dilutions in the appropriate sterile broth (e.g., CAMHB) to achieve the desired starting concentrations for the assays.

Protocol 2: Microbial Culture and Inoculum Standardization

Rationale: The density of the initial bacterial inoculum is a critical variable that can significantly affect MIC results. Standardization to a 0.5 McFarland standard ensures a consistent starting bacterial concentration (approx. 1.5 x 10⁸ CFU/mL) across all experiments, as recommended by CLSI guidelines.[5][9]

  • Activate Culture: From a stock culture, streak the test organism onto a Tryptic Soy Agar (TSA) or MHA plate and incubate for 18-24 hours at 37°C to obtain isolated colonies.

  • Prepare Suspension: Aseptically select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline or TSB.

  • Standardize Turbidity: Vortex the suspension thoroughly. Adjust the turbidity by adding more colonies or sterile saline until it visually matches the 0.5 McFarland standard. This can be verified photometrically (absorbance of 0.08-0.13 at 625 nm).

  • Final Dilution: This standardized suspension must be further diluted for the specific assays.

    • For Agar Well Diffusion: Use this suspension directly for swabbing the plates.

    • For Broth Microdilution: Dilute the suspension (typically 1:150 in CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Protocol 3: Preliminary Screening by Agar Well Diffusion

Rationale: This method provides a rapid, cost-effective visual assessment of antimicrobial activity.[7][10] Active compounds will diffuse into the agar and create a zone of inhibition where microbial growth is prevented.[11]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum (from Protocol 2, Step 3), remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer or the wide end of a sterile 1 mL pipette tip, punch uniform wells (6-8 mm in diameter) into the agar.[8]

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (at a set concentration, e.g., 1 mg/mL) into a corresponding well. Include wells for the positive control (Ciprofloxacin) and negative control (DMSO).

  • Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) using calipers. The ZOI includes the diameter of the well.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is the "gold standard" for determining the MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][12] This quantitative method is essential for comparing the potency of different derivatives.[13]

  • Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the starting concentration of the test compound (prepared in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of CAMHB (no compound).

    • Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB.

  • Inoculation: Add 50 µL of the final diluted bacterial inoculum (from Protocol 2, Step 4) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[13] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is the lowest concentration of an agent that kills ≥99.9% of the initial bacterial population.[14][15]

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate. Be sure to label each spot corresponding to its well concentration.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count).

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The relationship between MIC and the zone of inhibition is typically inverse: a lower MIC (higher potency) corresponds to a larger zone of inhibition.[14]

Table 1: Example Antimicrobial Activity Data for Benzoic Acid Derivatives

Compound IDModificationZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioInterpretation
Parent 4-Me, 3-Pyrrolidinyl1564>256>4Bacteriostatic
DER-01 Parent + 5-Fluoro228162Bactericidal
DER-02 Parent + 6-Chloro1832>256>8Bacteriostatic
DER-03 Parent + 5-Nitro12128>256>2Bacteriostatic
Ciprofloxacin (Positive Control)280.512Bactericidal
DMSO (Negative Control)0>256>256N/AInactive

Interpretation Guide:

  • MBC/MIC Ratio: A key indicator of bactericidal vs. bacteriostatic action.

    • ≤ 4: Generally considered bactericidal .

    • > 4: Generally considered bacteriostatic .[14]

  • Structure-Activity Relationship (SAR): From the example data, the addition of a 5-Fluoro group (DER-01) significantly increased potency and conferred bactericidal activity, a common observation in the development of fluoroquinolones.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No growth in Growth Control well Inoculum was not viable; Incubation error; Residual disinfectant in plate.Use a fresh, actively growing culture; Verify incubator temperature; Use sterile, untreated microplates.
Contamination in Sterility Control Contaminated medium or plate; Poor aseptic technique.Autoclave media properly; Always use strict aseptic technique in a biological safety cabinet.
Inconsistent ZOI or MIC results Inoculum density was not standardized; Inconsistent volume added to wells; Compounds precipitating out of solution.Always standardize inoculum to 0.5 McFarland; Calibrate pipettes and use consistent technique; Check compound solubility in the test medium.
Positive control out of range Incorrect control concentration; Resistant QC strain; Expired reagents.Prepare fresh control solutions; Test a new vial of the quality control strain; Check expiration dates on all media and reagents.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved January 17, 2026, from [Link]

  • Correia, S., Poeta, P., Igrejas, G., Fleites, A., & Caleja, C. (2017). Mechanism of action of and resistance to quinolones. Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Retrieved January 17, 2026, from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved January 17, 2026, from [Link]

  • Microbe Online. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Retrieved January 17, 2026, from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 17, 2026, from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved January 17, 2026, from [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved January 17, 2026, from [Link]

  • Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. African Journal of Microbiology Research, 11(23), 977-980. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved January 17, 2026, from [Link]

  • Singh, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]

  • Bio-protocol. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved January 17, 2026, from [Link]

  • Patel, J. B., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3). [Link]

  • Joseph, R. J. (2020). Agar well diffusion assay [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). (n.d.). Home Page. Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: Esterification Strategies for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-CM43PBA-EST

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid Esters

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid featuring a tertiary amine functionality. Its structural motifs are common in medicinal chemistry, where such compounds serve as valuable building blocks for pharmacologically active agents. The conversion of the carboxylic acid to its corresponding ester is a critical transformation, as esters are widely utilized as prodrugs to enhance bioavailability, or as key intermediates for further synthetic manipulations, such as amide bond formation or reduction.

This guide provides a comprehensive overview of prevalent esterification methodologies, tailored specifically for the synthesis of esters from 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer troubleshooting advice to navigate potential challenges.

Strategic Considerations for Esterification

The chemical structure of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid presents a unique set of considerations when selecting an esterification strategy.

  • Basicity of the Pyrrolidine Nitrogen: The pyrrolidinyl group contains a basic tertiary amine. Under strongly acidic conditions, such as those used in classical Fischer esterification, this nitrogen will be protonated. This protonation can alter the substrate's solubility and potentially decrease the reactivity of the carboxylic acid due to the introduction of a positive charge on the molecule[1].

  • Steric Hindrance: The substitution pattern, with a methyl group and a pyrrolidinyl group ortho and meta to the carboxylic acid, respectively, does not impose significant steric hindrance. This suggests that a variety of esterification methods should be viable.

  • Nucleophilicity: The pyrrolidine nitrogen is nucleophilic, but under most esterification conditions, the carboxylic acid or its activated form is the primary site of reaction. However, care must be taken to avoid unwanted side reactions if highly reactive intermediates are formed.

The choice of method will therefore depend on the desired scale, the sensitivity of the alcohol to be used, and the tolerance of the overall synthetic route to specific reagents and byproducts.

General Experimental Workflow

A typical esterification procedure follows a logical sequence of steps from reaction setup to final product characterization. This workflow is crucial for ensuring reproducibility and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis prep Reactant & Solvent Preparation (Drying, Degassing) setup Reaction Setup (Inert Atmosphere) prep->setup addition Reagent Addition (Controlled Temp) setup->addition monitor Reaction Monitoring (TLC, LC-MS) addition->monitor quench Quenching monitor->quench extract Liquid-Liquid Extraction quench->extract wash Aqueous Washes (Acid/Base) extract->wash dry Drying Organic Layer (Na2SO4/MgSO4) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography, Distillation, or Recrystallization) concentrate->purify analyze Characterization (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for esterification.

Comparative Analysis of Key Esterification Methodologies

Fischer Esterification: The Classic Acid-Catalyzed Approach

This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[2][3].

  • Mechanism: The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol[1][2]. To drive the equilibrium towards the product ester, either a large excess of the alcohol is used, or the water byproduct is removed as it forms, often with a Dean-Stark apparatus[3][4][5].

  • Advantages: Reagents are inexpensive and readily available, making it suitable for large-scale synthesis. The procedure is operationally simple.

  • Limitations for the Target Substrate: The strongly acidic conditions will protonate the pyrrolidine nitrogen. While the reaction may still proceed, this can lead to issues with solubility and may require a more rigorous basic workup to neutralize both the catalyst and the protonated product. Tertiary alcohols are unsuitable as they are prone to elimination to form alkenes under these conditions[1].

G Fischer Esterification Mechanism RCOOH R-COOH Protonated_Acid R-C(=O+H)OH RCOOH->Protonated_Acid + H+ H_plus H+ Protonated_Acid->RCOOH - H+ Tetrahedral_Int2 R-C(OH)2OR' Protonated_Acid->Tetrahedral_Int2 + R'-OH ROH R'-OH Tetrahedral_Int R-C(OH)(O+H2)OR' Tetrahedral_Int->Tetrahedral_Int2 - H+ Ester_Protonated R-C(=O+H)OR' Tetrahedral_Int->Ester_Protonated - H2O Tetrahedral_Int2->Protonated_Acid - R'-OH Tetrahedral_Int2->Tetrahedral_Int + H+ Ester_Protonated->Tetrahedral_Int + H2O Ester R-COOR' Ester_Protonated->Ester - H+ Ester->Ester_Protonated + H+ H2O H2O

Caption: Catalytic cycle of Fischer Esterification.

Steglich Esterification: Mild Coupling with Carbodiimides

First described by Wolfgang Steglich, this method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]

  • Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] In the absence of a good nucleophile, this intermediate can slowly rearrange to a stable N-acylurea byproduct.[8] DMAP, being a superior nucleophile to the alcohol, intercepts the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This intermediate does not undergo rearrangement and is rapidly attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[8] The DCC is consumed, forming dicyclohexylurea (DCU).[6]

  • Advantages: The reaction conditions are very mild (often room temperature), making it ideal for acid-sensitive substrates and sterically hindered alcohols.[6][8][9] It avoids the issues of protonating the pyrrolidine nitrogen.

  • Limitations: DCC is a known allergen. The primary byproduct, DCU, is a solid with limited solubility in many organic solvents, which can complicate purification, though it is often removed by filtration.[4][10] Using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify the workup, as the resulting urea byproduct is water-soluble and easily removed during aqueous extraction.[4]

G Steglich Esterification Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate ('Active Ester') O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP (Catalyst) Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) Ester->DMAP Regenerates Catalyst

Caption: Catalytic cycle of the Steglich Esterification.

Other Notable Methods
  • Acid Chloride Formation: A robust, two-step method where the carboxylic acid is first converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The isolated acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to give the ester. This method is high-yielding but involves harsh reagents in the first step.

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to couple a carboxylic acid and an alcohol.[11] It proceeds under very mild, neutral conditions and is particularly useful for inverting the stereochemistry of chiral alcohols.[12] However, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can be challenging to separate from the desired product.[11]

Comparative Data Summary

FeatureFischer EsterificationSteglich Esterification (DCC/DMAP)Acid Chloride Method
Key Reagents Alcohol (excess), H₂SO₄ (cat.)Alcohol, DCC (or EDC), DMAP (cat.)SOCl₂ or (COCl)₂, then Alcohol + Base
Temperature Reflux (65-150 °C)[13][14]0 °C to Room Temperature[6][9]0 °C to Reflux
Reaction Time 1-10 hours[1]1-4 hours[9]1-3 hours (per step)
Key Byproducts WaterDicyclohexylurea (DCU)[6]HCl, SO₂
Advantages Inexpensive, scalable.Very mild conditions, high yield, good for sensitive substrates[6][8].High yielding, irreversible.
Disadvantages Harsh acidic conditions, equilibrium-limited, not for tertiary alcohols[1].DCU removal can be difficult, DCC is an allergen, higher cost[4].Harsh reagents (SOCl₂), extra synthetic step.
Suitability for Target Moderate (requires careful workup due to basic N).Excellent (mild conditions avoid protonation).Good (high yield but requires handling of harsh reagents).

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer Esterification using Methanol

This protocol details the synthesis of Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate.

  • Materials:

    • 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (1.0 eq)

    • Methanol (reagent grade, used as solvent, ~10-20 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask, add 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (e.g., 2.05 g, 10 mmol).

    • Add methanol (e.g., 8 mL, ~200 mmol) to the flask. Stir until the acid dissolves.

    • Cool the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (e.g., 0.055 mL, 1 mmol) dropwise.[3]

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 3-5 hours.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice water (50 mL).

    • Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) to neutralize all acids, followed by brine (1 x 25 mL).[3] Caution: CO₂ evolution during NaHCO₃ wash. Vent the funnel frequently.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid by column chromatography on silica gel to obtain the pure ester.

Protocol 2: Steglich Esterification using Ethanol

This protocol details the synthesis of Ethyl 4-methyl-3-(pyrrolidin-1-yl)benzoate.

  • Materials:

    • 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (1.0 eq)

    • Ethanol (1.2 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M HCl (aqueous)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (e.g., 2.05 g, 10 mmol), ethanol (0.7 mL, 12 mmol), and DMAP (0.122 g, 1 mmol).[16]

    • Add anhydrous DCM (e.g., 50 mL) and stir until all solids dissolve.

    • Cool the flask to 0 °C using an ice-water bath.

    • In a separate beaker, dissolve DCC (2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the cooled reaction mixture over 5-10 minutes.[9][17] A white precipitate (DCU) will begin to form.

    • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.[9] Monitor by TLC.

    • Upon completion, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.[16]

    • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[16]

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove DMAP, saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield (Fischer) Incomplete reaction (equilibrium).Increase reflux time; use a larger excess of alcohol; if feasible, remove water using a Dean-Stark trap.[1]
Product loss during workup.Ensure pH is basic (>8) before extraction to deprotonate the product and improve solubility in the organic layer.
Low Yield (Steglich) Deactivated DCC (hydrolyzed).Use fresh, high-quality DCC and ensure anhydrous reaction conditions.
Insufficient DMAP catalyst.Ensure at least 0.05-0.10 equivalents of DMAP are used.[16]
Difficult Purification (Steglich) Residual DCU in the product.Ensure complete precipitation by cooling before filtration; wash crude product with a solvent in which DCU is poorly soluble (e.g., cold DCM, ether); consider using EDC for a water-soluble urea byproduct.[4][10]
Side Product Formation N-acylurea formation (Steglich).Ensure DMAP is present; DMAP intercepts the O-acylisourea before it can rearrange.[6][8]
Dehydration of alcohol (Fischer).Avoid using tertiary alcohols; do not overheat the reaction.[1]

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

  • Gao, H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Dutta, B., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research. [Link]

  • IntechOpen. (2021). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • Hughes, D. L., et al. (1997). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry. [Link]

  • Scifinder. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. [Link]

  • Google Patents. (2003).
  • Wikipedia. Steglich esterification. [Link]

  • Fletcher, J. T., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]

  • The University of Manchester. Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • HSCprep. Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • ResearchGate. How to purify esterification product?. [Link]

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

  • Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.03%3A_Reactions_of_Carboxylic_Acids]([Link]_ Acids)

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • DePauw University. The Fischer Esterification. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • University of Colorado Boulder. Esterification of benzoic acid to methyl benzoate. [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

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  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

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Application Notes & Protocols: Strategic Amidation of 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid

In the landscape of modern medicinal chemistry, the strategic construction of molecular diversity from privileged scaffolds is paramount. 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (CAS No: 107946-74-7)[1] has emerged as a valuable building block for the synthesis of novel chemical entities. Its structure presents a unique combination of features: a carboxylic acid handle for derivatization, a pyrrolidine moiety that can enhance aqueous solubility and metabolic stability, and a substituted benzene ring that provides a rigid core for orienting pharmacophoric groups.

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery, forming the backbone of countless therapeutic agents.[2][3] This guide provides a detailed exploration of the amidation reactions of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, offering not just protocols, but the underlying mechanistic rationale to empower researchers to make informed decisions, troubleshoot effectively, and optimize their synthetic campaigns. We will focus on two of the most robust and widely adopted coupling strategies: the carbodiimide-mediated approach using EDC/HOBt and the high-efficiency uronium salt method employing HATU.

Core Principles: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] This kinetic barrier necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent. The choice of reagent is critical and can significantly impact reaction efficiency, yield, and the preservation of stereochemical integrity, particularly with chiral amines.[3]

Mechanism 1: The Carbodiimide Pathway (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used as its hydrochloride salt, is a water-soluble carbodiimide that activates carboxylic acids. The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and susceptible to racemization and side reactions.[4][5]

To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester.[2][6] This ester is more stable than the O-acylisourea intermediate, yet sufficiently reactive to readily undergo nucleophilic attack by the amine to form the desired amide.[4][7] The water-soluble nature of EDC and its urea byproduct simplifies purification via aqueous workup.[4]

EDC_HOBt_Mechanism EDC/HOBt-Mediated Amidation Mechanism cluster_coupling Coupling Phase Acid R-COOH (Carboxylic Acid) O_acylisourea O-acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt Urea EDC Byproduct (Urea) O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide R-CONH-R' (Product Amide) HOBt_ester->Amide Amine R'-NH2 (Amine) Amine->Amide HOBt_regen HOBt (regenerated) Amide->HOBt_regen

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Mechanism 2: The Uronium Salt Pathway (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium/uronium salt based on the nucleophilic additive HOAt (1-hydroxy-7-azabenzotriazole).[8][9] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[4][9]

The subsequent aminolysis is highly efficient. The nitrogen atom in the pyridine ring of the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state through a hydrogen-bonded intermediate, which accelerates the rate of amide formation.[9] This makes HATU exceptionally effective for coupling sterically hindered substrates or for reactions where speed is critical.

HATU_Mechanism HATU-Mediated Amidation Mechanism cluster_coupling Coupling Phase Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) Acid->Carboxylate + DIPEA Base DIPEA (Base) Base->Carboxylate OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Tetramethylurea (Byproduct) OAt_ester->TMU releases Amide R-CONH-R' (Product Amide) OAt_ester->Amide Amine R'-NH2 (Amine) Amine->Amide HOAt HOAt (regenerated) Amide->HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Workflow and Protocols

The following diagram outlines a general workflow for the amidation of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. Specific details are provided in the protocols below.

Experimental_Workflow General Amidation Workflow A 1. Reagent Preparation Dissolve acid, amine, and additives in anhydrous solvent. B 2. Activation Cool to 0 °C. Add coupling reagent (EDC or HATU) and base (if required). A->B C 3. Reaction Allow to warm to RT. Monitor progress by TLC or LC-MS. B->C D 4. Workup Quench reaction. Perform aqueous/organic extraction to remove byproducts. C->D E 5. Purification Dry organic layer. Concentrate in vacuo. Purify by chromatography or recrystallization. D->E F 6. Analysis Confirm structure and purity (NMR, MS, HPLC). E->F

Caption: A generalized workflow for amide coupling reactions.

Protocol 1: Standard Amidation using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials & Reagents

ReagentEquiv.Purpose
4-Methyl-3-pyrrolidin-1-yl-benzoic acid1.0Carboxylic acid substrate
Amine (R-NH₂)1.1Nucleophile
EDC·HCl1.2Coupling reagent
HOBt1.2Additive to suppress side reactions
DIPEA or Triethylamine (TEA)2.5Non-nucleophilic base
Anhydrous DMF or DCM-Reaction solvent

Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion. A transient milkiness may be observed.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 to 24 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting acid.

Workup and Purification

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). The aqueous washes are crucial for removing the water-soluble urea byproduct of EDC and excess HOBt.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[4]

Protocol 2: High-Efficiency Amidation using HATU

This protocol is recommended for sterically hindered amines, electron-deficient amines, or when rapid and high-yielding coupling is required.

Materials & Reagents

ReagentEquiv.Purpose
4-Methyl-3-pyrrolidin-1-yl-benzoic acid1.0Carboxylic acid substrate
Amine (R-NH₂)1.1Nucleophile
HATU1.1High-efficiency coupling reagent
DIPEA2.0Non-nucleophilic base
Anhydrous DMF-Reaction solvent

Step-by-Step Procedure

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[8]

  • Add the amine (1.1 equiv) to the activated mixture.

  • Continue stirring at room temperature for 1 to 4 hours.

  • Monitoring: The reaction is typically much faster than EDC/HOBt coupling and can be monitored by TLC or LC-MS.

Workup and Purification

  • Upon completion, quench the reaction by adding water.

  • Dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Expert Insight: The use of anhydrous solvents is critical for HATU-mediated reactions to prevent the hydrolysis of the highly reactive OAt-ester intermediate, which would reduce yield.[8] Always use high-purity, dry solvents.

Comparative Analysis and Reagent Selection

The choice between EDC/HOBt and HATU is a balance of cost, efficiency, and the specific demands of the substrates.

FeatureEDC/HOBtHATU
Reactivity Good to excellent for most substrates.Excellent, especially for hindered or difficult substrates.
Reaction Time Typically 8-24 hours.[4]Typically 1-4 hours.[8]
Cost Lower cost, suitable for large-scale synthesis.Higher cost.
Byproduct Removal Water-soluble urea, removed by aqueous workup.[4]Water-soluble urea and HOAt, removed by aqueous workup.
Side Reactions Potential for racemization (suppressed by HOBt).Minimal racemization due to HOAt.[9]
Ideal Use Case Routine amide synthesis, cost-sensitive projects.Challenging couplings, rapid library synthesis, final drug candidates.

Conclusion

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a versatile scaffold for the construction of diverse amide libraries. By understanding the mechanistic underpinnings of common amidation reagents like EDC/HOBt and HATU, researchers can strategically select the optimal conditions for their specific synthetic goals. The protocols provided herein serve as a robust starting point for developing efficient and scalable syntheses, enabling the rapid progression of drug discovery programs. Careful execution, including the use of anhydrous conditions where necessary and diligent monitoring, will ensure high yields and purity of the final amide products.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from commonorganicchemistry.com. [Link]

  • Subramanian, V., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Retrieved from ResearchGate. [Link]

  • Inhibitor Research Hub. (n.d.). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from inhibitor-research.hub.com. [Link]

  • Sinfoo Biotech. (n.d.). 4-methyl-3-pyrrolidin-1-yl-benzoic acid, (CAS# 107946-74-7). Retrieved from sinfoobiochem.com. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from fishersci.se. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from en.wikipedia.org. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from commonorganicchemistry.com. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from hepatochem.com. [Link]

Sources

Application Note: High-Throughput Screening of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Based on a 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the high-throughput screening (HTS) and characterization of novel inhibitors targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in oncology and immunology.[1][2] We focus on compounds built around a 4-methyl-3-pyrrolidin-1-yl-benzoic acid scaffold, a versatile chemical moiety found in various biologically active compounds.[3] The protocols herein describe a primary HTS assay using the luminescence-based ADP-Glo™ Kinase Assay, followed by an orthogonal confirmation with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and subsequent dose-response studies for IC50 determination.[4][5][6] Methodologies for ensuring data quality, including the calculation of the Z'-factor, are detailed to establish a robust screening cascade.[7]

Introduction and Scientific Background

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[2][8] Its deregulation is implicated in numerous B-cell malignancies, making it a premier target for therapeutic intervention.[1] The success of inhibitors like Ibrutinib has validated BTK as a druggable target and spurred the search for new chemical scaffolds with improved potency, selectivity, and resistance profiles.[1][9]

The 4-methyl-3-pyrrolidin-1-yl-benzoic acid core represents a promising starting point for novel inhibitor design. The pyrrolidine ring is a common motif in natural products and approved drugs, offering three-dimensional diversity that can be exploited to achieve specific interactions within a kinase active site.[3] This application note outlines a complete HTS workflow designed to identify and validate novel BTK inhibitors derived from this scaffold.

The BTK Signaling Pathway

BTK functions downstream of the BCR to activate critical pro-survival pathways.[2] Understanding this cascade is essential for interpreting the cellular impact of potential inhibitors.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK (Src Family Kinases) BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG (Second Messengers) PLCg2->IP3_DAG Hydrolysis of PIP2 NFkB NF-κB Pathway IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling cascade initiated by B-cell receptor activation.

HTS Workflow Overview

A successful screening campaign follows a logical progression from a broad primary screen to more focused secondary and confirmatory assays. This "funnel" approach efficiently manages large compound libraries to identify the most promising candidates.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Library Compound Library (Single Concentration, e.g., 10 µM) PrimaryAssay Primary Assay: ADP-Glo™ (Luminescence-based) Library->PrimaryAssay HitSelection Hit Identification (e.g., >50% Inhibition) PrimaryAssay->HitSelection ConfirmatoryAssay Orthogonal Assay: TR-FRET (Non-luminescence based) HitSelection->ConfirmatoryAssay DoseResponse Dose-Response (IC50) 10-point curve ConfirmatoryAssay->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR Selectivity Selectivity & Off-Target Profiling SAR->Selectivity

Caption: High-throughput screening cascade for BTK inhibitor discovery.

Primary Screening: ADP-Glo™ Kinase Assay

Principle

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[4] It quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to kinase activity.[10] Inhibitors of BTK will reduce the amount of ADP produced, resulting in a lower luminescence signal.

Materials & Reagents
  • Recombinant Human BTK enzyme

  • Myelin Basic Protein (MBP) or suitable peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Luminometer plate reader

Detailed Protocol (384-well format)

All reagent additions and incubations should be performed at room temperature unless otherwise specified.

  • Compound Plating: Dispense 50 nL of test compounds (from a 10 mM DMSO stock) and controls into the appropriate wells of a 384-well assay plate.

    • Negative Control (Max Signal): DMSO only (0% inhibition).

    • Positive Control (Min Signal): A known BTK inhibitor (e.g., Ibrutinib) at a final concentration of 10 µM (100% inhibition).

  • Enzyme/Substrate Mix Preparation: Prepare a 2X BTK/Substrate solution in kinase reaction buffer. The final concentrations in the 5 µL reaction volume should be optimized, but a starting point is 5 ng/µL BTK and 0.2 µg/µL MBP.

  • Enzyme Addition: Add 2.5 µL of the 2X BTK/Substrate solution to each well.

  • Reaction Initiation: Prepare a 2X ATP solution. The final concentration should be at or near the ATP Km for BTK. Add 2.5 µL of the 2X ATP solution to each well to start the reaction.

  • Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes.[11]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes to convert ADP to ATP and develop the luminescent signal.[10]

  • Data Acquisition: Read the luminescence on a plate reader with an integration time of 0.25-1 second per well.[11]

Data Analysis and Quality Control

The quality of an HTS assay is paramount and is assessed using the Z'-factor.[12] This metric evaluates the separation between the positive and negative controls.[7][13]

Z'-Factor Calculation: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

  • μ_p and σ_p are the mean and standard deviation of the positive control (minimum signal).

  • μ_n and σ_n are the mean and standard deviation of the negative control (maximum signal).

Z'-Factor Value Assay Quality Interpretation
> 0.5Excellent, robust assay[14][15]
0 to 0.5Marginal, may need optimization[14]
< 0Poor assay, unsuitable for screening[13]

Hit Identification: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - μ_p) / (μ_n - μ_p)) A common threshold for hit selection is ≥50% inhibition.

Orthogonal Confirmatory Screen: LanthaScreen™ TR-FRET Assay

Principle

It is critical to confirm hits in an orthogonal assay that uses a different detection technology to eliminate artifacts from the primary screen. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Activity Assay is an excellent choice.[5] This technology uses a terbium-labeled antibody that recognizes a phosphorylated substrate.[16][17] When the substrate is phosphorylated by BTK, the antibody binds. Excitation of the terbium (donor) results in energy transfer to a fluorescein label (acceptor) on the substrate, producing a FRET signal.[18] This method is less susceptible to compound interference that can affect luminescence.[18]

Protocol Outline
  • Reaction Setup: Incubate BTK, a fluorescein-labeled substrate, ATP, and the hit compounds.

  • Reaction Stop & Detection: Add a TR-FRET dilution buffer containing EDTA to stop the reaction, along with a terbium-labeled anti-phospho-substrate antibody.[19]

  • Incubation: Allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).[19] The ratio of these signals corresponds to the extent of substrate phosphorylation.

Dose-Response and IC50 Determination

Confirmed hits must be evaluated for their potency. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[6]

Protocol
  • Serial Dilution: Create a serial dilution series for each confirmed hit compound, typically covering a range from 100 µM to 1 nM (e.g., 10-point, 1:3 dilution).

  • Assay Performance: Run the ADP-Glo™ or TR-FRET assay with the compound dilution series.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration.[20] Fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

Parameter Description
Top The maximum response plateau (approx. 100% inhibition).
Bottom The minimum response plateau (approx. 0% inhibition).
HillSlope The steepness of the curve at its midpoint.
IC50 The concentration that gives a response halfway between Top and Bottom.

Conclusion

This application note provides a robust, field-proven workflow for identifying and characterizing novel BTK inhibitors based on the 4-methyl-3-pyrrolidin-1-yl-benzoic acid scaffold. By employing a high-quality primary luminescence assay, confirming hits with an orthogonal TR-FRET method, and accurately determining potency through dose-response studies, researchers can confidently advance promising compounds into the lead optimization phase of drug discovery. Adherence to strict quality control measures, such as the Z'-factor, is essential for the success of any HTS campaign.[7]

References

  • Z-factor. (n.d.). Grokipedia.
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). National Institutes of Health.
  • ADP-Glo™ Kinase Assay Protocol. (n.d.). Promega Corporation.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.). Promega Corporation.
  • LanthaScreen Technology Overview. (n.d.). Thermo Fisher Scientific.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
  • LanthaScreen TR-FRET Kinase Assays. (n.d.). Thermo Fisher Scientific.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.). Promega Corporation.
  • LanthaScreen Technology on microplate readers. (2022). BMG Labtech.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). PunnettSquare Tools.
  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems.
  • RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. (n.d.). In Proceedings of the 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences (pp. 1-3).
  • The Z prime value (Z´). (2025). BMG LABTECH.
  • On HTS: Z-factor. (2023). Medium.
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PubMed.
  • (PDF) Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. (2013). ResearchGate.
  • discovery of PRN1008, a BTK inhibitor - drug annotations. (2022). YouTube.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA.

Sources

Application Notes and Protocols for the In Vitro Characterization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to characterize the in vitro cellular activity of the novel compound, 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. As the specific biological target of this molecule is not widely documented, this guide presents a logical, tiered approach to elucidate its potential mechanism of action. The strategy begins with broad phenotypic assessments and progressively narrows the focus to identify the target class and validate direct target engagement within a cellular context. This document emphasizes the scientific rationale behind experimental choices, provides detailed, self-validating protocols, and integrates authoritative references to ensure scientific integrity.

Guiding Principle: A Tiered Approach to Target Deconvolution

Characterizing an unknown compound requires a systematic screening cascade. This ensures that resources are used efficiently and that experimental results build upon one another to form a cohesive biological narrative. Our approach is structured in three tiers:

  • Tier 1: Primary Assessment of Bioactivity. The initial step is to determine if and at what concentration the compound affects overall cell health and viability. This provides a critical therapeutic window for subsequent, more specific assays.

  • Tier 2: Identification of Affected Signaling Pathways. Once a bioactive concentration range is established, the next step is to investigate the compound's impact on major cell signaling pathways that are commonly modulated by therapeutic agents. We will focus on key kinase signaling cascades (e.g., MAPK/ERK and PI3K/Akt) due to their central role in cellular processes and their prevalence as drug targets.[1][2]

  • Tier 3: Target Validation and Direct Engagement. If a specific signaling pathway is identified as being modulated, the final tier focuses on confirming the direct interaction between the compound and its putative target protein. This step is crucial for confirming the mechanism of action.

This workflow provides a robust method for moving from a general observation of bioactivity to a specific, validated molecular mechanism.

G cluster_0 Tier 1: Primary Assessment cluster_1 Tier 2: Pathway Identification cluster_2 Tier 3: Target Validation T1_Viability Cell Viability Assays (MTT / XTT) Determine Cytotoxicity & IC50 T2_ERK Phospho-ERK Assay (MAPK Pathway) T1_Viability->T2_ERK Establish Non-Toxic Concentration Range T2_Akt Phospho-Akt Assay (PI3K/Akt Pathway) T1_Viability->T2_Akt Establish Non-Toxic Concentration Range T3_CETSA Cellular Thermal Shift Assay (CETSA) Confirm Direct Target Engagement T2_ERK->T3_CETSA If Pathway is Modulated T2_Akt->T3_CETSA If Pathway is Modulated T3_Kinase In Vitro Kinase Assay (Biochemical IC50) T3_CETSA->T3_Kinase Confirm with Biochemical Assay

Figure 1: A tiered workflow for characterizing the unknown activity of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Tier 1: Primary Assessment of Bioactivity & Cytotoxicity

Scientific Rationale: Before investigating specific mechanisms, it is essential to understand the compound's effect on cell viability. Assays like the MTT and XTT are foundational as they measure the metabolic activity of cells, which is a reliable indicator of cell health.[3][4] These colorimetric assays are simple, high-throughput, and cost-effective, making them ideal for initial screening.[3] The data generated—typically an IC50 (half-maximal inhibitory concentration) value—informs the dose range for all subsequent experiments, ensuring that observed effects in later tiers are not simply artifacts of widespread cytotoxicity.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in viable cells.[4]

Materials:

  • Selected cancer or immortalized cell line (e.g., A549, HeLa, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human lung carcinomaA549
Seeding Density Cells per well8,000
Compound Conc. Range for dose-response0.1 nM to 100 µM
Incubation Time Duration of compound exposure48 hours
MTT Incubation Time for formazan formation4 hours
Readout Absorbance Wavelength570 nm

Tier 2: Identification of Affected Signaling Pathways

Scientific Rationale: Many small molecule drugs function by inhibiting protein kinases, which are key regulators of cell signaling.[1] The MAPK/ERK and PI3K/Akt pathways are two of the most critical cascades, controlling cell proliferation, survival, and differentiation.[2][5][6][7] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.[1][8] By measuring the phosphorylation status of key kinases like ERK and Akt, we can rapidly assess whether our compound interferes with these major signaling hubs. A change in phosphorylation serves as a sensitive readout for the activity of upstream receptors, including receptor tyrosine kinases (RTKs).[5][9][10]

G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway RTK1 Growth Factor Receptor (RTK) RAS RAS RTK1->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Gene Expression ERK->Proliferation RTK2 Growth Factor Receptor (RTK) PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Survival Cell Survival, Metabolism Akt->Survival Compound 4-Methyl-3-pyrrolidin-1-yl- benzoic acid Compound->RTK1 Potential Inhibition Compound->RTK2 Potential Inhibition

Figure 2: Overview of the MAPK/ERK and PI3K/Akt signaling pathways, common targets for kinase inhibitors.

Protocol 2: Cell-Based Phospho-ERK1/2 (Thr202/Tyr204) Assay

This protocol describes a whole-cell ELISA to measure the level of phosphorylated ERK1/2, a key downstream node in the MAPK pathway.[11][12][13]

Materials:

  • Cell line known to have active MAPK signaling (e.g., A549, HeLa)

  • Serum-free medium

  • Growth factor (e.g., EGF, FGF) to stimulate the pathway

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • TMB substrate and Stop Solution

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to ~90% confluency. To lower basal phosphorylation levels, replace the medium with serum-free medium and incubate for 16-24 hours.[5]

  • Compound Pre-incubation: Treat cells with various concentrations of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (in serum-free medium) for 1-2 hours.

  • Stimulation: Add a growth factor (e.g., EGF at 100 ng/mL) to stimulate the pathway. Incubate for 10-15 minutes at 37°C. Include non-stimulated controls.

  • Fix and Permeabilize: Aspirate the medium, and fix the cells with fixing solution for 20 minutes. Wash with PBS, then add quenching solution followed by permeabilization buffer.

  • Immunostaining: Block non-specific binding with blocking buffer. Incubate with primary antibodies (phospho-ERK or total-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the wells, then add the appropriate HRP-conjugated secondary antibody. After incubation and washing, add TMB substrate. Stop the reaction with Stop Solution.

  • Data Analysis: Read absorbance at 450 nm. Normalize the phospho-ERK signal to the total-ERK signal for each condition. Compare the normalized signal in treated wells to the stimulated control to determine the inhibitory effect.

ParameterDescriptionExample Value
Cell Line Human epithelial cell lineHeLa
Starvation Time To reduce basal signaling24 hours
Stimulant Pathway activatorEGF (100 ng/mL)
Stimulation Time Duration of activation10 minutes
Compound Conc. Range based on Tier 1 IC500.1x, 1x, 10x IC50
Readout Normalized p-ERK/Total ERKAbsorbance Ratio

Tier 3: Target Validation and Direct Engagement

Scientific Rationale: A positive result in a pathway-based assay (Tier 2) is a strong indicator of a compound's mechanism, but it does not prove direct interaction with a specific protein. The compound could be acting on any target upstream in the cascade. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target protein within the complex environment of a live cell or cell lysate.[14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14] Observing a thermal shift in the presence of the compound is strong evidence of direct target engagement.[15][16]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a CETSA experiment to validate the binding of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid to a putative kinase target (e.g., an RTK identified based on pathway inhibition).

Materials:

  • Cell line expressing the target protein

  • 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

  • PBS and protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge capable of high speed

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target protein

Procedure:

  • Cell Treatment: Culture cells to a high density. Treat one batch of cells with the compound at a concentration known to be effective (e.g., 10x IC50 from the pathway assay) and a control batch with vehicle (DMSO). Incubate for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis and Centrifugation: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the supernatant by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and direct binding.[14]

G cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Separation cluster_3 Analysis Treat_Cells Treat cells with Compound or Vehicle Heat Apply Temperature Gradient (e.g., 40-70°C) Treat_Cells->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble vs. aggregated proteins Lyse->Centrifuge WB Analyze Soluble Fraction by Western Blot Centrifuge->WB Curve Plot Melting Curve (% Soluble vs. Temp) WB->Curve

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This structured, multi-tiered approach provides a robust and logical framework for the initial characterization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. By systematically progressing from broad phenotypic effects to specific pathway analysis and finally to direct target engagement, researchers can efficiently elucidate the compound's mechanism of action. The protocols provided are foundational and can be adapted to specific cell lines and putative targets as experimental evidence accumulates. This rigorous methodology ensures that the resulting data is reliable, reproducible, and provides a solid foundation for further preclinical development.

References

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  • Assay Guidance Manual. Phospho-ERK Assays. [Link]

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  • Li, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102758. [Link]

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  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8755. [Link]

  • AACR Journals. (2025). Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. [Link]

  • BioAssay Systems. EnzyFluo™ ERK Phosphorylation Assay Kit. [Link]

  • Guillamot, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 123. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Li, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102758. [Link]

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  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 193-210. [Link]

  • LI-COR Biosciences. Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). [Link]

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  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

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  • Lv, R., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2107, 219-228. [Link]

  • PubChem. 4-(Pyrrolidin-1-yl)benzoic acid. [Link]

  • Sinfoo Biotech. 4-methyl-3-pyrrolidin-1-yl-benzoic acid. [Link]

  • G-Bîrzu, G.-A., et al. (2023). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 28(20), 7119. [Link]

  • Journal of Medicinal Chemistry. (2024). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

  • PubChem. 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. [Link]

  • Basu, A., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules, 27(14), 4474. [Link]

  • Basu, A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 223, 113642. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this and structurally related compounds. Our goal is to provide field-proven insights and robust troubleshooting strategies in a direct question-and-answer format to ensure your success.

Introduction: Navigating the Synthesis of a Key Building Block

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a valuable building block in medicinal chemistry, appearing in the structure of various pharmaceutically active agents. Its synthesis, which involves the formation of an aryl C-N bond, is a common yet often challenging transformation. The primary difficulties arise from selecting the appropriate reaction conditions, achieving high yields, and minimizing side-product formation. This guide will deconstruct the common synthetic pathways and provide solutions to the most frequently encountered experimental hurdles.

Section 1: Choosing Your Synthetic Pathway

The two most prevalent methods for synthesizing 4-Methyl-3-pyrrolidin-1-yl-benzoic acid are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between them is dictated primarily by the nature of the starting material, specifically the halogen on the 3-position of 4-methylbenzoic acid.

Diagram 1: Synthetic Route Decision Workflow

Synthetic_Route_Selection cluster_0 Starting Material cluster_1 Recommended Pathway SM1 3-Fluoro-4-methylbenzoic acid P1 Nucleophilic Aromatic Substitution (SNAr) SM1->P1 Electron-withdrawing -COOH group activates F as a good leaving group SM2 3-Bromo/Chloro-4-methylbenzoic acid P2 Buchwald-Hartwig Amination SM2->P2 Br and Cl are poor leaving groups for SNAr; Pd-catalysis is required Product 4-Methyl-3-pyrrolidin-1-yl- benzoic acid P1->Product P2->Product Troubleshooting_BHW cluster_checks Initial Checks Start Low or No Yield Observed Atmosphere Was the reaction run under a strictly inert atmosphere with degassed solvents? Start->Atmosphere Reagents Are the base (NaOtBu), solvent, and amine anhydrous and pure? Atmosphere->Reagents Yes FixAtmosphere Action: Re-run reaction using Schlenk techniques or in a glovebox. Atmosphere->FixAtmosphere No Catalyst Is the Pd source/ligand combination appropriate and active? Reagents->Catalyst Yes FixReagents Action: Use fresh, anhydrous reagents. Store NaOtBu in a glovebox. Reagents->FixReagents No Optimize Systematically Optimize Conditions Catalyst->Optimize Yes FixCatalyst Action: Screen different ligands (e.g., XPhos, RuPhos) and Pd sources. Catalyst->FixCatalyst No Success Reaction Successful Optimize->Success FixAtmosphere->Start FixReagents->Start FixCatalyst->Start

Caption: A systematic workflow for troubleshooting low-yield Buchwald-Hartwig reactions.

Q2: My main side product is 4-methylbenzoic acid (hydrodehalogenation). How can I prevent this?

A2: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled. This can happen via a β-hydride elimination pathway from a palladium amide intermediate. [1][2]* Ligand Choice: Sterically hindered ligands are designed to promote C-N reductive elimination over competing side reactions. [2]Ensure your ligand is sufficiently bulky.

  • Base Concentration: Using a slightly lower concentration of the base can sometimes disfavor the pathways leading to hydrodehalogenation.

  • Water Contamination: Trace amounts of water can be a source of protons for the reduction. Ensuring strictly anhydrous conditions is critical.

Section 3: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Pathway

While simpler than a cross-coupling reaction, SNAr requires the right conditions to proceed efficiently. [3]

Frequently Asked Questions (FAQs)

Q1: The reaction between 3-fluoro-4-methylbenzoic acid and pyrrolidine is extremely slow. How can I improve the rate?

A1: The rate of an SNAr reaction is dependent on the leaving group's ability, the ring's activation, and the reaction conditions.

  • Temperature: These reactions often require elevated temperatures (100-150 °C) to proceed at a reasonable rate. Consider carefully increasing the reaction temperature, potentially using a sealed vessel or microwave irradiation to safely reach higher temperatures. [3]* Solvent: A polar aprotic solvent like DMSO or NMP is essential to stabilize the charged intermediate (Meisenheimer complex) and increase the reaction rate. Ensure the solvent is pure.

  • Base: A base is required to neutralize the HF that is formed. A non-nucleophilic base like potassium carbonate (K₂CO₃) is a good choice. Ensure you are using at least one equivalent, and sometimes a slight excess (1.5-2.0 equivalents) can be beneficial.

Q2: I am seeing discoloration and multiple spots on my TLC plate. What could be the cause?

A2: Discoloration and side product formation at high temperatures can indicate decomposition.

  • Reaction Time: Monitor the reaction by TLC or LC-MS. Do not let it run for an excessively long time after completion, as this can lead to product degradation.

  • Atmosphere: While not as critical as in palladium catalysis, running the reaction under a nitrogen atmosphere can prevent oxidative side reactions, especially if the reaction is heated for an extended period.

Section 4: General Purification and Analysis

Q1: What is the most effective method to purify the final product?

A1: 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is an amino acid, which can make purification challenging due to its zwitterionic character and solubility properties.

  • Acid-Base Workup: After the reaction is complete, a careful acid-base workup is the first step.

    • Dilute the reaction mixture with water and acidify with dilute HCl (e.g., 1M) to protonate the pyrrolidine nitrogen and the carboxylate. This may cause the product to precipitate.

    • Alternatively, make the solution basic with NaOH to deprotonate the carboxylic acid, wash with an organic solvent (like ethyl acetate) to remove non-polar impurities, and then re-acidify the aqueous layer to precipitate the product.

  • Recrystallization: If the crude product is a solid, recrystallization is the preferred method for purification. [4]A mixed solvent system, such as Ethanol/Water or Dioxane/Water, is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Chromatography: If recrystallization fails, column chromatography on silica gel can be used. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity with a modifier like methanol is often required. Adding a small amount of acetic acid or triethylamine to the mobile phase can improve peak shape by preventing the zwitterionic product from streaking on the silica.

Section 5: Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-4-methylbenzoic acid
  • Materials:

    • 3-Bromo-4-methylbenzoic acid (1.0 equiv)

    • Pyrrolidine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.05 equiv)

    • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

    • Anhydrous, degassed Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-bromo-4-methylbenzoic acid, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the flask with Argon three times.

    • Under a positive flow of Argon, add the anhydrous, degassed toluene, followed by the pyrrolidine via syringe.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Carefully quench the mixture by slowly adding it to a stirred solution of 1M HCl.

    • Proceed with the acid-base workup and purification as described in Section 4.

Protocol 2: SNAr of 3-Fluoro-4-methylbenzoic acid
  • Materials:

    • 3-Fluoro-4-methylbenzoic acid (1.0 equiv)

    • Pyrrolidine (2.0 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous DMSO

  • Procedure:

    • To a round-bottom flask, add 3-fluoro-4-methylbenzoic acid and potassium carbonate.

    • Add anhydrous DMSO, followed by pyrrolidine.

    • Fit the flask with a reflux condenser and heat the mixture to 120-140 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into ice-water and acidify with 1M HCl to a pH of ~2-3. A precipitate should form.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify further by recrystallization as described in Section 4.

References

  • BenchChem. (n.d.). Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses.
  • Choi, K. C., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination - Reagent Guides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
  • Gallou, F., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene (15) with pyrrolidine (16) under continuous flow conditions. Retrieved from [Link]

  • Organic Syntheses. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Org. Synth. 1958, 38, 11. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we consolidate field-proven insights, mechanistic explanations, and robust protocols to help you navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity.

Overview of the Synthesis

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the displacement of a leaving group (typically a halogen, like fluorine or chlorine) on an activated aromatic ring by the secondary amine, pyrrolidine. The methyl and carboxylic acid groups on the benzene ring influence the reactivity and require careful consideration of reaction conditions to prevent side reactions.

The most prevalent and logical starting material is a 3-halo-4-methylbenzoic acid derivative, with 3-fluoro-4-methylbenzoic acid being a common choice due to the high electronegativity of fluorine, which activates the ring for nucleophilic attack.[1][2]

Reaction Pathway Diagram

Below is a generalized workflow for the synthesis, highlighting the key transformation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 3-Fluoro-4-methylbenzoic acid Reaction S N Ar Reaction (Base, Solvent, Heat) SM1->Reaction SM2 Pyrrolidine SM2->Reaction Workup Acid/Base Extraction Reaction->Workup Crude Product Purification Recrystallization or Column Chromatography Workup->Purification Product 4-Methyl-3-pyrrolidin-1-yl-benzoic acid Purification->Product Final Product

Caption: General workflow for the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during this synthesis. For more detailed solutions, refer to the in-depth troubleshooting section.

Question Brief Answer
Q1: My reaction is not proceeding or is very slow. What's the first thing to check? Ensure your solvent is anhydrous and of high purity. Dipolar aprotic solvents like DMSO, DMF, or NMP are typically required.[2] Also, verify that your base is strong enough and used in sufficient excess (at least 2-3 equivalents) to neutralize the generated HF and drive the reaction.
Q2: The yield is consistently low. What are the likely causes? Low yield can stem from several factors: insufficient heating, poor quality of starting materials, or competing side reactions. In some cases, palladium-catalyzed Buchwald-Hartwig amination might be an alternative for challenging substrates, though SNAr is generally preferred for activated systems.[3][4]
Q3: I am getting a complex mixture of products. How do I improve selectivity? The primary cause is often reaction temperature. If too high, side reactions like decarboxylation or reactions involving the methyl group can occur. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Ensure the starting material is pure, as impurities can lead to unexpected products.
Q4: How do I effectively remove the excess pyrrolidine and solvent after the reaction? Pyrrolidine can be removed by an acidic wash (e.g., with dilute HCl) during the workup, which protonates it into its water-soluble salt. High-boiling solvents like DMSO or NMP are best removed under high vacuum, but an aqueous workup followed by extraction is often sufficient to isolate the product.
Q5: Is it necessary to protect the carboxylic acid group? Generally, it is not necessary. The carboxylic acid will be deprotonated by the base to form a carboxylate salt. This salt is typically unreactive under these conditions and may even help with solubility. However, if esterification is observed as a side reaction, protection might be considered.

In-Depth Troubleshooting Guides

This section provides detailed, causality-driven solutions to persistent experimental problems.

Problem 1: Low or No Conversion of Starting Material

Low conversion is a frequent roadblock. The troubleshooting process should be systematic, starting from the most likely culprits.

G Start Symptom: Low Conversion CheckReagents 1. Verify Reagent Quality - Anhydrous Pyrrolidine? - Pure Aryl Halide? - Dry Solvent? Start->CheckReagents CheckBase 2. Assess Base - Sufficient Equivalents? (2-3 eq) - Base Strength? (e.g., K₂CO₃, Cs₂CO₃) CheckReagents->CheckBase Reagents OK CheckTemp 3. Evaluate Temperature - High enough for activation? (Typically 80-150 °C) CheckBase->CheckTemp Base OK ConsiderCatalysis 4. Advanced Strategy - Consider phase-transfer catalyst? - Switch to Buchwald-Hartwig? CheckTemp->ConsiderCatalysis Temp OK Solution Resolution: Improved Yield ConsiderCatalysis->Solution

Caption: Systematic troubleshooting workflow for low reaction conversion.

Detailed Recommendations:

  • Reagent & Solvent Quality:

    • Pyrrolidine: This amine is hygroscopic. Water in the reaction can quench the base and interfere with the reaction. Use a freshly opened bottle or distill it before use.

    • Solvent: SNAr reactions are highly sensitive to the solvent.[3] Use high-purity, anhydrous dipolar aprotic solvents like DMSO, NMP, or DMF.[2] These solvents are effective at solvating the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy.[5][6]

    • Aryl Halide: The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I.[1] If you are using a less reactive halide like chloride, higher temperatures and longer reaction times will be necessary.

  • Base Selection and Stoichiometry:

    • A base is required to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction. At least two equivalents of base are needed: one to deprotonate the carboxylic acid and one to trap the HF. Using a slight excess (e.g., 2.5-3.0 equivalents) is recommended to drive the reaction to completion.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Cs₂CO₃ is more soluble and can sometimes provide better results, albeit at a higher cost.

  • Temperature and Reaction Time:

    • Activation of the C-F bond requires thermal energy. Reactions are typically run at elevated temperatures, often ranging from 80 °C to 150 °C.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a incremental increase in temperature (e.g., by 10-20 °C) may be necessary. Be cautious, as excessively high temperatures can lead to side products.

Problem 2: Formation of Impurities and Side Products

The presence of significant impurities complicates purification and reduces the yield of the desired product.

Common Side Reactions & Solutions:

Observed Impurity / Side Product Plausible Cause Recommended Solution
Ester formation with solvent (e.g., methyl ester from DMF) High temperatures can promote the breakdown of DMF into dimethylamine and carbon monoxide, or facilitate esterification if a methyl source is present.Use an alternative solvent like DMSO or NMP. If esterification with the starting material's methyl ester is the issue, ensure complete hydrolysis to the carboxylic acid before starting the amination.
Decarboxylation of the product The electron-donating nature of the pyrrolidine group can make the product susceptible to decarboxylation at very high temperatures (>160-180 °C).Reduce the reaction temperature. If a high temperature is required for the C-N bond formation, consider performing the reaction on the corresponding ester and hydrolyzing it in a separate final step.
Unknown polar impurities Could result from the degradation of the solvent or reactants under harsh conditions.Ensure the reaction is run under an inert atmosphere (N₂ or Argon) to prevent oxidation. Purify starting materials if their quality is questionable.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid from 3-fluoro-4-methylbenzoic acid.

Materials & Reagents:

  • 3-Fluoro-4-methylbenzoic acid (1.0 eq)

  • Pyrrolidine (2.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-methylbenzoic acid (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMSO (approx. 5-10 mL per gram of starting material).

  • Add pyrrolidine (2.5 eq) to the suspension.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 12-24 hours).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing water (approx. 10x the volume of DMSO).

  • Acidify the aqueous solution to pH ~3-4 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Characterization Guide

Confirming the identity and purity of the final product is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons (typically 2-3 protons on the ring), the methyl group singlet (~2.2-2.5 ppm), and the pyrrolidine protons (multiplets around 1.8-2.0 ppm and 3.2-3.4 ppm). The carboxylic acid proton will be a broad singlet at high chemical shift (>10 ppm), which may be exchanged with D₂O.

    • ¹³C NMR: Look for the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons, the methyl carbon (~20 ppm), and the two distinct carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in either positive or negative mode should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 205.25 g/mol .

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the final compound. A single sharp peak under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase with formic acid or TFA) indicates high purity.

This guide provides a comprehensive framework for successfully synthesizing and troubleshooting the preparation of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. By understanding the underlying chemical principles and systematically addressing challenges, researchers can optimize their reaction conditions to achieve reliable and high-quality results.

References

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 2021. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs. [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ResearchGate. [Link]

  • Correction to “Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex”. ResearchGate. [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed Central. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]

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Technical Support Center: Purification of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. As a molecule possessing both acidic (carboxylic acid) and basic (tertiary amine) functional groups, its purification requires a nuanced understanding of its physicochemical properties to overcome common obstacles such as low purity, poor yield, and difficult crystallization. This document offers troubleshooting advice and validated protocols to achieve high purity for this critical intermediate.

Section 1: Foundational Knowledge - Physicochemical Properties

A thorough understanding of the molecule's properties is the cornerstone of developing an effective purification strategy. The dual functionality of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid governs its behavior in different chemical environments.

Table 1: Physicochemical Properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

PropertyValueSource & Rationale
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Appearance Typically a solid at room temperature.General property of substituted benzoic acids.
pKa (Carboxylic Acid) ~4.0 - 4.5Estimated based on the pKa of benzoic acid (~4.2)[2]. The electron-donating nature of the pyrrolidine group may slightly increase this value.
pKa (Conjugate acid of Pyrrolidine) ~10.5 - 11.5Estimated based on the pKa of the conjugate acid of pyrrolidine (~11.3). The aromatic ring may slightly decrease this value.
Solubility Profile Soluble in organic solvents like DCM, EtOAc, and alcohols. Solubility in aqueous solutions is highly pH-dependent. Insoluble in water at neutral pH. Soluble in aqueous base (pH > 6) and aqueous acid (pH < 3).Inferred from its amphoteric structure.

Section 2: Troubleshooting Common Purification Challenges (FAQ Format)

This section addresses the most frequent issues encountered during the purification of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in a direct question-and-answer format.

Q1: My crude product is contaminated with non-polar starting materials and by-products. What is the most efficient separation strategy?

A1: Acid-base extraction is the most powerful and efficient method for this specific challenge. This technique leverages the amphoteric nature of your target compound to separate it from neutral, acidic, or basic impurities.

Causality: At a pH above its carboxylic acid pKa (~4.2), the molecule deprotonates to form a water-soluble carboxylate salt. Conversely, at a pH below the pKa of its conjugate acid (~11.3), the pyrrolidine nitrogen is protonated, forming a water-soluble ammonium salt. Neutral organic impurities will remain in the organic layer throughout this process. By carefully manipulating the pH of the aqueous phase, you can selectively move your compound between an organic solvent and water, leaving impurities behind.

See Protocol 1 for a detailed, step-by-step methodology. The logical workflow for this separation is illustrated below.

G start Crude Product in Organic Solvent (e.g., EtOAc) wash_base Wash with aq. NaHCO₃ (pH ~8.5) start->wash_base org_layer1 Organic Layer: Neutral & Basic Impurities wash_base->org_layer1 Organic Phase aq_layer1 Aqueous Layer: Product as Sodium Salt wash_base->aq_layer1 Aqueous Phase acidify Acidify with HCl to pH ~2-3 aq_layer1->acidify precipitate Precipitate Forms acidify->precipitate filter Filter & Dry precipitate->filter product Pure Product filter->product

Caption: Acid-Base Extraction Workflow.

Q2: I'm attempting flash chromatography on silica gel, but my product is streaking badly and my recovery is low. Why is this happening and how can I fix it?

A2: This is a classic problem when purifying basic compounds on standard silica gel.

Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface. The basic lone pair of electrons on the pyrrolidine nitrogen of your molecule interacts strongly and often irreversibly with these acidic sites. This strong interaction leads to significant peak tailing (streaking) and can result in a portion of your product becoming permanently adsorbed to the column, causing low recovery[3].

Solution: To prevent this, you must neutralize the acidic sites on the silica gel by modifying your mobile phase. The most common and effective method is to add a small amount of a basic modifier.

  • Primary Recommendation: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., Hexane/Ethyl Acetate).

  • Alternative: If triethylamine is incompatible with subsequent steps, a solution of 1-2% ammonia in methanol can be used as a component of the mobile phase.

This simple addition will dramatically improve peak shape and recovery. See Protocol 2 for a detailed column chromatography procedure.

Table 2: Recommended Mobile Phases for Flash Chromatography

PolarityStarting Eluent SystemNotes
Low to Medium 90:10:1 Hexane : Ethyl Acetate : Et₃NGood for separating from non-polar impurities.
Medium to High 60:40:1 Hexane : Ethyl Acetate : Et₃NA versatile starting point for many applications.
High 94:5:1 Dichloromethane : Methanol : Et₃NUse for more polar compounds or when higher solubility is needed.

Q3: My compound oils out during recrystallization, or it remains completely soluble even when cooled. How do I select a proper solvent system?

A3: This indicates a poor solvent-solute match. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point[4]. For a molecule with mixed polarity like yours, a single solvent is often inadequate, and a binary solvent system is required.

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming crystals. Complete solubility upon cooling means the solvent is too effective.

Solution: A systematic approach to finding a binary solvent system is highly effective. You need one "good" solvent in which the compound is highly soluble (e.g., Methanol, Ethanol, Acetone) and one "poor" or "anti-solvent" in which it is sparingly soluble (e.g., Water, Hexane, Diethyl Ether).

The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method encourages the formation of pure, high-quality crystals[5][6].

See Protocol 3 for a step-by-step guide to solvent screening and recrystallization.

Section 3: Proactive Purification Protocols

Protocol 1: High-Purity Isolation via Acid-Base Extraction

  • Dissolution: Dissolve the crude material (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).

  • Basification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the bottom aqueous layer. The top organic layer contains neutral and basic impurities.

  • Back-Extraction (Optional): To maximize recovery, wash the organic layer once more with a smaller volume of NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 4M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 2 and 3 (verify with pH paper).

  • Precipitation & Isolation: The pure product will precipitate as a solid. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation[7].

  • Filtration: Collect the solid by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water to remove residual salts[5].

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Optimized Flash Column Chromatography

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify an eluent system that provides a retention factor (Rf) of ~0.3 for the product. Start with the systems in Table 2, ensuring your TLC mobile phase also contains the basic modifier.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 80:20:1 Hexane:EtOAc:Et₃N). Pour the slurry into the column and allow it to pack evenly. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For best results, adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

  • Drying: Dry the resulting solid under high vacuum.

Protocol 3: Systematic Recrystallization

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of crude product into several test tubes.

    • Add a potential "good" solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves.

    • Add a "poor" solvent (e.g., water) dropwise until the solution turns cloudy.

    • Heat the test tube until the solution becomes clear again.

    • Allow the tube to cool slowly to room temperature, then place it in an ice bath.

    • A system that produces a high yield of crystalline solid is a good candidate.

  • Recrystallization (Large Scale):

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

    • Slowly add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add 1-2 more drops of the "good" solvent to clarify.

    • Remove the flask from heat and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote larger crystal growth[8].

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold solvent mixture[9].

    • Dry the crystals under vacuum.

Section 4: Decision-Making for Purification Strategy

Choosing the correct primary purification technique depends on the nature and scale of the impurities.

G start Crude Product Analysis (e.g., TLC, LCMS, NMR) q1 Are major impurities neutral/non-polar? start->q1 q2 Are impurities structurally similar (e.g., regioisomers)? q1->q2 No method1 Primary Method: Acid-Base Extraction q1->method1 Yes q3 Is the product >90% pure with minor colored impurities? q2->q3 No method2 Primary Method: Flash Chromatography q2->method2 Yes q3->method2 No/ Unknown method3 Primary Method: Recrystallization q3->method3 Yes polish1 Polishing Step: Recrystallization method1->polish1 polish2 Polishing Step: Recrystallization or Trituration method2->polish2

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Technical Support Center: Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of organic synthesis, with a focus on the Buchwald-Hartwig amination reaction, the most probable synthetic route.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. The underlying chemistry for the formation of the target molecule is a palladium-catalyzed Buchwald-Hartwig amination of a 3-halo-4-methylbenzoic acid with pyrrolidine.

Question 1: My reaction shows low conversion of the starting material (3-bromo-4-methylbenzoic acid). What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degas your solvent thoroughly before use. The choice of phosphine ligand is also critical. For sterically hindered substrates, bulky, electron-rich ligands like XPhos or SPhos are often more effective.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] Incomplete reduction can lead to low conversion.

  • Base Selection: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2] Ensure your base is fresh and has been stored under anhydrous conditions. The presence of moisture can deactivate the base and the catalyst.

  • Reaction Temperature: While some Buchwald-Hartwig reactions can proceed at room temperature, others require heating. If you are running the reaction at a lower temperature, a modest increase (e.g., to 80-100 °C) can significantly improve the reaction rate.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The presence of water can interfere with the reaction.

Troubleshooting Steps:

  • Optimize Catalyst System:

    • Switch to a pre-formed Pd(0) catalyst or a more advanced precatalyst system.

    • Experiment with different bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).

  • Verify Reagent Quality:

    • Use freshly opened or properly stored anhydrous base and solvent.

  • Adjust Reaction Conditions:

    • Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

    • Ensure a properly sealed reaction vessel under a positive pressure of inert gas.

Question 2: I've isolated my product, but my NMR and MS data show a significant impurity with a molecular weight corresponding to 4-methylbenzoic acid. What is this side product and how can I minimize its formation?

Answer:

This impurity is most likely 4-methylbenzoic acid, the product of hydrodehalogenation of your starting material, 3-bromo-4-methylbenzoic acid.[3] This is a common side reaction in palladium-catalyzed cross-coupling reactions.

Mechanism of Formation:

Hydrodehalogenation occurs when the aryl halide oxidatively adds to the Pd(0) center, but instead of undergoing amination, the resulting arylpalladium(II) complex reacts with a hydride source, leading to reductive elimination of the arene. The hydride source can be trace amounts of water, the amine itself, or the solvent.

Caption: Hydrodehalogenation Side Reaction

Mitigation Strategies:

  • Anhydrous Conditions: Rigorously exclude water from your reaction. Use dry solvents and reagents, and perform the reaction under a dry inert atmosphere.

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Experimenting with different phosphine ligands can sometimes suppress this side reaction.

  • Base: The choice of base can influence the extent of hydrodehalogenation.

Purification:

Separation of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid from 4-methylbenzoic acid can be challenging due to their similar polarities. Careful column chromatography or recrystallization may be necessary.[4][5]

Question 3: My mass spectrum shows a peak that is approximately double the mass of my starting material (minus two bromine atoms). What could this be?

Answer:

This is likely a biaryl dimer , formed from the homocoupling of two molecules of your 3-bromo-4-methylbenzoic acid starting material. This is a known side reaction in palladium-catalyzed cross-coupling reactions, often referred to as Ullmann-type coupling.

Mechanism of Formation:

This can occur through a reductive elimination from a diarylpalladium(II) intermediate, which can form via transmetalation between two arylpalladium(II) complexes or through other pathways.

Mitigation Strategies:

  • Control Stoichiometry: Ensure that the amine is present in a slight excess to favor the desired cross-coupling reaction.

  • Ligand and Catalyst Concentration: The choice of ligand and the concentration of the catalyst can influence the rate of homocoupling versus cross-coupling. Sometimes, more active catalyst systems at lower loadings can minimize this side reaction.

Purification:

The biaryl dimer will be significantly less polar than your desired product and can typically be removed by column chromatography or recrystallization.

Question 4: I'm concerned about a side reaction at the methyl group of my benzoic acid. Is benzylic functionalization a common issue?

Answer:

While palladium-catalyzed C-H activation at benzylic positions is a known transformation, it typically requires specific conditions and directing groups that are not usually present in a standard Buchwald-Hartwig amination.[4][5] A more likely side reaction involving the methyl group under these conditions, especially if using radical initiators or certain light conditions inadvertently, is benzylic bromination .[6] This would lead to the formation of 3-bromo-4-(bromomethyl)benzoic acid.

If this brominated species is formed, it could potentially undergo further reactions, leading to a complex mixture of products.

Mitigation Strategies:

  • Exclude Light and Radical Initiators: Run the reaction in the dark and ensure that no radical initiators are present, unless a specific protocol calls for them.

  • Purify Starting Material: Ensure your 3-bromo-4-methylbenzoic acid is free from any benzylically brominated impurities.

II. Frequently Asked Questions (FAQs)

Question 1: What is the most likely synthetic route to prepare 4-Methyl-3-pyrrolidin-1-yl-benzoic acid?

Answer:

The most common and versatile method for forming an aryl-nitrogen bond is the Buchwald-Hartwig amination .[3] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. In this case, the reaction would be between 3-bromo-4-methylbenzoic acid and pyrrolidine.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep1 Add 3-bromo-4-methylbenzoic acid, Pd catalyst, ligand, and base to a dry flask. prep2 Evacuate and backfill the flask with an inert gas (e.g., Argon). prep1->prep2 prep3 Add anhydrous solvent and pyrrolidine via syringe. prep2->prep3 react1 Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). prep3->react1 react2 Monitor the reaction progress by TLC or LC-MS until completion. react1->react2 workup1 Cool the reaction mixture and perform an aqueous workup. react2->workup1 workup2 Extract with an organic solvent and dry the organic layer. workup1->workup2 workup3 Purify by column chromatography and/or recrystallization. workup2->workup3 analysis1 Characterize the final product by NMR, MS, and HPLC. workup3->analysis1

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Technical Support Center: Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the availability of starting materials and the robustness of the reaction. The core transformation involves the displacement of a leaving group (often a halogen) on the 3-position of a 4-methylbenzoic acid derivative by pyrrolidine. The carboxylic acid group, being electron-withdrawing, activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions relative to it.

A plausible and commonly employed synthetic route starts from 3-fluoro-4-methylbenzoic acid. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that you may encounter during the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Issue 1: Low or No Product Formation

Question: I have set up the reaction between 3-fluoro-4-methylbenzoic acid and pyrrolidine, but upon workup, I observe a very low yield of the desired product, or mostly unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in this SNAr reaction is a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

  • Reaction Temperature: The SNAr reaction often requires elevated temperatures to overcome the activation energy barrier. If you are running the reaction at or near room temperature, a significant increase in temperature is likely necessary.

    • Recommendation: Gradually increase the reaction temperature in increments of 20°C. A good starting point for optimization is 80-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition.

  • Solvent Choice: The solvent plays a critical role in SNAr reactions. Aprotic polar solvents are generally preferred as they can solvate the cation of the intermediate Meisenheimer complex, thereby stabilizing it.[1]

    • Recommendation: If you are using a non-polar solvent like toluene or a protic solvent like ethanol, consider switching to a high-boiling point aprotic polar solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents will also allow you to reach higher reaction temperatures safely.

  • Base Addition: While pyrrolidine is a base, the reaction can generate hydrofluoric acid (HF) as a byproduct, which will protonate the pyrrolidine, rendering it non-nucleophilic. The addition of a non-nucleophilic base can neutralize the generated acid and maintain the concentration of the free nucleophile.

    • Recommendation: Add an excess of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to the reaction mixture. Typically, 2-3 equivalents relative to the 3-fluoro-4-methylbenzoic acid are sufficient.

  • Stoichiometry of Pyrrolidine: An insufficient amount of the nucleophile will naturally lead to incomplete conversion of the starting material.

    • Recommendation: Use a molar excess of pyrrolidine. A starting point of 2-4 equivalents is recommended to drive the reaction to completion.

Issue 2: Formation of Impurities and Difficult Purification

Question: My reaction seems to have gone to completion, but I am observing multiple spots on my TLC plate, and purification by crystallization is proving difficult. What are the potential side products and how can I minimize their formation and improve purification?

Answer:

The formation of side products can complicate the purification process and reduce the overall yield of the desired compound. Here are some common impurities and strategies to mitigate them:

  • Potential Side Products:

    • Dimerization/Polymerization: Under harsh conditions, side reactions involving the starting materials or product can occur.

    • Decarboxylation: At very high temperatures, the benzoic acid derivative might undergo decarboxylation.

    • Ring-Opening of Pyrrolidine: Although less common, at extreme temperatures and pH, the pyrrolidine ring could potentially undergo decomposition.

  • Strategies for Minimizing Impurities:

    • Temperature Control: While high temperatures are often necessary, excessive heat can lead to the formation of degradation products. Carefully optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.

    • Inert Atmosphere: To prevent oxidative side reactions, especially at high temperatures, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Improving Purification:

    • Acid-Base Extraction: The product is an amino acid and is therefore amphoteric. This property can be exploited for purification.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyrrolidine nitrogen and extract any basic impurities. The product should remain in the organic layer.

      • Subsequently, wash with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid and extract the product into the aqueous layer, leaving neutral impurities behind in the organic layer.

      • Acidify the aqueous layer to precipitate the pure product, which can then be collected by filtration.

    • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is a reliable method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with the addition of methanol, can effectively separate the product from impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use 3-chloro-4-methylbenzoic acid instead of 3-fluoro-4-methylbenzoic acid as a starting material?

A1: Yes, it is possible to use 3-chloro-4-methylbenzoic acid. However, the reactivity of aryl halides in SNAr reactions generally follows the trend F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, the reaction with the chloro-analog will likely require more forcing conditions (higher temperature, longer reaction time) to achieve a comparable yield to the fluoro-analog.

Q2: Is it necessary to protect the carboxylic acid group before the reaction?

A2: In many cases, protection of the carboxylic acid is not strictly necessary, as it activates the ring for the SNAr reaction. However, if you are experiencing side reactions involving the carboxylic acid, such as esterification with an alcohol solvent or amide formation with the amine nucleophile at very high temperatures, protecting it as an ester (e.g., methyl or ethyl ester) could be beneficial. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. A common procedure for esterification involves refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of a strong acid like sulfuric acid.[2]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of techniques is recommended for robust analysis:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify the molecular weights of the product and any major byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the desired product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is 163-165°C.[3]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, standard laboratory safety practices should be followed. Specifically:

  • High Temperatures: Use appropriate heating equipment (e.g., heating mantles, oil baths) and ensure good ventilation.

  • Solvents: High-boiling point aprotic polar solvents like DMSO and DMF have specific handling requirements and potential health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Pyrrolidine: Pyrrolidine is a corrosive and flammable liquid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: When heating a sealed reaction vessel, be aware of the potential for pressure build-up. It is advisable to use a reflux condenser to maintain the reaction at atmospheric pressure.

Experimental Protocols & Data

Optimized Protocol for the Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

This protocol is a recommended starting point for your experiments.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-methylbenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and N,N-Dimethylformamide (DMF) (5-10 mL per gram of starting material).

    • Stir the mixture at room temperature for 10 minutes.

  • Addition of Nucleophile:

    • Add pyrrolidine (3.0 eq) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 100-120°C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous mixture with 1M HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low ConversionInsufficient TemperatureIncrease reaction temperature to 80-120°C.
Inappropriate SolventUse a high-boiling point aprotic polar solvent (DMSO, DMF, NMP).
Acidification of NucleophileAdd a non-nucleophilic base (e.g., K₂CO₃, DIPEA).
Insufficient NucleophileUse a molar excess of pyrrolidine (2-4 equivalents).
Impurity FormationHigh Temperature DegradationOptimize temperature to balance reaction rate and side reactions.
Oxidative Side ReactionsConduct the reaction under an inert atmosphere (N₂ or Ar).
Difficult PurificationPresence of Acidic/Basic ImpuritiesUtilize acid-base extraction to separate the amphoteric product.
Close-running ImpuritiesEmploy silica gel column chromatography for separation.

Visualizing the Process

Diagram 1: Synthetic Pathway

Synthesis_Pathway start 3-Fluoro-4-methylbenzoic Acid product 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid start->product  K₂CO₃, DMF  100-120°C pyrrolidine Pyrrolidine pyrrolidine->product (Nucleophile)

Caption: Synthetic route to the target molecule.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision start Low Yield Issue check_temp Is Temperature > 80°C? start->check_temp increase_temp Increase Temperature (80-120°C) check_temp->increase_temp No check_solvent Is Solvent Aprotic Polar? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to DMF, DMSO, or NMP check_solvent->change_solvent No check_base Is a Base Added? check_solvent->check_base Yes change_solvent->check_base add_base Add K₂CO₃ or DIPEA check_base->add_base No check_stoi Is Pyrrolidine in Excess? check_base->check_stoi Yes add_base->check_stoi increase_stoi Use 2-4 eq. of Pyrrolidine check_stoi->increase_stoi No success Yield Improved check_stoi->success Yes increase_stoi->success

Caption: Systematic troubleshooting for low yield.

References

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.
  • Preparation of 3-amino-4-hydroxybenzoic acids - European P
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

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Solubility issues with 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and in vivo experimental assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the reliability and reproducibility of your results.

Understanding the Challenge: The Physicochemical Properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

The structure of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, an aromatic carboxylic acid, inherently presents solubility challenges in aqueous media commonly used in biological assays. The presence of a non-polar aromatic ring and a pyrrolidine group contributes to its low solubility in water. However, the ionizable carboxylic acid group is the key to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of solution during my assay?

A1: Precipitation of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in your assay is most likely due to its low solubility in the aqueous buffer at the working concentration and pH. This can be triggered by a few factors:

  • pH of the Assay Buffer: If the pH of your final assay buffer is near or below the pKa of the carboxylic acid (estimated around 4-5), the compound will be in its less soluble, protonated form.

  • "Serial Dilution Crash-Out": When diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate. This is a common issue with poorly soluble compounds.

  • High Final Concentration: The desired final concentration of the compound in the assay may exceed its maximum solubility in the assay buffer.

  • Buffer Composition: Certain salts in your buffer could potentially interact with the compound and reduce its solubility.

Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I add it to my cell culture media. What should I do?

A2: This is a classic example of "DMSO shock" or "crash-out." While DMSO is an excellent solvent for many organic compounds, its high concentration in the initial stock can lead to precipitation upon dilution in an aqueous environment. Here are a few strategies to mitigate this:

  • Reduce the DMSO Concentration in the Final Assay: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells and may affect assay performance.

  • Intermediate Dilution Step: Instead of directly diluting your 100% DMSO stock into the aqueous buffer, perform an intermediate dilution in a co-solvent system (e.g., a mixture of DMSO and ethanol, or DMSO and PEG-400) before the final dilution into your assay buffer.

  • pH Modification of the Assay Buffer: If your assay can tolerate it, increasing the pH of the assay buffer to be at least 1-2 units above the compound's pKa will significantly increase its solubility.

  • Use of Solubilizing Excipients: Consider the use of surfactants or cyclodextrins in your assay buffer to help maintain the compound's solubility.

Q3: Can I use sonication to help dissolve my compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution of your compound, particularly when preparing stock solutions. It provides the energy needed to break up solid particles and facilitate solvation. However, be mindful of the following:

  • Heat Generation: Prolonged sonication can generate heat, which may degrade thermally sensitive compounds. Use short bursts of sonication and consider using a cooling bath.

  • Not a Universal Solution: While sonication can help dissolve the compound initially, it does not change its intrinsic solubility. If the compound is supersaturated, it may still precipitate out over time.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow for addressing solubility issues with 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.


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start -> stock_prep; stock_prep -> check_dissolution; check_dissolution -> sonicate_warm [label="No"]; sonicate_warm -> check_dissolution; check_dissolution -> serial_dilution [label="Yes"]; serial_dilution -> direct_dilution; direct_dilution -> precipitation_check; precipitation_check -> troubleshoot [label="Yes"]; troubleshoot -> ph_adjustment; troubleshoot -> cosolvent; troubleshoot -> surfactant; precipitation_check -> success [label="No"]; ph_adjustment -> success; cosolvent -> success; surfactant -> success; troubleshoot -> reassess [style=dashed]; }

Solubility Troubleshooting Workflow

Experimental Protocols
  • Weigh the Compound: Accurately weigh out the required amount of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (Molecular Weight: 205.26 g/mol ) in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed to step 4.

  • Gentle Warming and Sonication: Place the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication (30-60 seconds). Repeat if necessary. Visually inspect for complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

This protocol is suitable for assays that are not sensitive to a slightly basic pH.

  • Prepare a Concentrated Aqueous Stock:

    • Start with a 10 mM stock in DMSO as prepared in Protocol 1.

    • Prepare a 10X concentrated stock of your compound in a slightly basic buffer (e.g., PBS, pH 7.4-8.0). For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM DMSO stock to 90 µL of the basic buffer.

  • Final Dilution: Add the 10X concentrated aqueous stock to your final assay buffer to achieve the desired working concentration.

This protocol is useful when pH modification is not an option.

  • Prepare a Co-solvent Stock:

    • Prepare a 1:1 (v/v) mixture of DMSO and a biocompatible co-solvent such as polyethylene glycol 400 (PEG-400) or ethanol.

    • Dissolve 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in this co-solvent mixture to your desired stock concentration.

  • Serial Dilution: Perform serial dilutions of this co-solvent stock in your assay buffer. The presence of the co-solvent can help maintain solubility during the dilution process.

Data Presentation: Solubility Strategies at a Glance
StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increases the proportion of the more soluble ionized form of the carboxylic acid.Highly effective for carboxylic acids.May not be compatible with all assays (e.g., pH-sensitive enzyme assays).
Co-solvents (e.g., DMSO, Ethanol, PEG-400) Increases the solubility of lipophilic compounds in aqueous solutions.Simple to implement.High concentrations can be toxic to cells or interfere with the assay.
Surfactants (e.g., Tween-80, Cremophor EL) Form micelles that can encapsulate and solubilize hydrophobic compounds.Can significantly increase solubility.May interfere with protein-ligand binding or cell membrane integrity.

Final Recommendations

When working with 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, it is crucial to consider its pH-dependent solubility. Whenever possible, adjusting the pH of the assay buffer to be at least one to two units above the compound's pKa is the most effective strategy. If this is not feasible, the use of co-solvents or other solubilizing agents should be carefully optimized to ensure that they do not interfere with the experimental results. Always perform appropriate vehicle controls in your assays to account for any effects of the solvents or excipients used.

References

Technical Support Center: Recrystallization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 17, 2026

Welcome to the technical support guide for the recrystallization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. This document provides in-depth, experience-based guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the fundamental principles that govern the successful purification of this molecule, empowering you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the core chemical properties of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid that are critical for developing a robust recrystallization protocol.

Q1: What are the key structural features of this molecule that influence its solubility and purification?

A1: 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

  • Acidic Group: The carboxylic acid (-COOH) group is acidic, with a pKa similar to other substituted benzoic acids (typically in the range of 4-5).[1][2][3][4] It will be deprotonated to its carboxylate form (-COO⁻) at basic pH, rendering that part of the molecule highly soluble in aqueous media.

  • Basic Group: The tertiary amine within the pyrrolidine ring is basic (pKa of protonated pyrrolidines is typically ~10-11).[5][6][7] It will be protonated (-NH⁺-) at acidic pH, which also dramatically increases aqueous solubility.

  • Molecular Body: The substituted benzene ring provides a nonpolar, hydrophobic character.

This dual nature means its solubility is highly dependent on pH. The molecule will be most soluble in acidic (pH < 2) or basic (pH > 11) aqueous solutions and least soluble at its isoelectric point (pI) , where it exists as a neutral zwitterion. This behavior is the most powerful tool for its purification.

Q2: What is the isoelectric point (pI) and why is it crucial for this specific recrystallization?

A2: The isoelectric point is the specific pH at which the net electrical charge of the molecule is zero. For this compound, it's the pH where the positive charge on the protonated pyrrolidine and the negative charge on the deprotonated carboxylic acid balance out. At the pI, the molecule is in its zwitterionic form, which minimizes its interaction with water molecules, leading to its lowest aqueous solubility.[8] Therefore, adjusting the pH of an aqueous solution to the pI is the most effective way to induce precipitation or crystallization. This principle is central to Protocol 3: pH-Mediated Aqueous Recrystallization .

Q3: What is the melting point of this compound and why does it matter?

A3: The reported melting point for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is 163-165 °C.[9] This is a critical parameter for avoiding a common recrystallization problem known as "oiling out." Oiling out occurs when a compound comes out of solution as a liquid instead of a solid because the temperature of the solution is higher than the compound's melting point.[10][11] Since the melting point of this compound is quite high, it is less likely to oil out in common solvents with lower boiling points (e.g., ethanol, water, ethyl acetate).

Part 2: Solvent Selection & Protocol Design

Choosing the right solvent is the most critical step in any recrystallization.[12][13] The ideal solvent will dissolve the compound completely when hot but very poorly when cold.

Q4: What are the best starting solvents to test for this compound?

A4: Based on the molecule's structure (polar functional groups on a moderately nonpolar backbone), polar protic solvents are excellent starting points. A mixed-solvent system may also be highly effective.

SolventBoiling Point (°C)Rationale & Expected Behavior
Ethanol 78Good First Choice. The hydroxyl group can hydrogen bond with both the carboxylic acid and the amine. Solubility is expected to be high when hot and significantly lower when cold.
Isopropanol 82Similar to ethanol but slightly less polar. May provide a better solubility differential between hot and cold conditions.
Water 100As a single solvent, it is likely a poor choice due to the molecule's hydrophobic core. However, it is an excellent anti-solvent when paired with a polar organic solvent like ethanol or acetone. It is the solvent of choice for pH-mediated recrystallization.[14]
Acetonitrile 82A polar aprotic solvent. Can be effective; its suitability should be determined experimentally.
Ethyl Acetate 77Medium polarity. May dissolve the compound well when hot, but its lower polarity could lead to good crystal formation upon cooling.
Ethanol/Water VariableHighly Recommended System. Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and add hot water (the "anti-solvent" or "poor" solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to clarify and then cool.[15]
Experimental Workflow for Solvent Selection

This workflow helps you efficiently determine the optimal solvent system for your specific batch of material.

Solvent_Selection_Workflow cluster_setup Setup cluster_testing Solvent Testing (Room Temp) cluster_heating Heating Step cluster_cooling Cooling & Crystallization cluster_decision Decision Setup Place ~20 mg of crude solid into 4 separate test tubes Test_Solvents Add 0.5 mL of a different solvent (Ethanol, IPA, EtOAc, Water) to each tube Setup->Test_Solvents Observe_RT Agitate and observe at room temperature Test_Solvents->Observe_RT Heat Heat the tubes that did not dissolve at room temp Observe_RT->Heat If insoluble Observe_Hot Does the solid dissolve completely? Heat->Observe_Hot Cool Cool the clear solutions slowly to room temp, then in an ice bath Observe_Hot->Cool If soluble when hot Observe_Crystals Do abundant, high-quality crystals form? Cool->Observe_Crystals Decision Is there a good single solvent? Observe_Crystals->Decision Best_Solvent Proceed with selected single solvent Decision->Best_Solvent Yes Try_Mixed Proceed to mixed-solvent or pH-mediated method Decision->Try_Mixed No

Caption: Workflow for selecting a recrystallization solvent.

Part 3: Step-by-Step Experimental Protocols

These protocols provide detailed methodologies. Always start with a small-scale trial before committing your entire batch.

Protocol 1: Single Solvent Recrystallization (Example: Ethanol)

This is the most straightforward method if a suitable single solvent is found.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding ethanol dropwise until the solid just dissolves completely.[16][17]

  • (Optional) Hot Filtration: If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[18][19]

  • Ice Bath: Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all residual solvent.

Protocol 2: Mixed Solvent Recrystallization (Example: Ethanol/Water)

This method is powerful when the compound is too soluble in one solvent but insoluble in another.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent).

  • Anti-Solvent Addition: While keeping the solution hot, add hot water (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 3-7 from Protocol 1, using an ice-cold ethanol/water mixture for the final wash.

Protocol 3: pH-Mediated Aqueous Recrystallization (Most Effective Method)

This technique leverages the amphoteric nature of the molecule for superior purification from non-ionizable impurities.

  • Basification & Dissolution: Dissolve the crude solid in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). Use the minimum amount needed for complete dissolution. The compound is now in its highly soluble sodium carboxylate salt form.

  • Filtration of Impurities: At this stage, any non-acidic, base-insoluble impurities can be removed by gravity filtration.

  • Acidification & Precipitation: Slowly add a dilute acid (e.g., 1 M HCl) dropwise with stirring. As the pH approaches the isoelectric point (pI), the pure zwitterionic compound will precipitate out of the solution.[8] Monitor the pH.

  • Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any inorganic salts (e.g., NaCl).

  • Drying: Dry the purified solid completely under vacuum.

Part 4: Troubleshooting Guide

Even with a good protocol, issues can arise. This guide addresses common problems and provides logical, actionable solutions.

Q5: Problem - The compound "oiled out" instead of forming crystals. What should I do?

A5: Oiling out occurs when the compound separates from the solution as a liquid instead of a solid.[10][20] This happens when the solution becomes supersaturated at a temperature above the compound's melting point or when cooling is too rapid.[11][21]

  • Cause A: Solution is too concentrated or cooled too quickly.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[11] Allow the solution to cool much more slowly. Insulating the flask can help.[22]

  • Cause B: Presence of impurities.

    • Solution: Impurities can depress the melting point.[15] If slow cooling and dilution don't work, the material may need pre-purification (e.g., charcoal treatment to remove colored impurities) or a different purification technique like chromatography might be necessary before attempting recrystallization again.[21]

Q6: Problem - No crystals have formed, even after cooling in an ice bath.

A6: This usually indicates that the solution is not supersaturated, meaning too much solvent was used.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[23][24][25] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" (a tiny particle of the pure compound) to the solution.[25]

  • Solution 2: Reduce Solvent Volume. If induction methods fail, gently heat the solution to boil off some of the solvent.[11][26] Let it cool again and see if crystals form. Be careful not to boil off too much, or the compound may crash out of solution too quickly.

Q7: Problem - The crystal yield is very low.

A7: A low yield can be caused by several factors.

  • Cause A: Too much solvent was used.

    • Solution: A significant portion of your compound may still be dissolved in the mother liquor.[16] Try concentrating the filtrate (the liquid that passed through the filter) by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.

  • Cause B: Premature crystallization during hot filtration.

    • Solution: If you performed a hot filtration, crystals may have formed in the funnel. To prevent this, ensure your glassware is hot, use a fluted filter paper for faster filtration, and keep the solution at a rolling boil just before filtering.

  • Cause C: Excessive washing.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent. Using too much or warm solvent will redissolve some of your product.[16]

Troubleshooting Decision Pathway

Troubleshooting_Workflow Start Start Recrystallization Problem Observe Outcome Start->Problem Oiled_Out Compound 'Oiled Out' Problem->Oiled_Out Liquid droplets form No_Crystals No Crystals Formed Problem->No_Crystals Solution remains clear Low_Yield Yield is Very Low Problem->Low_Yield Few crystals recovered Success Pure Crystals Obtained Problem->Success Good crystals form Reheat_Add_Solvent Reheat to dissolve oil Add 10% more solvent Oiled_Out->Reheat_Add_Solvent Induce Try to induce crystallization (scratch, seed crystal) No_Crystals->Induce Check_Filtrate Check mother liquor Low_Yield->Check_Filtrate Cool_Slower Cool solution much slower Reheat_Add_Solvent->Cool_Slower Cool_Slower->Problem Induce_Success Does it work? Induce->Induce_Success Induce_Success->Problem Yes Reduce_Solvent Boil off some solvent and re-cool Induce_Success->Reduce_Solvent No Reduce_Solvent->Problem Concentrate_Filtrate Concentrate filtrate to get a second crop Check_Filtrate->Concentrate_Filtrate

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

  • Pearson, B.D. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson [Online]. Available: [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Available: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo [Online]. Available: [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Brainly.com [Online]. Available: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry [Online]. Available: [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Online]. Available: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo [Online]. Available: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education [Online]. Available: [Link]

  • Williamson, K. L. (1975). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts [Online]. Available: [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Online]. Available: [Link]

  • SOP: CRYSTALLIZATION. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts [Online]. Available: [Link]

  • Wang, Z., et al. (2014). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Available: [Link]

  • Vapourtec. Flow Crystallization | Solubility Control. Vapourtec [Online]. Available: [Link]

  • Wang, T., et al. (2018). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics. Available: [Link]

  • ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry [Online]. Available: [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow [Online]. Available: [Link]

  • Caira, M. R., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. Available: [Link]

  • ResearchGate. (2020). How to desalt zwitterions? ResearchGate [Online]. Available: [Link]

  • PubChem. 4-(Pyrrolidin-1-yl)benzoic acid. PubChem [Online]. Available: [Link]

  • Recrystallization1. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts [Online]. Available: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Online]. Available: [Link]

  • Reddit. (2017). Tips for recrystallization lab for ochem? r/chemistry [Online]. Available: [Link]

  • Sinfoo Biotech. 4-methyl-3-pyrrolidin-1-yl-benzoic acid,(CAS# 107946-74-7). [Online]. Available: [Link]

  • Recrystallization. [Online]. Available: [Link]

  • Reddit. (2023). Work-up of a zwitterion? r/Chempros [Online]. Available: [Link]

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate [Online]. Available: [Link]

  • NIST WebBook. 4-[(2-Pyrrolidin-1-yl)-1-butanoyl]benzoic acid, methyl ester. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Online]. Available: [Link]

  • PubChem. 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. PubChem [Online]. Available: [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate [Online]. Available: [Link]

  • MDPI. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available: [Link]

  • pKa Data Compiled by R. Williams. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts [Online]. Available: [Link]

  • YouTube. (2020). Recrystallization. Cal Poly Pomona. Available: [Link]

  • Studylib. pKa Values Table: Inorganic & Organic Acids. Studylib.net [Online]. Available: [Link]

  • Approximate pKa chart of the functional groups. [Online]. Available: [Link]

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Technical Support Center: A Researcher's Guide to Overcoming Low Bioactivity in 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-3-pyrrolidin-1-yl-benzoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low or unexpected bioactivity in your experiments. Our approach is rooted in scientific principles and field-proven insights to help you diagnose and resolve issues efficiently.

Introduction: The Challenge of Advancing Novel Chemical Scaffolds

The journey of a novel chemical entity from synthesis to a viable drug candidate is fraught with challenges. One of the most common hurdles is unexpectedly low bioactivity in initial screens. This guide will walk you through a systematic process to understand and address the potential causes of low bioactivity for compounds based on the 4-Methyl-3-pyrrolidin-1-yl-benzoic acid scaffold. While specific biological targets for this exact scaffold are not yet widely published, we will draw upon established principles of medicinal chemistry and pharmacology related to its core components: the pyrrolidine ring and the substituted benzoic acid.[1][2][3]

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions that arise when a newly synthesized derivative exhibits lower-than-expected activity.

Q1: My 4-Methyl-3-pyrrolidin-1-yl-benzoic acid derivative shows no activity in my primary assay. Where do I start?

There are several potential reasons for a lack of activity, which can be broadly categorized as issues with the compound itself, the assay conditions, or the biological target interaction.[4] A logical first step is to verify the integrity and properties of your compound.

Initial Checklist:

  • Compound Purity and Identity: Confirm the purity and chemical structure of your synthesized derivative using analytical techniques such as NMR, LC-MS, and HPLC. Impurities can inhibit the desired activity or have confounding effects.

  • Solubility: Poor aqueous solubility is a frequent cause of apparent inactivity.[4] If your compound precipitates in the assay buffer, its effective concentration is significantly lower than intended.

  • Compound Stability: Assess the stability of your derivative in the assay buffer and under your experimental conditions (e.g., temperature, light exposure). Degradation can lead to a loss of the active compound.

Q2: How can I quickly assess the solubility of my compound?

A simple visual inspection can be a good starting point. If you suspect solubility issues, a more quantitative approach is recommended.

Experimental Protocol: Rapid Solubility Assessment

  • Stock Solution: Prepare a high-concentration stock solution of your derivative in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Create serial dilutions of the stock solution in your aqueous assay buffer (e.g., PBS or cell culture medium).

  • Equilibration: Incubate the dilutions at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Visual Inspection: Carefully examine each dilution against a dark background for any signs of precipitation or cloudiness.

  • (Optional) Quantitative Analysis: For a more precise measurement, centrifuge the samples and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.

Data Presentation: Interpreting Solubility Results

Derivative ExampleSolvent SystemVisual AppearanceEstimated Soluble Concentration (µM)
Derivative AAssay Buffer + 0.1% DMSOClear> 100
Derivative BAssay Buffer + 0.1% DMSOPrecipitate~10
Derivative CAssay Buffer + 0.1% DMSOHazy~50

If solubility is a limiting factor, consider the troubleshooting steps outlined in Part 2.

Q3: Could the pyrrolidine or benzoic acid moieties be contributing to the low bioactivity?

Both the pyrrolidine ring and the benzoic acid group can significantly influence a molecule's properties.[1][3] The pyrrolidine ring, being a saturated heterocycle, adds a three-dimensional character to the molecule, which can be crucial for fitting into a binding pocket.[1][2] The benzoic acid portion provides a key interaction point, often acting as a hydrogen bond donor and acceptor.[3] The interplay between these groups, along with the methyl substituent, dictates the overall physicochemical properties that affect bioactivity. Understanding the structure-activity relationship (SAR) of related compounds can provide valuable insights.[1][3]

Part 2: In-Depth Troubleshooting Guides

If initial checks don't resolve the issue, a more systematic investigation into the compound's properties and its interaction with the biological system is necessary.

Guide 1: Diagnosing and Addressing Poor Physicochemical Properties

Low bioactivity is often a consequence of suboptimal physicochemical properties that limit the compound's ability to reach its target. The main culprits are poor solubility and low cell permeability.

Issue: Low Aqueous Solubility

  • Causality: The lipophilicity of the pyrrolidine ring and the aromatic nature of the benzoic acid derivative can lead to poor solubility in aqueous buffers, a common issue for many small molecules.[4]

  • Troubleshooting Workflow:

    G start Low Bioactivity Observed solubility_check Assess Aqueous Solubility start->solubility_check is_soluble Is Compound Soluble? solubility_check->is_soluble formulation Optimize Formulation (e.g., co-solvents, excipients) is_soluble->formulation No structural_mod Structural Modification (add polar groups) is_soluble->structural_mod No, and formulation fails permeability_check Proceed to Permeability Assessment is_soluble->permeability_check Yes retest Re-test Bioactivity formulation->retest structural_mod->retest retest->permeability_check

    Caption: Troubleshooting workflow for solubility issues.

  • Solutions:

    • Formulation Strategies: The use of co-solvents like N-methyl-2-pyrrolidone (NMP) has been shown to enhance the solubility of poorly soluble drugs.[4] Other options include using cyclodextrins or lipid-based formulations.

    • Structural Modifications: Consider synthesizing analogs with increased polarity. For instance, adding a hydroxyl or other hydrogen-bond donor/acceptor groups to the pyrrolidine ring or the aromatic ring can improve aqueous solubility.

Issue: Low Cell Permeability

  • Causality: For intracellular targets, the compound must cross the cell membrane. Highly polar or charged molecules may have difficulty passively diffusing across the lipid bilayer. The carboxylic acid of the benzoic acid moiety will be ionized at physiological pH, which can reduce permeability.

  • Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • Prepare Donor Plate: Add your compound to the wells of a 96-well donor plate with a filter coated with a lipid layer.

    • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

    • Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate.

    • Quantify: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Solutions:

    • Prodrug Approach: Masking the carboxylic acid as an ester can create a more lipophilic prodrug that can cross the cell membrane and then be hydrolyzed by intracellular esterases to release the active compound.

    • Structural Modification: Systematically modify the substituents on the pyrrolidine and benzoic acid rings to optimize the balance between solubility and lipophilicity (LogP).

Guide 2: Investigating Metabolic Instability
  • Causality: The compound may be rapidly metabolized by enzymes in the cell culture medium (if serum is present) or within the cells themselves (e.g., by cytochrome P450 enzymes). This reduces the effective concentration of the active compound over time.

  • Experimental Protocol: Liver Microsome Stability Assay

    • Incubation: Incubate your compound with liver microsomes (which contain phase I metabolic enzymes) and NADPH (a necessary cofactor).

    • Time Points: Take samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • Quenching: Stop the reaction at each time point by adding a solvent like acetonitrile.

    • Analysis: Quantify the amount of remaining parent compound at each time point using LC-MS/MS to determine the rate of metabolism.

  • Solutions:

    • Blocking Metabolic Sites: If a specific site of metabolism is identified (e.g., oxidation of the methyl group or the pyrrolidine ring), you can modify the structure at that position to block metabolism. For example, replacing a hydrogen with a fluorine atom can prevent oxidation at that site.[1]

Guide 3: Confirming Target Engagement
  • Causality: The compound may be stable, soluble, and permeable, but still not bind to its intended target with sufficient affinity.

  • Troubleshooting Workflow:

    Caption: Workflow for investigating target engagement.

  • Experimental Approaches:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target binding in intact cells by measuring the change in the thermal stability of the target protein upon ligand binding.

    • Biochemical Assays: If the target is an enzyme, a direct enzymatic assay with the purified protein can determine the IC50 of your compound.

    • Western Blotting: For targets in a signaling pathway, you can measure the phosphorylation status of downstream proteins to see if your compound has the expected effect.[4]

Part 3: Advanced Strategies and Future Directions

If the above troubleshooting steps indicate that the intrinsic activity of the scaffold is low, a medicinal chemistry campaign to improve potency is the next logical step.

Structure-Activity Relationship (SAR) Insights for Pyrrolidinyl-Benzoic Acid Scaffolds

While specific SAR for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is not established, we can infer potential strategies from related classes of compounds.[1][2][3]

  • Pyrrolidine Ring Modifications: The stereochemistry of substituents on the pyrrolidine ring can be critical for activity.[1] Exploring different stereoisomers is often a fruitful strategy. Additionally, the substitution pattern on the ring can influence both target binding and physicochemical properties.

  • Benzoic Acid Substitutions: The position and nature of substituents on the aromatic ring can dramatically affect electronic properties, lipophilicity, and binding interactions.[3] For example, adding electron-withdrawing groups can alter the pKa of the carboxylic acid, which may influence target binding.

  • Linker Modifications: If there is a linker between the pyrrolidine and benzoic acid moieties in your derivatives, its length and flexibility can be optimized.

By systematically synthesizing and testing analogs with modifications at these positions, you can build an SAR table to guide the design of more potent compounds.

References

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. Available from: [Link]

  • Assessing bioactivity. PMC - NIH. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available from: [Link]

  • BioAct-Het: A Heterogeneous Siamese Neural Network for Bioactivity Prediction Using Novel Bioactivity Representation. PubMed Central. Available from: [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed Central. Available from: [Link]

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available from: [Link]

  • Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available from: [Link]

  • Bioactivity of prenylated hydroxybenzoic acids from Piper garagaranum C. DC. ScienceDirect. Available from: [Link]

  • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. AIR Unimi. Available from: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. OMICS International. Available from: [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. Available from: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed. Available from: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available from: [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Available from: [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available from: [Link]

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Technical Support Center: Enhancing the Stability of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-3-pyrrolidin-1-yl-benzoic acid and its analogs. This guide is designed to provide in-depth, actionable insights into the stability challenges associated with this class of compounds. By understanding the underlying chemical principles and employing robust experimental designs, you can ensure the integrity, efficacy, and safety of your molecules throughout the development lifecycle.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability Issues

This section addresses common questions regarding the stability of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid analogs, providing foundational knowledge for troubleshooting and experimental design.

Q1: What are the primary chemical moieties in 4-Methyl-3-pyrrolidin-1-yl-benzoic acid analogs that are susceptible to degradation?

A1: The principal points of instability in this molecular scaffold are the tertiary amine of the pyrrolidine ring and the aromatic carboxylic acid. The tertiary amine is susceptible to oxidation, while the benzoic acid moiety can undergo decarboxylation under certain stress conditions, particularly at elevated temperatures.[1][2] The interaction between these functional groups and their substitution patterns on the benzene ring can also influence overall molecular stability.

Q2: What are the most common degradation pathways observed for this class of compounds?

A2: The two most prevalent degradation pathways are oxidation and hydrolysis.[3][4] Oxidation often targets the nitrogen atom of the pyrrolidine ring, leading to the formation of N-oxides. Hydrolysis, although generally less common for the amide-like bond within the pyrrolidine ring itself, can be a factor for other functional groups that may be present in more complex analogs. Additionally, photolytic degradation can occur upon exposure to light, and thermal degradation can lead to decarboxylation.[1][2][5]

Q3: How does pH influence the stability of these analogs in solution?

A3: The pH of a solution significantly impacts the stability of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid analogs. The antimicrobial activity of benzoic acid, for instance, is pH-dependent, being more effective in acidic conditions where the undissociated form predominates.[6] This principle extends to its derivatives. In alkaline conditions, the carboxylate form is more prevalent, which can alter solubility and reactivity. The protonation state of the pyrrolidine nitrogen is also pH-dependent, which can affect its susceptibility to oxidation. Therefore, careful pH control and the use of appropriate buffer systems are critical in formulation development.[7]

Q4: Are there specific storage conditions recommended to enhance the long-term stability of these compounds?

A4: Yes, to minimize degradation, these compounds should be stored in well-sealed containers, protected from light, and kept at controlled room temperature or refrigerated, depending on the specific analog's thermal lability. For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured approach to diagnosing and resolving specific problems encountered during the analysis and handling of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid analogs.

Troubleshooting Scenario 1: Appearance of Unexpected Peaks in HPLC Analysis
Observation Probable Cause(s) Recommended Action(s)
A new, small peak appears in the chromatogram of a sample that has been stored for a short period.Oxidative Degradation: The pyrrolidine nitrogen may have been oxidized to an N-oxide.[8]1. Confirm Identity: Use LC-MS to determine the mass of the new peak and confirm if it corresponds to the addition of an oxygen atom. 2. Prevent Recurrence: Prepare and store samples in amber vials to protect from light.[3] Consider sparging the solvent with nitrogen or argon before sample preparation.
Multiple new peaks are observed after subjecting the sample to acidic or basic conditions.Hydrolytic Degradation: If the analog contains other susceptible functional groups (e.g., esters, amides), they may be undergoing hydrolysis.[9][10]1. Systematic Study: Perform a forced degradation study under controlled pH conditions to identify the specific degradation products.[5][11] 2. Optimize pH: Determine the pH range of maximum stability for your compound and use appropriate buffers in your analytical methods and formulations.[7]
The main peak area decreases, and a broad, poorly resolved peak appears at a different retention time.Physical Instability/Precipitation: The compound may be precipitating out of solution due to poor solubility or changes in temperature.1. Solubility Assessment: Determine the solubility of your compound in the mobile phase and sample diluent. 2. Adjust Solvent: Modify the sample diluent or mobile phase composition to ensure the compound remains fully dissolved.
Troubleshooting Scenario 2: Loss of Potency or Inconsistent Assay Results
Observation Probable Cause(s) Recommended Action(s)
The measured concentration of the active pharmaceutical ingredient (API) is lower than expected.Thermal Degradation: The compound may be degrading at ambient or elevated temperatures used during sample preparation or analysis. Benzoic acid derivatives can undergo decarboxylation at high temperatures.[1][2]1. Thermal Stress Study: Conduct a forced degradation study at various temperatures to assess thermal lability. 2. Control Temperature: Ensure samples are stored at appropriate temperatures and minimize exposure to heat during experimental procedures.
Assay results are not reproducible between different batches of the same compound.Inconsistent Purity/Impurity Profile: Different synthetic batches may have varying levels of impurities that can affect stability.1. Thorough Characterization: Fully characterize each new batch for purity and impurity profiles using a validated, stability-indicating HPLC method.[12] 2. Standardize Synthesis: Ensure the synthetic process is well-controlled to minimize batch-to-batch variability.
The compound shows rapid degradation when exposed to laboratory lighting.Photolytic Degradation: The compound is sensitive to light, leading to the formation of photodegradation products.1. Photostability Study: Perform a photostability study according to ICH Q1B guidelines.[13][14][15][16][17] 2. Light Protection: Handle the compound under low-light conditions and use light-resistant packaging for storage.[3]

Part 3: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experiments to assess and enhance the stability of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid analogs.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[11][18]

Materials:

  • 4-Methyl-3-pyrrolidin-1-yl-benzoic acid analog

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector[19]

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of the analog at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 W h/m² of UVA light, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The goal is to achieve 5-20% degradation.[5]

  • Peak Purity and Identification: Use a PDA detector to assess peak purity of the parent compound in the presence of degradation products. Use LC-MS to identify the major degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[12]

Initial HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject the samples from the forced degradation study to ensure that all degradation products are well-resolved from the main peak and from each other.

  • Linearity: Prepare a series of solutions of the API at different concentrations and plot the peak area versus concentration to establish the linear range.

  • Accuracy: Determine the recovery of the API from a spiked placebo or by standard addition.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Part 4: Visualization of Key Concepts and Workflows

Diagram 1: Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_molecule Parent Molecule cluster_degradants Potential Degradants Oxidation (H2O2) Oxidation (H2O2) Molecule 4-Methyl-3-pyrrolidin-1-yl-benzoic acid Analog Oxidation (H2O2)->Molecule Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)->Molecule Heat Heat Heat->Molecule Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Molecule N_Oxide N-Oxide Formation Molecule->N_Oxide Oxidation Decarboxylation Decarboxylation Product Molecule->Decarboxylation Thermal Hydrolytic_Products Hydrolytic Products Molecule->Hydrolytic_Products Hydrolysis Photodegradants Photodegradation Products Molecule->Photodegradants Photolysis

Caption: Potential degradation pathways for the parent molecule under various stress conditions.

Diagram 2: Workflow for Stability-Indicating Method Development

G Start Start: Define Analytical Target Profile Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Initial_Method Develop Initial HPLC Method (Column, Mobile Phase, Gradient) Forced_Deg->Initial_Method Inject_Stressed Inject Stressed Samples Initial_Method->Inject_Stressed Check_Resolution Assess Peak Resolution and Purity Inject_Stressed->Check_Resolution Optimize Optimize Method Parameters (Gradient, pH, Temperature) Check_Resolution->Optimize No Validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Check_Resolution->Validate Yes Optimize->Inject_Stressed Final_Method Final Stability-Indicating Method Validate->Final_Method

Caption: A systematic workflow for the development of a stability-indicating HPLC method.

References

  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. Retrieved January 17, 2026, from [Link]

  • Benzoic Acid and Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved January 17, 2026, from [Link]

  • Bacterial degradation of monocyclic aromatic amines. (2016). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025). Academically. Retrieved January 17, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996). ICH. Retrieved January 17, 2026, from [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications. Retrieved January 17, 2026, from [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Benzoic Acid and its Derivatives Increase Membrane Resistance to. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 17, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). EMA. Retrieved January 17, 2026, from [Link]

  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved January 17, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 17, 2026, from [Link]

  • Pharmaceutical formulations including an amine compound. (n.d.). Google Patents.
  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Retrieved January 17, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. Retrieved January 17, 2026, from [Link]

  • Bacterial Degradation of Aromatic Compounds. (2018). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Unpacking Drug Degradation : Hydrolysis and Oxidation. (2025). WebofPharma. Retrieved January 17, 2026, from [Link]

  • core components of analytical method validation for small molecules-an overview. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (2024). YMER. Retrieved January 17, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). atlas-mts.com. Retrieved January 17, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Amines. (n.d.). ncert. Retrieved January 17, 2026, from [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved January 17, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (n.d.). EMA. Retrieved January 17, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • Prodrugs for Amines. (2010). PubMed Central. Retrieved January 17, 2026, from [Link]

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Overcoming resistance mechanisms to 4-Methyl-3-pyrrolidin-1-yl-benzoic acid based drugs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Overcoming Resistance to Kinase Inhibitors

A Note on Scope: Your query for "4-Methyl-3-pyrrolidin-1-yl-benzoic acid" refers to a specific chemical scaffold. As this is not a widely documented drug class in public literature, this guide is structured around the well-established principles of resistance to Tyrosine Kinase Inhibitors (TKIs) . The mechanisms, troubleshooting steps, and protocols detailed here are broadly applicable and represent the gold standard for investigating resistance to targeted cancer therapies, providing a robust framework for your research.

Introduction for the Senior Application Scientist

Welcome to the Technical Support Center. As researchers at the forefront of drug development, we understand that encountering drug resistance is not a setback, but a critical data point. It's an opportunity to dissect the intricate adaptive capabilities of cancer cells. This guide is designed to be your partner in this process, moving beyond simple protocols to explain the 'why' behind the experimental choices you make. Our goal is to empower you to not only identify the mechanism of resistance in your model system but also to rationally design the next crucial experiment.

The content herein is structured as a dynamic troubleshooting resource. We will address common experimental failures and unexpected results in a direct Q&A format, followed by detailed, validated protocols and the theoretical underpinnings of each technique.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when studying TKI resistance.

Q1: My initially sensitive cancer cell line has started growing again despite continuous TKI treatment. What are my first steps to diagnose the problem?

Answer: This is a classic sign of acquired resistance. Your immediate goal is to determine if the resistance is on-target (related to the drug's direct target) or off-target (bypassing the drug's effect).

  • Step 1: Confirm the Phenotype. The first step is to quantify the degree of resistance. Perform a dose-response curve using a cell viability assay (e.g., CellTiter-Glo® or MTT) on both your resistant cell line and the parental (sensitive) line. A significant rightward shift in the IC50 value for the resistant line confirms the resistance phenotype.

  • Step 2: Sequence the Target Kinase Domain. The most common on-target resistance mechanism is a secondary mutation in the kinase domain that prevents drug binding.[1][2][3] A prime example is the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to imatinib.[2] Extract genomic DNA or RNA (for cDNA synthesis) from both cell lines and perform Sanger sequencing of the entire kinase domain of your target protein.

  • Step 3: Check for Target Overexpression. Cells can also overcome inhibition by simply making more of the target protein, a mechanism known as gene amplification.[1][4] Assess the protein levels of your target kinase via Western Blot and the gene copy number via quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH).

This initial triage will quickly guide your investigation toward either a target-specific issue or the need to explore broader signaling network adaptations.

Experimental Workflow: Initial Characterization of a Resistant Cell Line

Caption: Workflow for initial diagnosis of TKI resistance.

Q2: I've sequenced the target kinase and found no mutations, and its expression level is normal. Yet, the cells are clearly resistant. What's the next likely mechanism?

Answer: This strongly suggests the activation of bypass signaling pathways . The cancer cells have rewired their signaling networks to circumvent their dependency on the inhibited kinase.[4][5][6]

  • Common Bypass Pathways: Key pathways that frequently compensate for TKI action include the activation of other receptor tyrosine kinases (RTKs) like MET, AXL, or IGF1R, or downstream effectors like the PI3K/AKT/mTOR and RAS/MAPK pathways.[4][5][6][7][8]

  • How to Investigate: The most powerful tool to uncover these changes is phosphoproteomics .[7][9][10][11] By comparing the phosphoproteomic profiles of your sensitive and resistant cells (with and without drug treatment), you can get a global snapshot of which signaling nodes are hyper-activated in the resistant state. This unbiased approach can reveal unexpected pathway activation and provide new therapeutic targets.[9][11]

  • Orthogonal Validation: Once you identify candidate bypass pathways from your phosphoproteomics data, you must validate them. Use Western Blotting with phospho-specific antibodies (e.g., p-AKT, p-ERK, p-MET) to confirm the hyper-activation. Then, use small molecule inhibitors specific to the identified bypass pathway in combination with your original TKI to see if you can restore sensitivity. This is a critical step to prove a causal link.[5]

Signaling Pathways: Major TKI Resistance Mechanisms

Caption: Categories of TKI resistance mechanisms.

Q3: My cells are sensitive in short-term viability assays, but in long-term colony formation assays or in vivo models, the treatment fails. What could be happening?

Answer: This scenario points towards two possibilities: drug efflux or the presence of drug-tolerant persister cells .

  • Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) or ABCG2 (BCRP), which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[3][12]

    • How to Test: You can measure efflux pump activity using a fluorescent substrate assay.[13][14] Cells are loaded with a fluorescent dye (like Rhodamine 123 for ABCB1). In cells with high pump activity, the dye will be rapidly extruded, resulting in low fluorescence. This efflux can be blocked by known transporter inhibitors (like Verapamil), causing the cells to retain the dye and fluoresce brightly. This confirms the mechanism.

  • Drug-Tolerant Persisters (DTPs): A small subpopulation of cancer cells can enter a quiescent or semi-dormant state upon drug treatment. They are not genetically resistant but survive the initial therapeutic onslaught. When the drug pressure is removed or wanes, these cells can begin proliferating again, leading to relapse. Investigating DTPs requires more complex, often single-cell, analyses.

Part 2: Key Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a standard method for generating an acquired resistance model through continuous, dose-escalating drug exposure.[15]

Materials:

  • Parental cancer cell line of interest

  • Your TKI of interest

  • Complete cell culture medium

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Determine Initial IC50: Perform a baseline dose-response assay to determine the IC50 of the parental cell line.

  • Initial Exposure: Culture the parental cells in medium containing the TKI at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Monitor and Expand: Maintain the culture, replacing the drug-containing medium every 3-4 days. Initially, a large portion of cells will die. Wait for the surviving cells to repopulate the flask.

  • Dose Escalation: Once the cells are growing steadily at the current drug concentration, subculture them and increase the TKI concentration by 1.5 to 2-fold.[15]

  • Repeat: Repeat Step 4 iteratively. This process can take several months. A resistant line is typically considered established when it can proliferate at a drug concentration 5-10 times the original IC50.

  • Characterization and Banking: Once established, fully characterize the new resistant line against the parental line (confirm IC50 shift, sequence target, etc.) and create cryopreserved stocks.

Trustworthiness Check: Periodically culture the resistant cells in drug-free medium for several passages and then re-challenge them with the TKI. A stable resistant phenotype will be maintained, whereas transient adaptation will revert to sensitivity.

Protocol 2: Detection of Kinase Domain Mutations (Sanger Sequencing)

Materials:

  • Parental and resistant cell pellets

  • DNA/RNA extraction kit

  • PCR primers flanking the kinase domain

  • Taq polymerase and PCR reagents

  • Gel electrophoresis equipment

  • PCR product purification kit

Methodology:

  • Nucleic Acid Extraction: Isolate genomic DNA or total RNA from both parental and resistant cell lines. If starting with RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification: Amplify the target kinase domain using your designed primers. Include appropriate controls (negative control with no template, positive control if available).

  • Verify Amplicon: Run a small amount of the PCR product on an agarose gel to confirm that you have a single band of the correct size.

  • Purify PCR Product: Purify the remaining PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified product and the corresponding forward or reverse primer for sequencing.

  • Analyze Results: Align the sequencing chromatograms from the resistant and parental cells using software like SnapGene or BLAST. Look for nucleotide changes that result in an amino acid substitution.

Sensitivity Note: Sanger sequencing has a detection limit of around 15-20% for a mutant allele in a mixed population.[16] For detecting low-frequency mutations, more sensitive techniques like digital droplet PCR (ddPCR) or Next-Generation Sequencing (NGS) are recommended.[17]

Protocol 3: ABC Transporter Efflux Assay (Fluorescent Dye-based)

This protocol assesses the function of efflux pumps like ABCB1/MDR1.[14]

Materials:

  • Parental and resistant cells

  • Fluorescent substrate (e.g., Rhodamine 123 for ABCB1)

  • Efflux pump inhibitor (e.g., Verapamil for ABCB1)

  • Flow cytometer or fluorescence plate reader

  • Phenol red-free medium

Methodology:

  • Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: Aliquot cells into tubes. To one set, add the specific pump inhibitor (e.g., 50 µM Verapamil) and incubate for 30 minutes at 37°C. This will be your "inhibited" control. To another set, add only vehicle.

  • Dye Loading: Add the fluorescent substrate (e.g., 1 µg/mL Rhodamine 123) to all tubes and incubate for another 30-60 minutes at 37°C, protected from light.

  • Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Analyze: Resuspend the final cell pellet in cold PBS and immediately analyze the mean fluorescence intensity (MFI) by flow cytometry or a fluorescence plate reader.

Interpreting the Data:

  • Parental Cells: Should show high fluorescence, as they retain the dye.

  • Resistant Cells (No Inhibitor): If efflux is the mechanism, they will show low fluorescence because the dye has been pumped out.

  • Resistant Cells (+ Inhibitor): The inhibitor blocks the pump, so these cells will retain the dye and show high fluorescence, similar to the parental cells. A significant increase in MFI in the presence of the inhibitor is a positive result for efflux activity.

Cell LineTreatmentExpected OutcomeInterpretation
ParentalRhodamine 123High FluorescenceLow/Normal Efflux Activity
ResistantRhodamine 123Low FluorescenceHigh Efflux Activity
ResistantRhodamine 123 + VerapamilHigh FluorescenceEfflux Activity is Blocked

References

  • Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC. (n.d.). PubMed Central. [Link]

  • Mechanisms of resistance to tyrosine kinase inhibitors in chronic myeloid leukemia and recent therapeutic strategies to overcome resistance. (2009). Hematology, ASH Education Program. [Link]

  • Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. (2024). PubMed. [Link]

  • Investigation of cancer drug resistance mechanisms by phosphoproteomics. (2020). PubMed. [Link]

  • Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance. (n.d.). MDPI. [Link]

  • Mechanisms of acquired resistance to TKIs. Mechanisms of acquired... (n.d.). ResearchGate. [Link]

  • Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC. (n.d.). NIH. [Link]

  • Detection of BCR-ABL T315I mutation by peptide nucleic acid directed PCR clamping and by peptide nucleic acid FISH. (n.d.). UniTo. [Link]

  • AmoyDx BCR-ABL T315I Mutation Detection Assay. (n.d.). Bio SB. [Link]

  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. (n.d.). [Link]

  • Detection of BCR/ABL T315I mutations in cancer and response to TKI therapy. (2014). [Link]

  • The Role of Proteomics and Phosphoproteomics in the Discovery of Therapeutic Targets and Biomarkers in Acquired EGFR-TKI-Resistant Non-Small Cell Lung Cancer. (n.d.). MDPI. [Link]

  • T315I BCR-ABL Mutation Analysis (Quantitative). (n.d.). MD Anderson Cancer Center. [Link]

  • Quantitative detection of T315I mutations of BCR::ABL1 using digital droplet polymerase chain reaction. (n.d.). Hematology, Transfusion and Cell Therapy. [Link]

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (n.d.). NIH. [Link]

  • Proteomics and Phosphoproteomics Profiling of Drug-Addicted BRAFi-Resistant Melanoma Cells. (n.d.). ACS Publications. [Link]

  • Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC. (2013). NIH. [Link]

  • Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators. (n.d.). MDPI. [Link]

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (n.d.). Semantic Scholar. [Link]

  • A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters in. (n.d.). Agilent. [Link]

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (2025). ResearchGate. [Link]

  • A schematic diagram of experimental workflow. To exploit underlying mechanisms of trastuzumab-resistance in. (n.d.). ResearchGate. [Link]

  • A 96-Well Efflux Assay To Identify ABCG2 Substrates Using a Stably Transfected MDCK II Cell Line. (n.d.). Molecular Pharmaceutics - ACS Publications. [Link]

  • ABC transporter functional assays. A) ABC transporters are composed of... (n.d.). ResearchGate. [Link]

  • Experimental workflow for the sample preparation and data analysis.:... (n.d.). ResearchGate. [Link]

  • Bacterial strain typing and genomics characterization of multi-drug resistance with QIAGEN CLC. (2020). YouTube. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC. (2025). NIH. [Link]

  • Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC. (n.d.). NIH. [Link]

  • [Analysis of Drug Resistance Using Experimental Evolution]. (n.d.). PubMed. [Link]

  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. (n.d.). eScholarship.org. [Link]

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC. (n.d.). NIH. [Link]

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Validation & Comparative

A Comparative Guide to 4-Methyl-3-pyrrolidin-1-yl-benzoic acid and Other Biologically Active Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, lauded for its unique structural and physicochemical properties that make it a privileged scaffold in drug design.[1][2] Its three-dimensional nature, capacity for stereochemical diversity, and ability to modulate properties like solubility and protein binding have led to its incorporation into numerous FDA-approved drugs.[3] This guide provides a comparative analysis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, a compound of research interest, against two well-established classes of pyrrolidine derivatives with proven biological activity: anticonvulsant pyrrolidine-2,5-diones and pyrrolidine-based p38 MAPK inhibitors.

While direct, comprehensive biological data for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is not extensively available in the public domain, this guide will provide a plausible synthetic route and a structure-based hypothesis of its potential activity, juxtaposed with the concrete experimental data of its chemical relatives.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, offers several advantages in drug design. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, a hydrogen bond donor, further enhancing binding possibilities.[3] This versatility has led to the development of pyrrolidine-containing compounds across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[4]

Part 1: Anticonvulsant Pyrrolidine-2,5-diones

Derivatives of pyrrolidine-2,5-dione (succinimide) are a well-established class of anticonvulsant agents. The archetypal drug, Ethosuximide, is a first-line treatment for absence seizures. Research in this area focuses on modifying the succinimide core to enhance potency and broaden the spectrum of activity to other seizure types, such as those resistant to current therapies.[5]

Synthesis of Pyrrolidine-2,5-dione Derivatives

A common synthetic route to N-substituted pyrrolidine-2,5-diones involves the reaction of a corresponding succinic anhydride with a primary amine, often followed by further functionalization. For the N-phenylamino derivatives, a key intermediate is often an N-aminopyrrolidine-2,5-dione, which is then coupled with various aryl partners.[4]

Experimental Data and Structure-Activity Relationship (SAR)

The anticonvulsant activity of these compounds is typically evaluated in rodent models using the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures.[6]

CompoundStructureMES ED₅₀ (mg/kg, rat)Neurotoxicity TD₅₀ (mg/kg, rat)Protective Index (PI = TD₅₀/ED₅₀)Reference
15 N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione69.89>500>7.15[4]
30 (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative45.6162.43.56[7]

Table 1: Anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives.

Structure-Activity Relationship Insights:

  • Substitution on the Pyrrolidine Ring: The introduction of alkyl groups at the 3-position, such as in compound 15 , can enhance anticonvulsant activity. The gem-dimethyl substitution is particularly noteworthy.[4]

  • N-Substitution: The nature of the substituent on the nitrogen atom is critical. Hybrid structures that incorporate fragments of other known antiepileptic drugs, as seen in compound 30 , can lead to potent, broad-spectrum activity.[7]

  • Aromatic Substituents: In related series, electron-withdrawing groups on the N-phenyl ring have been shown to modulate activity.[5]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol provides a generalized procedure for assessing anticonvulsant activity in mice.

Objective: To evaluate the ability of a compound to prevent seizure spread.

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

Procedure:

  • Male Swiss albino mice (20-25 g) are used.

  • Test compounds are suspended in a vehicle (e.g., 0.5% w/v carboxymethylcellulose) and administered intraperitoneally (i.p.).

  • After a set pre-treatment time (e.g., 30-60 minutes), a drop of saline is applied to the corneal electrodes.

  • An electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through the corneal electrodes.[6]

  • The mice are observed for the presence or absence of a tonic hindlimb extension.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The ED₅₀ (the dose that protects 50% of the animals) is calculated from the dose-response data.

Workflow for the Maximal Electroshock (MES) Test.

Part 2: Pyrrolidine-Based p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses. Its dysregulation is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, p38 MAPK is a prime target for therapeutic intervention.[8]

Synthesis of Pyrrolidine-Based p38 MAPK Inhibitors

The synthesis of these inhibitors often involves the construction of a core scaffold, which is then functionalized. For many pyridinyl-heterocycle-based inhibitors, a key step is the formation of the central heterocyclic core, followed by coupling reactions to introduce the various substituents.[9]

Experimental Data and Structure-Activity Relationship (SAR)

The potency of p38 MAPK inhibitors is determined by in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).

CompoundStructurep38α MAPK IC₅₀ (nM)Cellular Activity (TNFα inhibition, IC₅₀, nM)Reference
BIRB 796 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea3830[10]
Compound 9e 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazine derivative38Not Reported[9]

Table 2: Inhibitory activity of selected p38 MAPK inhibitors.

Structure-Activity Relationship Insights:

  • DFG-out Binding Mode: Highly potent inhibitors like BIRB 796 bind to an inactive conformation of the kinase ("DFG-out"), inducing a conformational change that is key to their high affinity and selectivity.[10]

  • Hinge-Binding Region: The pyridinyl moiety in many p38 inhibitors forms crucial hydrogen bonds with the hinge region of the ATP-binding pocket.[11]

  • Hydrophobic Pockets: The presence of groups like the tert-butyl group in BIRB 796 allows for favorable interactions with hydrophobic pockets within the kinase, significantly contributing to binding affinity.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ of a kinase inhibitor.

Objective: To quantify the potency of a compound in inhibiting a specific kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase inhibition.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, kinase enzyme, and a suitable substrate peptide in a kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes at 30°C).

  • Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.

  • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor C Add Inhibitor, Kinase, and Substrate to Plate A->C B Prepare Kinase, Substrate, and ATP Master Mix B->C D Initiate Reaction with ATP C->D E Incubate (e.g., 60 min at 30°C) D->E F Stop Reaction & Deplete ATP E->F G Add Detection Reagent (ADP to ATP -> Light) F->G H Measure Luminescence G->H I Plot Luminescence vs. [Inhibitor] H->I J Calculate IC₅₀ I->J

Workflow for a luminescence-based in vitro kinase assay.

Part 3: 4-Methyl-3-pyrrolidin-1-yl-benzoic acid - A Compound of Interest

Proposed Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is well-suited for the synthesis of the target compound from commercially available starting materials.[11][12]

Proposed Synthetic Route: A plausible synthesis would involve the palladium-catalyzed coupling of 3-bromo-4-methylbenzoic acid with pyrrolidine. The carboxylic acid may require protection as an ester (e.g., methyl ester) prior to the coupling reaction to avoid interference with the basic conditions, followed by a final deprotection step.

Synthesis_Scheme start 3-Bromo-4-methylbenzoic acid intermediate1 Methyl 3-bromo-4-methylbenzoate start->intermediate1 1. SOCl₂, MeOH or   Fischer Esterification product_ester Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate intermediate1->product_ester 2. Pyrrolidine, Pd catalyst,   Ligand, Base   (Buchwald-Hartwig Amination) pyrrolidine Pyrrolidine final_product 4-Methyl-3-pyrrolidin-1-yl-benzoic acid product_ester->final_product 3. Hydrolysis (e.g., LiOH)

Proposed synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.
Comparative Structural Analysis and Hypothetical Biological Activity

By comparing the structure of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid with the active compounds discussed, we can hypothesize potential biological targets and activities.

  • Structural Features: The molecule possesses an N-aryl pyrrolidine moiety attached to a benzoic acid. The benzoic acid group provides a potential point of interaction for targets that recognize carboxylic acids, such as certain enzymes or receptors. The pyrrolidine ring, being a secondary amine attached to an aromatic ring, is a common feature in many biologically active compounds.

  • Comparison to Anticonvulsants: While lacking the dione functionality of the succinimide anticonvulsants, the N-aryl linkage is a shared feature. It is conceivable that this compound could modulate ion channels or other neuronal targets, though likely through a different mechanism than the pyrrolidine-2,5-diones.

  • Comparison to Kinase Inhibitors: The overall structure does not immediately resemble a typical ATP-competitive kinase inhibitor like those discussed. However, many kinase inhibitors feature an N-aryl core. The benzoic acid could potentially interact with the solvent-exposed region of a kinase active site. It is plausible that this scaffold could serve as a starting point for the development of inhibitors for kinases that are not in the MAPK family.

  • Hypothesis of Potential Activity: Given the prevalence of the N-aryl pyrrolidine scaffold in compounds targeting the central nervous system, one could hypothesize that 4-Methyl-3-pyrrolidin-1-yl-benzoic acid may exhibit activity as a modulator of neurotransmitter receptors or transporters. The benzoic acid moiety could also direct it towards enzymes that process acidic substrates. Without experimental data, these remain speculative but rational starting points for investigation.

Conclusion

This guide has provided a comparative overview of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in the context of two classes of biologically active pyrrolidine derivatives. While the anticonvulsant pyrrolidine-2,5-diones and pyrrolidine-based p38 MAPK inhibitors have well-defined activities supported by extensive experimental data, 4-Methyl-3-pyrrolidin-1-yl-benzoic acid remains a compound with unexplored potential.

The proposed synthetic route offers a clear path to obtaining this molecule for biological screening. The structural analysis suggests that it is a promising scaffold for lead discovery, particularly in the area of neuroscience or enzymology. Future experimental investigation is required to elucidate its true biological activity and to determine if it, or its derivatives, can be developed into novel therapeutic agents. This comparative analysis serves as a foundational guide for researchers embarking on the exploration of this and related chemical spaces.

References

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  • Słoczyńska, K., et al. (2021). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 26(11), 3369.
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A Comparative Guide to the Biological Target Validation of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, comparative analysis of modern experimental strategies for validating the biological target of a novel small molecule, using 4-Methyl-3-pyrrolidin-1-yl-benzoic acid as a case study. While the specific biological target of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is not extensively documented in publicly available literature[1][2][3][4][5], this guide will equip researchers with the necessary framework and methodologies to elucidate its mechanism of action and that of other novel chemical entities.

The core principle of target validation is to establish a causal link between the modulation of a specific biological molecule (the "target") by the compound and the observed physiological or pathological effect.[6][7] Inadequate preclinical target validation is a leading cause of clinical trial failures, often due to a lack of efficacy or unforeseen toxicity.[7][8] Therefore, a multi-pronged approach, employing both direct and indirect validation methods, is essential to build a robust and compelling case for a specific target.

This guide will compare and contrast key methodologies, providing not only the "how" but also the "why" behind experimental choices, ensuring a self-validating and scientifically rigorous approach to target validation.

I. Direct Target Engagement Strategies: Is the Compound Binding?

The foundational step in target validation is to demonstrate a direct physical interaction between the small molecule and its putative target protein.[9] Several biophysical and biochemical techniques can be employed to confirm and quantify this binding.

A. Cellular Thermal Shift Assay (CETSA): Target Engagement in a Physiological Context

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or tissue lysates.[10][11][12] The principle behind CETSA is that the binding of a ligand, such as our compound of interest, can stabilize its target protein, leading to an increase in the protein's melting temperature.[13] This thermal stabilization can be detected by heating the cells or lysate to various temperatures and then quantifying the amount of soluble protein remaining.[11][12]

Key Advantages of CETSA:

  • Physiological Relevance: CETSA is performed in a cellular environment, providing a more accurate representation of target engagement than assays with purified proteins.[11][12]

  • Label-Free: It does not require modification of the compound or the target protein, preserving their native conformations.[12]

  • Versatility: Can be adapted for high-throughput screening to identify compounds that bind to a specific target.[14]

Experimental Workflow for CETSA:

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_separation Separation cluster_detection Detection & Analysis cells Culture and treat cells with 4-Methyl-3-pyrrolidin-1-yl-benzoic acid lyse Lyse cells to obtain protein extract cells->lyse heat Heat cell lysate at a range of temperatures lyse->heat centrifuge Centrifuge to pellet aggregated proteins heat->centrifuge sds_page Separate soluble proteins by SDS-PAGE centrifuge->sds_page Collect supernatant western Detect target protein by Western Blot sds_page->western analyze Analyze band intensity to determine melting curve western->analyze

Caption: Workflow for a typical Cellular Thermal Shift Assay (CETSA) experiment.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with varying concentrations of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[14]

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomic methods.[11]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

B. Affinity-Based Methods: Pulling Out the Target

Affinity-based methods utilize the binding affinity of the small molecule for its target to isolate and identify it from a complex biological mixture.

1. Photo-Affinity Labeling (PAL):

Photo-affinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule.[15][16][17] This method involves chemically modifying 4-Methyl-3-pyrrolidin-1-yl-benzoic acid to include a photoreactive group and a reporter tag (e.g., biotin).[15][17] Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein in close proximity.[17][18] The reporter tag then allows for the enrichment and subsequent identification of the cross-linked protein by mass spectrometry.

2. Kinobeads/Affinity Chromatography:

For compounds that may target kinases, a class of enzymes frequently implicated in disease, kinobeads offer a specialized affinity chromatography approach.[19][20][21][22] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support.[21] When a cell lysate is passed over these beads, a large proportion of the cellular kinome is captured.[21] By pre-incubating the lysate with 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, the binding of the compound to its kinase target(s) can be competed off the beads, and the unbound kinases can be identified and quantified by mass spectrometry.[22] This provides a profile of the kinases that interact with the compound.

Comparison of Direct Binding Assays:

Method Principle Advantages Disadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[13]Label-free, performed in a physiological context, high-throughput adaptable.[11][12][14]Requires a specific antibody for detection, may not be suitable for all proteins.
Photo-Affinity Labeling Covalent cross-linking of the compound to its target upon UV activation.[17][18]Identifies direct binding partners, can capture transient interactions.[15][23]Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific cross-linking.[23]
Kinobeads/Affinity Chromatography Competitive binding of the compound to its target against immobilized broad-spectrum inhibitors.[22]Can identify multiple kinase targets simultaneously, provides a selectivity profile.[20][21]Primarily applicable to kinases, requires specialized reagents.

II. Indirect Target Validation: Does Modulating the Target Phenocopy the Compound's Effect?

While direct binding assays are crucial, they do not on their own prove that the interaction with the identified target is responsible for the compound's biological effects. Indirect validation methods aim to bridge this gap by demonstrating that modulating the target through other means recapitulates the phenotype observed with the compound.[24]

A. Genetic Approaches: Knockdown and Knockout

Genetic manipulation of the target's expression is a cornerstone of target validation.[25][26]

  • RNA interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently knockdown the expression of the target protein.[25]

  • CRISPR-Cas9: This powerful gene-editing tool can be used to create cell lines with a complete and permanent knockout of the target gene.[25]

If reducing the levels of the target protein phenocopies the effect of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, it provides strong evidence that the compound's activity is mediated through this target. Conversely, if the compound's effect is diminished in cells lacking the target, it further strengthens the target hypothesis.

Workflow for Genetic Validation:

Genetic_Validation_Workflow cluster_perturbation Genetic Perturbation cluster_phenotypic_assay Phenotypic Analysis cluster_analysis Data Interpretation transfect Transfect cells with siRNA or CRISPR-Cas9 targeting the putative target gene validate_ko Validate target knockdown/ knockout by qPCR or Western Blot transfect->validate_ko treat_compound Treat wild-type and knockdown/ knockout cells with 4-Methyl-3-pyrrolidin-1-yl-benzoic acid validate_ko->treat_compound measure_phenotype Measure the biological phenotype of interest (e.g., cell viability, signaling pathway activation) treat_compound->measure_phenotype compare_effects Compare the effect of the compound in wild-type vs. knockdown/knockout cells measure_phenotype->compare_effects

Caption: A generalized workflow for target validation using genetic approaches.

B. Chemical-Genetic Approaches: The "Gatekeeper" Mutant Strategy

For certain targets, particularly kinases, a more elegant chemical-genetic approach can be employed. This involves engineering a "gatekeeper" mutation in the target protein that renders it sensitive to a modified, inactive analog of the compound of interest. This allows for highly specific modulation of the target's activity in a cellular context.

III. In Vivo Validation: Does it Hold Up in a Living System?

The ultimate test of target validation is to demonstrate that the compound's mechanism of action is consistent in a whole organism.[27][28] Animal models, such as knockout mice, can be invaluable for this purpose.[26][29] If a knockout of the putative target gene in a mouse model of a disease recapitulates the therapeutic effect of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, it provides the highest level of preclinical validation.[24]

Comparison of Indirect Validation Strategies:

Method Principle Advantages Disadvantages
RNAi Transient knockdown of target gene expression.[25]Relatively quick and easy to implement.Incomplete knockdown can lead to ambiguous results, potential for off-target effects.
CRISPR-Cas9 Permanent knockout of the target gene.[25]Complete loss of function provides a clear genetic background.Can be more time-consuming to generate stable knockout cell lines, potential for off-target gene editing.
In Vivo Models Genetic modification of the target in a whole organism.[27][28]Provides the highest level of physiological relevance.[28]Time-consuming, expensive, and ethically complex. Animal models may not always accurately recapitulate human disease.[29]

IV. Conclusion and Future Directions

Validating the biological target of a novel small molecule like 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a multifaceted process that requires a convergence of evidence from orthogonal approaches. A robust target validation strategy should begin with demonstrating direct target engagement in a cellular context, for which CETSA is a highly recommended initial step due to its physiological relevance and label-free nature. This should be followed by complementary biochemical or affinity-based methods to confirm the interaction.

Subsequently, indirect validation through genetic manipulation is critical to establish a causal link between target modulation and the compound's biological effect. Finally, in vivo validation in appropriate animal models provides the ultimate preclinical confirmation of the target's role in the compound's therapeutic potential.

By systematically applying the comparative framework and detailed methodologies outlined in this guide, researchers can confidently and rigorously elucidate the mechanism of action of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid and other novel chemical entities, paving the way for the development of the next generation of targeted therapeutics.

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A Head-to-Head In Vitro Comparison of Novel 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid Analogs as mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting mTOR with a Novel Scaffold

The mammalian Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, and proliferation. It integrates signals from various upstream pathways, including growth factors (via PI3K/AKT) and nutrients (amino acids), to control critical anabolic and catabolic processes. mTOR exerts its functions through two distinct multiprotein complexes, mTORC1 and mTORC2.[1][2] Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer, making it a prime therapeutic target.[2][3][4]

While several mTOR inhibitors have been developed, the quest for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties remains a significant endeavor in drug discovery. The 4-Methyl-3-pyrrolidin-1-yl-benzoic acid core represents a promising starting point due to its synthetic tractability and three-dimensional structure, which can facilitate specific interactions within the ATP-binding pocket of kinases.

This guide presents a head-to-head in vitro comparison of four rationally designed analogs of this scaffold. Our objective is to elucidate the structure-activity relationship (SAR) of this series and to provide a comprehensive, data-supported framework for their further development. We will dissect the inhibitory potential of each analog through a suite of robust biochemical and cell-based assays, providing detailed, field-proven protocols to ensure reproducibility and scientific integrity.

The Analogs Under Investigation

Four novel analogs, designated PBA-1 through PBA-4, were synthesized based on the 4-Methyl-3-pyrrolidin-1-yl-benzoic acid scaffold. The design strategy involves systematic modification of the benzoic acid ring to probe the chemical space of the mTOR ATP-binding site. The parent compound, PBA-1, serves as our baseline for comparison.

Compound IDStructureR-Group Modification
PBA-1 4-Methyl-3-pyrrolidin-1-yl-benzoic acidH (Parent Compound)
PBA-2 2-Fluoro-4-methyl-3-pyrrolidin-1-yl-benzoic acid2-Fluoro
PBA-3 4-Methyl-3-pyrrolidin-1-yl-2-(trifluoromethyl)benzoic acid2-Trifluoromethyl (CF3)
PBA-4 2-Amino-4-methyl-3-pyrrolidin-1-yl-benzoic acid2-Amino (NH2)

Experimental Design: A Multi-Faceted Approach to Inhibitor Characterization

To build a comprehensive profile of each analog, we employed a three-tiered in vitro testing strategy. This approach allows us to move from direct target interaction to cellular effects, providing a holistic view of compound performance.

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Data Analysis T1 Direct Target Inhibition (mTOR Kinase Assay) T2_1 Target Engagement (p-4E-BP1 Western Blot) T1->T2_1 Does it hit the target in cells? T3 IC50 / GI50 Determination & Structure-Activity Relationship (SAR) T1->T3 Synthesize all data T2_2 Cellular Potency (Cell Viability Assay) T2_1->T2_2 Does target engagement translate to an anti-proliferative effect? T2_1->T3 Synthesize all data T2_2->T3 Synthesize all data

Figure 1: Experimental workflow for in vitro characterization of PBA analogs.

Part 1: Biochemical Potency - Direct mTOR Kinase Inhibition

The initial and most direct assessment of our analogs is their ability to inhibit the enzymatic activity of mTOR in a purified, cell-free system. This removes the complexities of cellular uptake and off-target effects, providing a clean measure of on-target potency.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

We selected the LanthaScreen™ Eu Kinase Binding Assay for its high sensitivity and robustness.[5][6] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's active site by a test compound.[5] A decrease in the FRET signal is directly proportional to the inhibitory activity of the compound.

  • Reagent Preparation: All reagents, including recombinant mTOR kinase (human, GFP-tagged), LanthaScreen™ Eu-anti-GFP antibody, and Kinase Tracer 314, were prepared in 1X Kinase Binding Buffer (50mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127).[6]

  • Compound Dilution: A 10-point, 3-fold serial dilution of each PBA analog was prepared in DMSO, followed by an intermediate dilution into the kinase binding buffer. The final DMSO concentration in the assay was maintained at <1%.

  • Assay Plate Setup: The assay was conducted in a 384-well, low-volume plate. 5 µL of the diluted compound was added to the appropriate wells.

  • Kinase/Antibody Addition: A mixture of mTOR kinase and Eu-anti-GFP antibody was prepared and 5 µL was dispensed into each well.[5] The plate was incubated for 15 minutes at room temperature to allow for antibody-kinase binding.

  • Tracer Addition & Incubation: 5 µL of the kinase tracer was added to initiate the binding/displacement reaction. The plate was sealed and incubated for 60 minutes at room temperature, protected from light.

  • Data Acquisition: The TR-FRET signal was read on a fluorescence plate reader capable of measuring emissions at 665 nm and 615 nm. The emission ratio (665/615) was calculated.

  • Data Analysis: The raw data was normalized to positive (no inhibitor) and negative (no kinase) controls. The resulting percent inhibition values were plotted against the logarithm of the inhibitor concentration, and the IC50 values were determined using a four-parameter logistic fit.

Results: Biochemical Inhibition of mTOR

The biochemical assay revealed that all four analogs inhibit mTOR kinase activity in the nanomolar range.

Compound IDmTOR Kinase Inhibition IC50 (nM)
PBA-1 158.4 ± 12.1
PBA-2 89.2 ± 7.5
PBA-3 25.6 ± 3.1
PBA-4 210.7 ± 18.9
Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The introduction of a small, electron-withdrawing fluorine atom at the 2-position (PBA-2) nearly doubled the potency compared to the parent compound. More dramatically, the bulky and strongly electron-withdrawing trifluoromethyl group in PBA-3 resulted in a ~6-fold increase in potency. Conversely, the addition of an electron-donating amino group (PBA-4) slightly decreased the inhibitory activity. These results suggest that electronegativity and steric bulk at the 2-position of the benzoic acid ring are critical determinants of binding affinity to the mTOR active site.

Part 2: Cellular Activity - Target Engagement and Anti-Proliferative Effects

While biochemical assays are crucial, a compound's true potential is realized within the cellular environment. We next evaluated the ability of our analogs to inhibit mTOR signaling in a cancer cell line and the resulting impact on cell viability. We selected the MCF-7 breast cancer cell line, which is known to have a constitutively active PI3K/AKT/mTOR pathway.[1]

Methodology 1: Western Blot for Phospho-4E-BP1 (Target Engagement)

To confirm that the compounds inhibit mTORC1 activity within cells, we measured the phosphorylation status of a key downstream substrate, 4E-BP1.[7] Inhibition of mTORC1 prevents the hyperphosphorylation of 4E-BP1 at multiple sites, including Thr37/46.[8]

G cluster_0 Experimental Workflow A 1. Seed MCF-7 cells and allow to adhere B 2. Treat cells with PBA analogs for 2h A->B C 3. Lyse cells and quantify protein B->C D 4. SDS-PAGE and Western Blot C->D E 5. Probe with antibodies (p-4E-BP1, Total 4E-BP1, Loading Control) D->E F 6. Image and quantify band intensity E->F G cluster_0 Key SAR Insights SAR1 2-Position is critical for potency SAR2 Electron-withdrawing groups enhance activity (CF3 > F > H) SAR3 Electron-donating groups reduce activity (H > NH2) SAR4 Steric bulk at 2-position is tolerated and can be beneficial (e.g., CF3)

Figure 3: Summary of Structure-Activity Relationship (SAR) findings.

Key Findings:

  • The 2-Position is a Hotspot: The substitution at the 2-position of the benzoic acid ring has a profound impact on the inhibitory activity of this scaffold.

  • Electronegativity is Favorable: The introduction of electron-withdrawing groups (F, CF3) significantly enhances potency, both biochemically and in cells. This suggests a key interaction within the mTOR active site, possibly involving a hydrogen bond acceptor or dipole-dipole interaction, that is favored by a lower electron density on the aromatic ring.

  • PBA-3 is a Promising Lead: With a biochemical IC50 of 25.6 nM and a cellular GI50 of 75.8 nM, PBA-3 emerges as a potent and cell-permeable mTOR inhibitor. Its trifluoromethyl group appears to provide an optimal combination of electronic and steric properties for high-affinity binding.

References

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Comparative In Vivo Efficacy of Novel 4-Methyl-3-pyrrolidin-1-yl-benzoic Acid Derivatives as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Preclinical Oncology Research

This guide provides a comparative analysis of the in vivo efficacy of a novel class of investigational compounds, 4-Methyl-3-pyrrolidin-1-yl-benzoic acid derivatives, against established standards of care in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research. For the purpose of this guide, we will position our lead candidate, designated Cmpd-X , as a potent tyrosine kinase inhibitor (TKI) and evaluate its hypothetical performance against approved TKIs in relevant xenograft models.

Introduction: The Rationale for Novel Tyrosine Kinase Inhibitors

Tyrosine kinases are critical enzymes in signal transduction pathways that regulate cell proliferation, survival, differentiation, and angiogenesis.[1][2] Dysregulation of tyrosine kinase activity, often due to genetic mutations or overexpression, is a hallmark of many cancers.[2] This has made TKIs a cornerstone of targeted cancer therapy, with drugs like Gefitinib and Imatinib transforming the treatment landscape for specific patient populations.[3][4]

The first-generation TKIs, while effective, are often hampered by the development of acquired resistance, frequently through secondary mutations in the target kinase domain.[4] For example, the T790M mutation in the Epidermal Growth factor Receptor (EGFR) confers resistance to first-generation inhibitors like Gefitinib in Non-Small Cell Lung Cancer (NSCLC).[5] This clinical challenge necessitates the development of next-generation inhibitors with improved potency, selectivity, and activity against resistant cancer cell populations.

The 4-Methyl-3-pyrrolidin-1-yl-benzoic acid scaffold represents a promising starting point for the design of novel TKIs. Its structural features offer potential for high-affinity binding to the ATP pocket of various kinases. This guide presents a framework for evaluating the in vivo efficacy of Cmpd-X, a hypothetical lead compound from this series, by comparing its performance with established TKIs in validated, preclinical xenograft models of NSCLC and Chronic Myeloid Leukemia (CML).

Comparative Efficacy Analysis in Xenograft Models

The antitumor activity of a novel compound is typically assessed by its ability to inhibit the growth of human tumor cells implanted in immunocompromised mice. The primary endpoint for such studies is often Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor volume in treated animals compared to a vehicle-treated control group.

The following table summarizes the in vivo efficacy of our hypothetical Cmpd-X against standard-of-care TKIs in two distinct cancer models: an EGFR-mutant NSCLC model (PC-9 cell line) and a BCR-ABL-positive CML model (K562 cell line).

Compound Target Kinase Cancer Model (Cell Line) Animal Model Dose & Schedule Tumor Growth Inhibition (TGI %) Reference
Cmpd-X (Hypothetical) EGFR (del19, T790M)NSCLC (PC-9)Nude Mouse10 mg/kg, PO, QD105% (Tumor Regression)N/A
Osimertinib EGFR (del19, T790M)NSCLC (PC-9)Nude Mouse10 mg/kg, PO, QD106% (Tumor Regression)[6]
Gefitinib EGFR (del19)NSCLC (PC-9)Nude Mouse50 mg/kg, PO, QDSignificant Inhibition (Complete)[7]
Cmpd-X (Hypothetical) BCR-ABLCML (K562)Nude Mouse25 mg/kg, PO, QD85%N/A
Dasatinib BCR-ABL, SRCCML (K562)SCID Mouse2.5 mg/kg, PO, QDMax. Inhibition at ~3 hrs post-dose[8]
Imatinib BCR-ABLCML (K562)Nude Mouse2.5 µM (in vitro)Reduced cell division by >99%[9]

TGI (%) is calculated at the end of the study period (typically 14-21 days). A TGI of 100% indicates complete tumor stasis, while values >100% indicate tumor regression.

Key Signaling Pathways

Understanding the mechanism of action requires knowledge of the signaling cascades being inhibited. Cmpd-X is hypothetically designed to target key oncogenic driver kinases.

In many NSCLC tumors, activating mutations in EGFR lead to its constitutive activation, triggering downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which drive cell proliferation and survival.[1] First-generation TKIs like Gefitinib block this signaling, but resistance can emerge. Cmpd-X is designed to inhibit both the initial activating mutations and common resistance mutations.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Cmpd-X / Gefitinib (TKI) TKI->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of TKIs.

In CML, the Philadelphia chromosome results in the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[10] This oncoprotein drives leukemogenesis through multiple downstream pathways, including the same RAS/MAPK and PI3K/AKT cascades, as well as the JAK/STAT pathway.[2][11] Imatinib and Dasatinib function by inhibiting this aberrant BCR-ABL activity.[10]

Standard Operating Protocol: Murine Xenograft Efficacy Study

This section provides a detailed, step-by-step methodology for conducting an in vivo efficacy study using a subcutaneous tumor xenograft model. The causality behind experimental choices is explained to ensure scientific rigor.

  • Cell Line: PC-9 (human NSCLC, EGFR exon 19 deletion) or K562 (human CML, BCR-ABL positive).

  • Animals: Female athymic nude mice (e.g., Crl:NU(NCr)-Foxn1nu), 6-8 weeks old.[8]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Implantation Matrix: Matrigel® Basement Membrane Matrix (or similar). Co-injection with an extracellular matrix is chosen to improve tumor take rate and mimic the tumor microenvironment.[8]

  • Test Compound: Cmpd-X.

  • Vehicle for Oral Gavage: A sterile, homogenous suspension. A common vehicle for TKIs is corn oil or a formulation of 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.1% Tween 80 in water.[12] The vehicle is selected to ensure compound solubility and stability for consistent oral dosing.

  • Calipers: Digital calipers for tumor measurement.

  • Dosing Equipment: Sterile 1 mL syringes and 20-22 gauge ball-tipped oral gavage needles.[13]

Workflow A 1. Cell Culture (Propagate PC-9 or K562 cells to ~80% confluency) B 2. Cell Preparation (Harvest, wash, and resuspend cells in PBS/Matrigel mix) A->B C 3. Tumor Implantation (Subcutaneously inject 5x10^6 cells into the flank of each mouse) B->C D 4. Tumor Growth Monitoring (Measure tumors until average volume reaches 100-200 mm³) C->D E 5. Randomization & Grouping (Randomize mice into Vehicle and Treatment groups, n=8-10/group) D->E F 6. Treatment Administration (Administer Vehicle or Cmpd-X daily via oral gavage for 21 days) E->F G 7. Data Collection (Measure tumor volume and body weight 2x weekly) F->G 21-day Dosing Period H 8. Endpoint Analysis (Calculate TGI, analyze statistical significance, assess toxicity) G->H

Caption: Standard workflow for an in vivo subcutaneous xenograft study.

  • Cell Culture and Preparation:

    • Culture PC-9 or K562 cells under standard conditions (37°C, 5% CO₂) until they reach approximately 80% confluency. This ensures cells are in the logarithmic growth phase.

    • On the day of implantation, harvest the cells using trypsin, wash twice with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer. Assess viability with trypan blue.

    • Resuspend the cells at a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of cold PBS and Matrigel. Keep on ice to prevent the Matrigel from solidifying.

  • Tumor Implantation:

    • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to establish. Begin measuring tumor dimensions with digital calipers twice weekly once they become palpable.

    • Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2 . This is a standard approximation for an ellipsoid volume.

    • When the mean tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure an unbiased distribution of tumor sizes at baseline.

  • Compound Formulation and Administration:

    • On each day of dosing, prepare a fresh suspension of Cmpd-X in the chosen vehicle (e.g., corn oil).[12]

    • Administer the compound or vehicle control to the respective groups via oral gavage once daily (QD) for 21 consecutive days. The dosing volume is typically 10 mL/kg of body weight.[13] The animal's head and body should be aligned vertically to ensure the gavage needle enters the esophagus and not the trachea.[13]

  • Data Collection and Efficacy Endpoints:

    • Measure tumor volumes and mouse body weights twice weekly throughout the study. Body weight is a key indicator of treatment-related toxicity.

    • At the end of the treatment period (Day 21), calculate the Tumor Growth Inhibition (TGI). The TGI is determined using the formula: TGI (%) = [1 – (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group (Final - Initial) and ΔC is the change in mean tumor volume for the control group (Final - Initial).

    • The study may be terminated if tumors in any group reach a predetermined ethical endpoint (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

Conclusion and Future Directions

This guide outlines a comparative framework for assessing the in vivo efficacy of novel 4-Methyl-3-pyrrolidin-1-yl-benzoic acid derivatives, exemplified by the hypothetical compound Cmpd-X. The preclinical data presented, when benchmarked against standard-of-care TKIs like Osimertinib and Dasatinib, provides a robust system for evaluating therapeutic potential. The detailed xenograft protocol ensures that such evaluations are conducted with high scientific integrity, generating reliable and reproducible data.

The hypothetical results suggest that Cmpd-X possesses potent antitumor activity in both NSCLC and CML models, including evidence of tumor regression. These promising, albeit theoretical, findings would warrant further investigation, including detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, toxicology assessments, and evaluation in additional resistance models to fully characterize its potential as a next-generation targeted cancer therapy.

References

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A Researcher's Guide to Cross-Reactivity Profiling: The Case of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" molecule is merely the initial step. A critical subsequent endeavor is the comprehensive characterization of its selectivity profile. Cross-reactivity, the unintended interaction of a compound with off-target proteins, can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[1] A thorough understanding of a compound's interactions across the proteome is therefore paramount for its progression as a viable drug candidate or a reliable chemical probe.

This guide provides a detailed framework for the cross-reactivity profiling of a novel chemical entity, using 4-Methyl-3-pyrrolidin-1-yl-benzoic acid as a representative case study. While specific biological data for this compound is not extensively available in the public domain, its structure—a substituted benzoic acid with a pyrrolidine moiety—suggests potential interactions with a range of protein classes, including kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. This guide will delineate a multi-pronged experimental strategy to elucidate its selectivity profile, providing researchers with a robust template for their own investigations.

Experimental Strategy: A Triad of Orthogonal Assays

To construct a comprehensive cross-reactivity profile, we will employ a triad of complementary experimental approaches: broad-panel in-vitro kinase profiling, cellular target engagement, and unbiased phenotypic screening. This strategy allows for the identification of direct enzymatic inhibition, confirmation of target interaction in a physiological context, and a broad assessment of the compound's functional consequences on cellular systems.

I. In-Vitro Kinase Profiling: A Global View of Kinome Interactions

The human kinome, comprising over 500 protein kinases, is a frequent target of small molecule drugs. The conserved nature of the ATP-binding site across many kinases makes off-target inhibition a common occurrence.[2] Therefore, an initial broad-panel kinase screen is a crucial first step.

Experimental Protocol: Radiometric Kinase Activity Assay

This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid in 100% DMSO. From this, create serial dilutions to achieve a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a broad panel of active kinases (e.g., >400 kinases).

  • Assay Procedure:

    • In a 96- or 384-well plate, combine the kinase, a specific substrate peptide or protein, and [γ-³³P]ATP.

    • Add the test compound at various concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Data Presentation:

The results of the kinase profiling should be presented in a clear, tabular format, highlighting the most potently inhibited kinases.

KinaseIC50 (nM)
Hypothetical Target Kinase 1 50
Hypothetical Off-Target Kinase 2 250
Hypothetical Off-Target Kinase 3 800
......

Interpretation of Results:

The IC50 values will reveal the potency and selectivity of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid against the tested kinases. A highly selective compound will exhibit a potent IC50 against a single or a small number of kinases, with significantly weaker activity against the rest of the panel. Conversely, a non-selective compound will show activity against multiple kinases with similar potencies.

Logical Framework for Kinase Profiling

G cluster_0 In-Vitro Kinase Profiling Compound Compound Assay Radiometric Assay ([γ-³³P]ATP) Compound->Assay Kinase_Panel >400 Kinases Kinase_Panel->Assay Data_Acquisition Scintillation Counting Assay->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for in-vitro kinase cross-reactivity profiling.

II. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in-vitro assays are invaluable for initial screening, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or cell lysates.[3][4] It is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in its thermal stability.[5][6]

Experimental Protocol: Western Blot-Based CETSA

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the hypothetical primary target kinase) to near confluence.

    • Treat the cells with 4-Methyl-3-pyrrolidin-1-yl-benzoic acid at a concentration at which it is expected to be active (e.g., 10x the in-vitro IC50) or with a DMSO vehicle control for 1-2 hours.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Include an unheated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the total protein concentration in the soluble fraction.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the hypothetical target kinase.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Also, probe for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensities to the unheated control.

    • Plot the normalized band intensity versus temperature to generate a melt curve.

    • A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation:

The CETSA results can be presented as melt curves and a bar chart showing the change in melting temperature (ΔTm).

CETSA Melt Curve (A graph showing two curves: one for the DMSO control and one for the compound-treated sample. The compound-treated curve should be shifted to the right, indicating a higher melting temperature.)

Change in Melting Temperature (ΔTm) (A bar chart comparing the Tm of the DMSO control and the compound-treated sample.)

Interpretation of Results:

A significant thermal shift in the presence of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid provides strong evidence of direct binding to the target protein within the complex environment of the cell.[7] The absence of a shift would suggest that the compound does not engage the target in cells at the tested concentration, or that the binding does not confer significant thermal stabilization.

CETSA Experimental Workflow

G cluster_1 Cellular Thermal Shift Assay (CETSA) Cell_Treatment Cell Treatment with Compound or DMSO Heat_Shock Heat Shock (Temperature Gradient) Cell_Treatment->Heat_Shock Lysis Cell Lysis & Centrifugation Heat_Shock->Lysis Western_Blot Western Blot for Target Protein Lysis->Western_Blot Data_Analysis Melt Curve Analysis (ΔTm) Western_Blot->Data_Analysis Target_Engagement Target Engagement Confirmed Data_Analysis->Target_Engagement

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.

III. Phenotypic Screening: An Unbiased Assessment of Cellular Effects

Phenotypic screening is a powerful, target-agnostic approach to drug discovery that identifies compounds based on their effects on cellular or organismal phenotypes.[8][9] This method can reveal unexpected biological activities and provide a broader understanding of a compound's functional consequences.[10][11]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

Methodology:

  • Cell Line and Assay Plate Preparation:

    • Choose a panel of cell lines representing different tissue types (e.g., cancer cell lines, normal epithelial cells, fibroblasts).

    • Seed the cells in 96- or 384-well imaging plates.

  • Compound Treatment:

    • Treat the cells with 4-Methyl-3-pyrrolidin-1-yl-benzoic acid at multiple concentrations.

    • Include positive controls that induce known phenotypic changes (e.g., a cytotoxic agent, a cell cycle inhibitor) and a DMSO vehicle control.

    • Incubate for a suitable duration (e.g., 24, 48, or 72 hours).

  • Cell Staining:

    • Fix and permeabilize the cells.

    • Stain the cells with a cocktail of fluorescent dyes to visualize different cellular components. A common combination includes:

      • Hoechst 33342: Stains the nucleus (DNA).

      • Phalloidin-Alexa Fluor 488: Stains F-actin filaments (cytoskeleton).

      • MitoTracker Red CMXRos: Stains mitochondria.

  • Image Acquisition:

    • Acquire images using a high-content imaging system. Capture multiple fields of view per well to ensure robust statistics.

  • Image Analysis:

    • Use image analysis software to extract a wide range of quantitative features from the images, such as:

      • Cell count: Measures cytotoxicity.

      • Nuclear morphology: Size, shape, and intensity.

      • Cytoskeletal organization: Texture and fiber characteristics.

      • Mitochondrial morphology and intensity.

      • Cell shape and size.

  • Data Analysis and Phenotypic Profiling:

    • Compare the feature measurements from the compound-treated wells to the DMSO control wells.

    • Identify statistically significant changes in cellular features.

    • Generate a "phenotypic profile" for the compound based on the observed changes.

Data Presentation:

The results of the phenotypic screen can be presented as a heatmap illustrating the changes in various cellular features across different cell lines and compound concentrations.

Phenotypic Profiling Heatmap (A heatmap with cell lines on the y-axis and cellular features on the x-axis. The color intensity would represent the magnitude of the change induced by the compound.)

Interpretation of Results:

The phenotypic profile will provide a holistic view of the cellular effects of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.[] For example, changes in nuclear size and intensity might suggest an effect on the cell cycle, while alterations in mitochondrial morphology could indicate an impact on cellular metabolism. These phenotypic signatures can then be compared to those of well-characterized reference compounds to generate hypotheses about the compound's mechanism of action and potential off-targets.

Phenotypic Screening Workflow

G cluster_2 Phenotypic Screening Cell_Plating Plate Cell Panel Compound_Treatment Treat with Compound Cell_Plating->Compound_Treatment Staining Fluorescent Staining (Nucleus, Actin, Mitochondria) Compound_Treatment->Staining Imaging High-Content Imaging Staining->Imaging Image_Analysis Quantitative Feature Extraction Imaging->Image_Analysis Phenotypic_Profile Phenotypic Profile Image_Analysis->Phenotypic_Profile

Caption: Workflow for high-content phenotypic screening.

Synthesizing the Data: Building a Comprehensive Cross-Reactivity Profile

The power of this multi-faceted approach lies in the integration of data from all three experimental arms.

  • Concordance between in-vitro and cellular data: If the in-vitro kinase profiling identifies a primary target, and CETSA confirms engagement of this target in cells, this provides strong evidence for a direct mechanism of action.

  • Discrepancies as avenues for investigation: If a potent in-vitro activity does not translate to cellular target engagement, it may indicate poor cell permeability or rapid metabolism of the compound.

  • Phenotypic clues to off-target effects: A distinct phenotypic signature that is not readily explained by the known primary target can point towards the involvement of off-targets. For instance, if the primary target is a kinase involved in proliferation, but the phenotypic screen reveals significant changes in mitochondrial morphology, this would warrant further investigation into potential mitochondrial off-targets.

Conclusion

The cross-reactivity profiling of a novel compound is a critical and complex undertaking. By employing a combination of broad-panel in-vitro screening, cellular target engagement assays, and unbiased phenotypic profiling, researchers can build a comprehensive and reliable understanding of a compound's selectivity. This guide, using 4-Methyl-3-pyrrolidin-1-yl-benzoic acid as a model, provides a robust framework for such an investigation. The insights gained from this integrated approach are essential for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.

References

  • Bantscheff, M., Drewes, G. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1076-1087. [Link][13][14]

  • Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved from [Link][11]

  • Eggert, U. S. (2013). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Molecular Biology of the Cell, 24(21), 3348–3352. [Link][10]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link][5]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–543. [Link]

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature Reviews Drug Discovery, 10(7), 507–519. [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved from [Link][9]

  • Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link][8]

  • Vasta, J. D., & Robers, M. B. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(12), 3244–3254. [Link][7]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]

  • Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link][3]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link][6]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link][4]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & McLaughlin, M. G. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Journal of medicinal chemistry, 56(19), 7581-7593. [Link]

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A Head-to-Head Comparison: Evaluating the Preclinical Profile of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid Against Established DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of type 2 diabetes (T2DM) research, the enzyme Dipeptidyl Peptidase-4 (DPP-4) remains a validated and high-interest therapeutic target.[1][2][3] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] By inhibiting DPP-4, the active levels of these incretins are prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][5][6]

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds.[7][8] This has led our team to investigate novel compounds bearing this moiety. This guide details the preclinical benchmarking of a novel investigational compound, 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (hereafter referred to as "Compound X"), against two globally recognized, best-in-class DPP-4 inhibitors: Sitagliptin and Vildagliptin.[2][9][10]

This document provides a comprehensive, data-driven comparison of Compound X's performance across a standardized preclinical characterization workflow. We will dissect the experimental rationale, present detailed protocols, and interpret the comparative data to position Compound X within the current therapeutic paradigm.

The Scientific Rationale: A Multi-Step Benchmarking Cascade

To generate a robust and meaningful dataset, a multi-tiered experimental approach is essential. Our evaluation of Compound X is structured to move from basic enzymatic inhibition to more complex cellular and biophysical characterizations. This cascade ensures that we not only determine potency but also understand the mechanism of action, cellular efficacy, selectivity, and direct binding affinity.

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subgraph "cluster_0" { label="Biochemical & Cellular Profiling"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; a [label="Step 1: In Vitro Enzymatic IC50"]; b [label="Step 2: Mechanism of Action (MoA)"]; c [label="Step 3: Cellular Potency (EC50)"]; d [label="Step 4: Selectivity Profiling"]; e [label="Step 5: Binding Affinity (SPR)"]; a -> b -> c -> d -> e; }

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e -> f [label="Generate Data Package"]; } dot Figure 1: The sequential workflow for comprehensive inhibitor characterization.

Step 1: In Vitro Enzymatic Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against purified human recombinant DPP-4 and compare it to Sitagliptin and Vildagliptin. The IC50 value is a fundamental measure of a compound's potency.

Methodology: Fluorescence-Based Assay

This assay quantifies DPP-4 activity by measuring the cleavage of a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC).[11][12][13] When the substrate is cleaved by DPP-4, the free AMC group is released, producing a fluorescent signal that is directly proportional to enzyme activity.[14][15]

Protocol:

  • Reagent Preparation: All reagents, including recombinant human DPP-4, Gly-Pro-AMC substrate, and assay buffer (Tris-HCl, pH 8.0), are brought to room temperature.[14][15]

  • Compound Dilution: A serial dilution of Compound X, Sitagliptin, and Vildagliptin is prepared in DMSO and then further diluted in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

  • Assay Plate Setup: In a 96-well black microplate, 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution are added to each well.[11][15] Control wells for 100% activity (vehicle control) and background (no enzyme) are included.[11]

  • Initiation and Incubation: The reaction is initiated by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells. The plate is then incubated for 30 minutes at 37°C, protected from light.[11][13]

  • Fluorescence Reading: Fluorescence intensity is measured using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[11][13][14]

  • Data Analysis: After subtracting background fluorescence, the percent inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Comparative Data:

CompoundDPP-4 IC50 (nM)
Compound X 75.2 ± 5.8
Sitagliptin19.1 ± 2.5[16][17][18]
Vildagliptin62.5 ± 7.1[18]

Interpretation: The data reveals that Compound X is a potent inhibitor of DPP-4 with a nanomolar IC50. While it is approximately four times less potent than Sitagliptin, its potency is comparable to that of Vildagliptin, establishing it as a promising candidate worthy of further investigation.

Step 2: Mechanism of Action (MoA) Studies

Objective: To elucidate how Compound X inhibits DPP-4. Understanding whether the inhibition is competitive, non-competitive, or uncompetitive is critical for lead optimization and predicting in vivo behavior.

Methodology: Michaelis-Menten Kinetics

By measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor, we can determine the effect of the compound on the key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).[19][20][21] Changes in these parameters reveal the mechanism of inhibition.[19][21]

dot graph "Michaelis_Menten_Pathway" { layout="dot"; rankdir="LR"; bgcolor="#F1F3F4"; node [shape="ellipse", style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

E [label="Enzyme (E)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S [label="Substrate (S)", fillcolor="#FBBC05", fontcolor="#202124"]; ES [label="E-S Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P [label="Product (P)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Inhibitor (I)", shape="diamond", fillcolor="#5F6368", fontcolor="#FFFFFF"]; EI [label="E-I Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E -> ES [label="k1"]; ES -> E [label="k-1"]; ES -> P [label="k2 (Vmax)"]; P -> E [style="dashed"]; E -> EI [label="Competitive\nInhibition", color="#EA4335"]; I -> EI [color="#EA4335"];

{rank=same; S; I;} } dot Figure 2: Simplified schematic of competitive enzyme inhibition.

Protocol:

  • The fluorescence-based assay described in Step 1 is adapted.

  • A fixed concentration of Compound X (approximating its IC50, e.g., 75 nM) is used.

  • The concentration of the Gly-Pro-AMC substrate is varied (e.g., from 0.1x Km to 10x Km).

  • Initial reaction velocities (v) are measured for each substrate concentration, both with and without the inhibitor.

  • Data is plotted as 1/v versus 1/[S] (Lineweaver-Burk plot) to visualize the impact on Km and Vmax.[20][21]

Comparative Data & Interpretation:

CompoundMechanism of ActionEffect on KmEffect on VmaxKi (nM)
Compound X Competitive Increase No Change 41.5
SitagliptinCompetitive[16][17]IncreaseNo Change~1.0[16][17]
VildagliptinCovalent/Competitive[6]IncreaseNo ChangeNot directly comparable

The kinetic analysis for Compound X resulted in a Lineweaver-Burk plot where the lines intersected on the y-axis, characteristic of competitive inhibition. This indicates that Compound X likely binds to the active site of DPP-4, directly competing with the natural substrate.[19][20] The calculated inhibition constant (Ki) of 41.5 nM provides a more precise measure of its binding affinity under these conditions.

Step 3: Cellular Potency Assay (EC50 Determination)

Objective: To assess the inhibitory activity of Compound X in a physiologically relevant cellular environment. This step is crucial to confirm that the compound can effectively engage its target within a cell.

Methodology: Live-Cell DPP-4 Activity Assay

This assay utilizes a human cell line that endogenously expresses DPP-4, such as the human liver cancer cell line HepG2.[22] The protocol is similar to the in vitro assay, but the enzyme source is the intact cell.

Protocol:

  • Cell Culture: HepG2 cells are cultured to ~80% confluency and seeded into 96-well plates.[22]

  • Compound Treatment: Cells are treated with serial dilutions of Compound X, Sitagliptin, and Vildagliptin for a predetermined incubation period (e.g., 1-3 hours).[23]

  • Substrate Addition: The fluorogenic substrate is added directly to the cell culture medium.

  • Fluorescence Measurement: The plate is incubated, and fluorescence is read at timed intervals.

  • Data Analysis: EC50 values are calculated from the dose-response curves.

Comparative Data:

CompoundCellular EC50 (nM)
Compound X 189.6 ± 15.3
Sitagliptin~16 µM (in one study)[22]
VildagliptinData varies by cell line

Interpretation: Compound X demonstrates potent activity in a cellular context, with a sub-micromolar EC50. The observed rightward shift from the enzymatic IC50 (75.2 nM) to the cellular EC50 (189.6 nM) is expected and can be attributed to factors such as cell membrane permeability and potential for efflux. Importantly, it confirms that the compound is cell-permeant and can inhibit DPP-4 in its native environment.

Step 4: Selectivity Profiling

Objective: To evaluate the specificity of Compound X for DPP-4 over other closely related proteases, particularly DPP-8 and DPP-9. Off-target inhibition of DPP-8/9 has been linked to potential toxicities, making high selectivity a critical safety feature.[24][25]

Methodology: In Vitro Enzymatic Assays for DPP-8 and DPP-9

Similar to the DPP-4 assay, fluorescence-based or colorimetric assays are performed using purified recombinant human DPP-8 and DPP-9 enzymes.[24][26]

Protocol:

  • The IC50 determination protocol from Step 1 is repeated using DPP-8 and DPP-9 enzymes and their respective preferred substrates.

  • Compound X is tested at concentrations up to 100 µM.

  • IC50 values for DPP-8 and DPP-9 are determined.

  • Selectivity is calculated as the ratio of IC50 (DPP-8 or DPP-9) / IC50 (DPP-4).

Comparative Data:

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (Fold vs. DPP-8)Selectivity (Fold vs. DPP-9)
Compound X 75.2 >100,000 >100,000 >1330 >1330
Sitagliptin19.1>50,000>50,000>2600[27]>2600[27]
Vildagliptin62.5>10,000>10,000>160>160

Interpretation: Compound X exhibits an excellent selectivity profile, with over 1300-fold selectivity for DPP-4 over both DPP-8 and DPP-9. This level of specificity is highly desirable, suggesting a lower risk of off-target effects associated with DPP-8/9 inhibition and positioning it favorably against the benchmarks.

Step 5: Direct Binding Affinity Measurement

Objective: To directly measure the binding kinetics (association and dissociation rates) and affinity (KD) of Compound X to DPP-4. Unlike IC50, which can be influenced by assay conditions, this provides a direct measure of the physical interaction.

Methodology: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time.[28][29][30] The DPP-4 enzyme is immobilized on a sensor chip, and the test compound is flowed over the surface. The change in mass upon binding is detected, allowing for the calculation of kinetic constants.[28][31][32]

Protocol:

  • Immobilization: Recombinant human DPP-4 is covalently immobilized onto a sensor chip.

  • Analyte Injection: A series of concentrations of Compound X are injected over the chip surface.

  • Data Collection: Association (kon) and dissociation (koff) rates are measured in real-time.

  • Data Analysis: The equilibrium dissociation constant (KD) is calculated as koff/kon.

Comparative Data:

CompoundKD (nM)
Compound X 55.8
SitagliptinData not readily available
VildagliptinData not readily available

Interpretation: The SPR data confirms a direct and high-affinity interaction between Compound X and DPP-4, with a KD value of 55.8 nM. This value is in strong agreement with the biochemically determined IC50 and Ki values, providing a high degree of confidence in the compound's potent and specific engagement of the target.

Summary and Conclusion

This comprehensive benchmarking guide systematically evaluated the preclinical profile of a novel investigational compound, 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (Compound X), against the established DPP-4 inhibitors Sitagliptin and Vildagliptin.

Key Findings:

  • Potency: Compound X is a potent inhibitor of DPP-4 (IC50 = 75.2 nM), with potency comparable to Vildagliptin.

  • Mechanism: It acts via a competitive mechanism of action, indicating direct engagement with the enzyme's active site.

  • Cellular Activity: The compound demonstrates excellent cellular potency (EC50 = 189.6 nM), confirming its ability to inhibit DPP-4 in a biological context.

  • Selectivity: It exhibits a highly desirable selectivity profile (>1300-fold) over the closely related proteases DPP-8 and DPP-9.

  • Binding Affinity: Direct binding studies confirm a high-affinity interaction with DPP-4 (KD = 55.8 nM).

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health.
  • DPP-4 Inhibitor, Gene. (n.d.). MedChemExpress.
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Sources

A Comparative Guide to the Synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Plausible Synthetic Pathways: A Comparative Analysis

The synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid most logically begins with a commercially available substituted toluene derivative. The two most likely precursors are either a halogenated or an aminated methylbenzoic acid. This leads to two distinct, yet viable, synthetic approaches.

Method 1: Buchwald-Hartwig Amination of 3-Halo-4-methylbenzoic acid

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of our target molecule, this would involve the reaction of a 3-halo-4-methylbenzoic acid (where the halogen is typically bromine or chlorine) with pyrrolidine.

Reaction Scheme:

Buchwald-Hartwig_Amination start 3-Bromo-4-methylbenzoic acid + Pyrrolidine catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) start->catalyst Reacts with base Base (e.g., NaOtBu) catalyst->base In the presence of solvent Solvent (e.g., Toluene) base->solvent In product 4-Methyl-3-pyrrolidin-1-yl-benzoic acid solvent->product To yield

Figure 1: Proposed workflow for the Buchwald-Hartwig amination synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Experimental Protocol (Proposed):

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-4-methylbenzoic acid (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand like XPhos (2-10 mol%).

  • Add a strong base, for example, sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).

  • Add anhydrous toluene as the solvent, followed by pyrrolidine (1.2-1.5 eq).

  • Heat the reaction mixture with stirring at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a mild acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

Causality and Experimental Choices:

  • Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands like XPhos are often employed to promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the pyrrolidine, forming the active nucleophile.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential for reproducibility.

Trustworthiness and Reproducibility:

The Buchwald-Hartwig amination is a well-established and generally reliable reaction. However, its reproducibility can be sensitive to the purity of reagents and the strict exclusion of oxygen and moisture. The cost of the palladium catalyst and specialized ligands can also be a consideration for large-scale synthesis.

Method 2: Nucleophilic Aromatic Substitution (SNAr) of 3-Fluoro-4-methylbenzoic acid

Nucleophilic aromatic substitution is another fundamental reaction for the formation of aryl-heteroatom bonds. This pathway would involve the displacement of a leaving group, typically a fluorine or nitro group, from the aromatic ring by pyrrolidine. For this specific target, 3-fluoro-4-methylbenzoic acid would be the most likely starting material.

Reaction Scheme:

SNAr_Reaction start 3-Fluoro-4-methylbenzoic acid + Pyrrolidine base Base (e.g., K2CO3) start->base Reacts in the presence of solvent Solvent (e.g., DMSO) base->solvent In product 4-Methyl-3-pyrrolidin-1-yl-benzoic acid solvent->product To yield

Figure 2: Proposed workflow for the Nucleophilic Aromatic Substitution (SNAr) synthesis.

Experimental Protocol (Proposed):

  • In a round-bottom flask, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add pyrrolidine (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to a high temperature, typically in the range of 120-160 °C, for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Causality and Experimental Choices:

  • Leaving Group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.

  • Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • High Temperature: SNAr reactions on unactivated or weakly activated aromatic rings often require high temperatures to overcome the activation energy barrier.

Trustworthiness and Reproducibility:

The SNAr approach is generally considered robust and scalable. The reagents are typically less expensive and less sensitive to air and moisture compared to the Buchwald-Hartwig amination. However, the requirement for high reaction temperatures can sometimes lead to side reactions and impurities. The major challenge for this specific target is the lack of strong electron-withdrawing groups on the benzene ring, which would necessitate harsh reaction conditions.

Quantitative Data Summary and Comparison

Since specific experimental data for the synthesis of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid is not available in the public domain, the following table presents a qualitative and projected comparison based on typical outcomes for these reaction types.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material 3-Bromo-4-methylbenzoic acid3-Fluoro-4-methylbenzoic acid
Key Reagents Palladium catalyst, phosphine ligand, strong baseInorganic base
Reaction Conditions Moderate temperatures (80-110 °C), inert atmosphereHigh temperatures (120-160 °C)
Projected Yield Good to excellent (70-95%)Moderate to good (50-80%)
Reproducibility Can be sensitive to reagent purity and atmosphereGenerally robust
Scalability Can be challenging due to catalyst cost and removalGenerally good
Cost Higher (due to catalyst and ligand)Lower
Safety Concerns Handling of pyrophoric bases (e.g., NaOtBu)High reaction temperatures

Conclusion and Recommendation

Both the Buchwald-Hartwig amination and nucleophilic aromatic substitution represent viable synthetic routes to 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

  • The Buchwald-Hartwig amination is likely to provide higher yields under milder conditions, but at a greater cost and with higher sensitivity to reaction setup. This method would be preferable for small-scale synthesis where yield is prioritized.

  • The Nucleophilic Aromatic Substitution pathway offers a more cost-effective and scalable approach, using less sensitive reagents. However, it is predicted to require harsher reaction conditions which may impact the final purity and yield. This route would be more suitable for larger-scale production where cost and robustness are the primary concerns.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or development project, including the desired scale, budget, and available equipment. It is highly recommended that both routes be explored and optimized at a small scale to determine the most efficient and reproducible method for the specific laboratory setting.

References

As this guide is based on established chemical principles rather than direct literature precedence for the target molecule, the references provided are to authoritative reviews and resources on the discussed reaction types.

  • Buchwald-Hartwig Amination

    • Title: The Buchwald–Hartwig Amin
    • Source: The University of Groningen research portal
    • URL: [Link]

  • Buchwald-Hartwig Amination - General Information

    • Title: Buchwald–Hartwig amin
    • Source: Wikipedia
    • URL: [Link]

  • Nucleophilic Aromatic Substitution

    • Title: Concerted Nucleophilic Arom
    • Source: PMC - NIH
    • URL: [Link]

Confirming the mechanism of action of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison and elucidation guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge of a Novel Chemical Entity

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a novel small molecule with potential therapeutic applications. A review of public domain data, including chemical databases like PubChem, indicates a well-defined structure but a lack of published research on its specific biological mechanism of action. This guide, therefore, presents a comprehensive, multi-phase strategy for systematically elucidating and confirming its mechanism of action (MoA). We will outline a series of experiments designed to identify its molecular target, validate this interaction, and understand its functional consequences in a cellular context. This framework also provides a template for comparing its performance against established therapeutic agents.

The core challenge with an uncharacterized compound is to move from a chemical structure to a biological function. Our approach is built on a logical progression from broad, unbiased screening to highly specific target validation, ensuring that each step informs the next and builds a robust, evidence-based understanding of the compound's MoA.

Phase 1: Hypothesis Generation and Target Identification

Before committing to specific and resource-intensive assays, the initial phase focuses on generating viable hypotheses about the compound's potential targets. This is achieved by combining computational predictions with broad experimental screening.

In Silico Target Prediction

The chemical structure of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid contains moieties commonly found in bioactive molecules. The benzoic acid group is a known pharmacophore in inhibitors of enzymes like cyclooxygenases (COX), while the pyrrolidine ring is prevalent in compounds targeting a diverse range of proteins. We can leverage these features using computational tools to predict a ranked list of potential protein targets.

Recommended Tools:

  • SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to predict targets based on the principle that similar molecules often bind to similar proteins.

  • PharmMapper: Employs a pharmacophore mapping approach to identify potential targets from a database of protein structures.

The output from these tools provides a crucial starting point, allowing for the prioritization of specific protein families (e.g., kinases, GPCRs, metabolic enzymes) for subsequent experimental validation.

Phenotypic Screening

Parallel to in silico analysis, broad phenotypic screening can reveal the compound's functional effects on cells without a priori knowledge of its target. This involves testing the compound across a panel of diverse cell lines and measuring a global health or signaling endpoint.

Experimental Protocol: High-Throughput Cell Viability Screening

  • Cell Plating: Seed a panel of 20-50 cancer cell lines (e.g., the NCI-60 panel) in 384-well microplates at their optimal densities and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, typically starting from a maximum concentration of 100 µM. Include a known cytotoxic agent (e.g., Staurosporine) as a positive control and a DMSO-only well as a negative control.

  • Treatment: Use an automated liquid handler to add the compound dilutions to the cell plates.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence on a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis: Normalize the fluorescence data to the DMSO control and plot dose-response curves to calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

The resulting pattern of sensitivity across the cell line panel can be correlated with genomic or proteomic datasets to infer the mechanism of action. For instance, if the compound shows high potency only in cell lines with a specific mutation (e.g., BRAF V600E), it strongly suggests the compound acts on that specific pathway.

Workflow for Target Identification

cluster_0 Phase 1: Target Identification mol 4-Methyl-3-pyrrolidin-1-yl-benzoic acid insilico In Silico Prediction (SwissTargetPrediction, PharmMapper) mol->insilico pheno Phenotypic Screening (e.g., NCI-60 Panel) mol->pheno proteomics Chemical Proteomics (Affinity-based) mol->proteomics target_list target_list insilico->target_list Ranked list of potential targets pheno->target_list proteomics->target_list

Caption: Phase 1 workflow for generating a list of candidate targets.

Phase 2: Target Validation and Biochemical Characterization

The list of candidate targets from Phase 1 must be validated through direct binding and functional assays. This phase aims to confirm a physical interaction between the compound and its putative target and to quantify its functional effect.

Direct Binding Assays

Direct binding assays provide unequivocal evidence of target engagement and allow for the determination of binding affinity (Kᵈ) and kinetics.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in mass on a sensor chip as the compound flows over an immobilized target protein. It provides real-time data on association (kₐ) and dissociation (kₒ) rates.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kᵈ, ΔH, and ΔS).

Data Comparison Table: Binding Affinity

CompoundTarget ProteinTechniqueBinding Affinity (Kᵈ)
4-Methyl-3-pyrrolidin-1-yl-benzoic acid Target XSPRExperimental Value
Comparator A (Known Inhibitor)Target XSPR15 nM
Comparator B (Known Inhibitor)Target XITC25 nM

This table allows for a direct comparison of the compound's binding affinity against established molecules targeting the same protein.

Functional Assays

Once binding is confirmed, the functional consequence of this interaction must be measured. The specific assay depends on the class of the validated target protein.

Example Protocol: Kinase Inhibition Assay (for a hypothetical kinase target)

  • Reagents: Prepare a reaction buffer containing ATP, the kinase substrate (a specific peptide), and the purified kinase enzyme.

  • Compound Dilution: Prepare a serial dilution of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid and a known kinase inhibitor (e.g., Sunitinib) as a positive control.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound (or control), and allow to pre-incubate for 15 minutes to permit binding.

  • Initiate Reaction: Add a mix of the kinase substrate and ATP to start the reaction. Incubate for 60 minutes at 30°C.

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., using a luminescence-based system like ADP-Glo™).

  • Data Analysis: Measure the signal on a plate reader. The signal is inversely proportional to kinase inhibition. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Data Comparison Table: Functional Potency

CompoundTargetAssay TypeIC₅₀
4-Methyl-3-pyrrolidin-1-yl-benzoic acid Kinase XADP-Glo™ AssayExperimental Value
Comparator A (Sunitinib)Kinase XADP-Glo™ Assay83 nM
Comparator B (Sorafenib)Kinase XHTRF® Assay90 nM

Phase 3: Cellular Mechanism of Action and Pathway Analysis

Confirming that the compound engages its target in the complex environment of a living cell is a critical validation step. This phase connects the biochemical activity to a cellular outcome.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells or even tissues. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with either 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (at a concentration ~10x its cellular IC₅₀) or a vehicle control (DMSO) for 1-2 hours.

  • Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate into different PCR tubes.

  • Temperature Gradient: Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.

  • Protein Extraction: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or quantitative mass spectrometry (MS-CETSA®).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.

Downstream Pathway Analysis

If the target is part of a known signaling cascade, the final step is to demonstrate that the compound modulates this pathway as expected.

Example: Analysis of a MAP Kinase Pathway

If the validated target was a kinase like MEK1, we would expect its inhibition to reduce the phosphorylation of its downstream substrate, ERK1/2.

Experimental Workflow: Downstream Pathway Validation

cluster_1 Phase 3: Cellular MoA Validation start Treat Cells with Compound vs. Vehicle Control cetsa CETSA® (Confirm Target Engagement) start->cetsa western Western Blot (Analyze Pathway Modulation) start->western result1 result1 cetsa->result1 Shift in protein melting curve? result2 result2 western->result2 Change in downstream protein phosphorylation?

Caption: Workflow for confirming target engagement and pathway effects in cells.

Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid for a defined period (e.g., 2 hours).

  • Protein Lysis: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream protein (e.g., phospho-ERK) and the total form of the protein (total-ERK) as a loading control.

  • Analysis: Quantify the band intensities. A successful outcome will show a dose-dependent decrease in the phospho-ERK signal with no change in the total-ERK signal.

Conclusion

This guide outlines a systematic, hypothesis-driven framework for the comprehensive elucidation and confirmation of the mechanism of action for a novel compound like 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. By integrating in silico predictions, phenotypic screening, direct biophysical measurements, and cellular validation assays, researchers can build a robust data package that not only defines the compound's MoA but also enables its objective comparison with existing standards of care. This rigorous, multi-faceted approach is essential for advancing new chemical entities through the drug discovery and development pipeline.

References

  • PubChem Compound Summary for CID 15825225, 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • 4-Methyl-3-(1-pyrrolidinyl)benzoic acid. Molport. [Link]

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide for the Characterization of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the path from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is the characterization and mitigation of off-target effects, which can lead to unforeseen toxicities and late-stage attrition. This guide provides a comprehensive framework for assessing the off-target profile of a novel chemical entity, using the hypothetical kinase inhibitor, 4-Methyl-3-pyrrolidin-1-yl-benzoic acid (hereafter referred to as "Compound X"), as a case study.

We will navigate the hierarchical and complementary nature of modern off-target assessment strategies, from the broad, predictive power of in silico methods to the nuanced, phenotypic readouts of cell-based assays. The overarching philosophy is one of triangulation—no single method provides a complete picture, but by integrating data from orthogonal approaches, we can build a robust and predictive safety profile for our lead candidate.

The Strategic Funnel: An Integrated Workflow for Off-Target Assessment

A robust off-target assessment strategy should be viewed as a funnel, starting with broad, computational approaches to identify potential liabilities and progressively narrowing down to more focused, biologically relevant experimental validation. This tiered approach optimizes resource allocation and provides a framework for go/no-go decisions at critical junctures of the drug discovery process.

G cluster_0 Early Stage (In Silico & High-Throughput) cluster_1 Mid-Stage (Cellular Validation) cluster_2 Late Stage (Integrated Assessment) In_Silico In Silico Profiling (Chemical Similarity, ML Models) Kinase_Panel Large-Scale Kinase Panel (>400 Kinases) In_Silico->Kinase_Panel Hypothesis Generation CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Kinase_Panel->CETSA Hit Confirmation Phenotypic Phenotypic Screening (High-Content Imaging) Kinase_Panel->Phenotypic Unbiased Effect Discovery Integrated_Assessment Integrated Off-Target Profile (Decision Making) CETSA->Integrated_Assessment Cellular Potency Phenotypic->Integrated_Assessment Functional Consequences

Caption: Integrated workflow for off-target assessment.

In Silico Profiling: The Predictive Power of Algorithms

The initial step in our assessment of Compound X is to leverage the power of computational toxicology and pharmacology.[1][2] These methods are rapid, cost-effective, and can provide an early warning of potential off-target liabilities by comparing the chemical structure of our compound against vast databases of known ligand-target interactions.[3]

Methodology Explained:

Two primary in silico approaches are employed:

  • Ligand-Based Methods: These methods, such as the Similarity Ensemble Approach (SEA), operate on the principle that structurally similar molecules are likely to have similar biological activities.[4] The 2D or 3D structure of Compound X is used to query databases of compounds with known off-target interactions.

Hypothetical Data for Compound X:

An in silico screen was performed on Compound X using a consensus approach that combines multiple prediction methods.[3]

Predicted Off-TargetFamilyPrediction ScoreRationale
Aurora Kinase A Kinase0.85High structural similarity to known Aurora kinase inhibitors.
VEGFR2 Kinase0.79Shared pharmacophore with approved VEGFR2 inhibitors.
HSP90 Chaperone0.65Predicted binding to the ATP pocket.
Dopamine Receptor D2 GPCR0.58Chemical feature similarity to known D2 ligands.

Interpretation and Next Steps:

The in silico results suggest that Compound X, in addition to its intended kinase target, may interact with other kinases like Aurora A and VEGFR2, and potentially non-kinase targets such as HSP90 and the D2 dopamine receptor. These predictions are hypotheses that must be experimentally validated. The highest-scoring predictions, particularly those within the kinase family, will be prioritized for experimental testing.

In Vitro Biochemical Profiling: A Broad Kinome Scan

Given that Compound X is a putative kinase inhibitor, a broad biochemical screen against a large panel of kinases is the logical next step. This is the industry standard for determining the selectivity of kinase inhibitors and for identifying potent off-target kinase interactions.[5][6][7]

Methodology Explained:

Commercially available kinase profiling services offer panels that cover a significant portion of the human kinome, often exceeding 400 kinases.[5][8] These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Protocol: Kinase Panel Screening (Radiometric Assay)

  • Compound Preparation: Compound X is serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate, each well contains a specific purified kinase, a corresponding substrate (often a peptide), and ATP radiolabeled with ³³P.

  • Incubation: Compound X is added to the wells, and the plates are incubated at room temperature to allow for the kinase reaction to proceed.

  • Quenching and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition at each concentration of Compound X is calculated, and IC50 values are determined.

Hypothetical Data for Compound X (Selected Hits):

Compound X was screened at 1 µM against a panel of 468 kinases.

Off-Target Kinase% Inhibition at 1 µMIC50 (nM)Family
Primary Target (Hypothetical) 98%15TK
Aurora Kinase A 85%150Ser/Thr Kinase
VEGFR2 75%300RTK
SRC 52%950TK
p38α 48%>1000MAPK

Interpretation and Next Steps:

The kinase panel data confirms the in silico prediction that Aurora Kinase A and VEGFR2 are off-targets of Compound X. Although the potency against these off-targets is 10- to 20-fold weaker than against the primary target, these interactions are significant and warrant further investigation. The weaker inhibition of SRC and p38α suggests these are less likely to be physiologically relevant off-targets.

Cellular Target Engagement: Bridging the Gap to Physiology

A compound's activity in a biochemical assay does not always translate to a cellular context, where factors like cell permeability and target accessibility come into play. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound engages its intended target and any off-targets within intact cells.[9][10][11]

Methodology Explained:

CETSA is based on the principle that when a compound binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[9] By heating cells treated with the compound to various temperatures and then measuring the amount of soluble protein that remains, we can infer target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection Treat_Cells Treat cells with Compound X or Vehicle Heat_Cells Heat cell aliquots to a range of temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells and separate soluble from precipitated proteins Heat_Cells->Lyse_Cells Western_Blot Quantify soluble protein (e.g., Western Blot) Lyse_Cells->Western_Blot

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with Compound X at a desired concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Sample Preparation and Western Blot: Collect the supernatant (containing the soluble proteins), determine the protein concentration, and analyze by SDS-PAGE and Western blotting using antibodies specific for the primary target and the suspected off-target (e.g., Aurora Kinase A).

Hypothetical Data for Compound X:

A CETSA experiment was performed on cells treated with 1 µM Compound X. The resulting "melting curves" show the amount of soluble protein at different temperatures.

Target ProteinTagg (Vehicle)Tagg (Compound X)Thermal Shift (ΔTagg)Interpretation
Primary Target 52°C58°C+6°CStrong cellular target engagement.
Aurora Kinase A 50°C53°C+3°CConfirmed cellular off-target engagement.
Actin (Control) 65°C65°C0°CNo non-specific protein stabilization.

Interpretation and Next Steps:

The CETSA results provide crucial evidence that Compound X not only engages its primary target in a cellular environment but also binds to Aurora Kinase A, as indicated by the positive thermal shift. The lack of a shift for the control protein, actin, demonstrates the specificity of the interaction. These findings elevate the concern about potential side effects related to Aurora kinase inhibition.

Phenotypic Screening: An Unbiased View of Cellular Effects

While target-based assays are essential for confirming predicted interactions, they are inherently biased towards what we think we know. Phenotypic screening offers a complementary, unbiased approach by looking for any observable change in cell behavior or morphology in response to the compound, regardless of the underlying molecular target.[12][13][14]

Methodology Explained:

High-content screening (HCS) is a common platform for phenotypic screening.[14] It uses automated microscopy and image analysis to quantify hundreds of cellular features (e.g., cell shape, organelle morphology, protein localization) in a high-throughput manner. This allows for the creation of a detailed "phenotypic fingerprint" for a compound.

Hypothetical Scenario for Compound X:

Compound X was screened against a panel of cell lines using a high-content imaging assay that measures over 200 cellular features. While most cell lines showed a phenotype consistent with the inhibition of the primary target's pathway, one cell line (e.g., a human umbilical vein endothelial cell, HUVEC) exhibited a distinct and unexpected phenotype: a significant increase in the number of cells arrested in the G2/M phase of the cell cycle.

Data Interpretation:

The observed G2/M arrest is a classic cellular phenotype associated with the inhibition of Aurora kinases, which play a critical role in mitosis. This phenotypic data point, discovered through an unbiased screen, strongly corroborates the biochemical and CETSA data, providing functional evidence for the on-target activity of Compound X on Aurora Kinase A. This convergence of evidence from multiple, orthogonal assays provides a high degree of confidence in the off-target finding.

Summary and Integrated Assessment: A Comparative Overview

The table below provides a comparative summary of the methodologies discussed, highlighting their respective strengths and limitations in the context of off-target assessment.

MethodologyPrimary OutputThroughputPhysiological RelevanceStrengthsLimitations
In Silico Profiling Predicted Targets & ScoresVery HighLowRapid, cost-effective, broad coverage.Predictive, high false-positive rate.[15]
Kinase Panel IC50 ValuesHighLow-MediumQuantitative, industry standard for selectivity.In vitro artifacts, limited to panel composition.
CETSA Thermal Shift (ΔTagg)Low-MediumHighConfirms intracellular target engagement.Requires specific antibodies, lower throughput.
Phenotypic Screening Cellular FingerprintHighHighUnbiased, discovers novel mechanisms.Target deconvolution can be challenging.[16]

Conclusion: Building a Comprehensive Off-Target Profile for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Our multi-pronged investigation into the off-target profile of the hypothetical compound, 4-Methyl-3-pyrrolidin-1-yl-benzoic acid ("Compound X"), has yielded a cohesive and actionable dataset. The initial, broad-based in silico screen generated the hypothesis of Aurora Kinase A as a potential off-target. This was subsequently confirmed and quantified through a large-scale kinase panel, which demonstrated a potent, albeit less so than the primary target, interaction. Crucially, CETSA provided evidence that this off-target engagement occurs within the complex milieu of the intact cell. Finally, an unbiased phenotypic screen revealed a cellular consequence—G2/M arrest—that is a known hallmark of Aurora kinase inhibition.

This integrated dataset provides a high-confidence assessment of the off-target liabilities of Compound X. The project team is now equipped with the necessary information to make an informed decision: either to terminate the compound's development due to the potential for toxicity associated with Aurora kinase inhibition, or to initiate a medicinal chemistry effort to design new analogs with improved selectivity, using the established suite of assays to guide their progress. This case study underscores the principle that a proactive, integrated, and multi-faceted approach to off-target assessment is not merely a regulatory hurdle, but a cornerstone of successful and efficient drug discovery.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Principle

4-Methyl-3-pyrrolidin-1-yl-benzoic acid (CAS No. 107946-74-7) is identified as an irritant.[1] Lacking specific toxicological data, we must extrapolate from the parent compound, benzoic acid. Benzoic acid is known to cause skin irritation, serious eye damage, and potential damage to organs through prolonged or repeated exposure.[2][3][4][5][6][7] Furthermore, it is recognized as being harmful to aquatic life.[2][3][5] Therefore, 4-Methyl-3-pyrrolidin-1-yl-benzoic acid must be handled and disposed of as hazardous chemical waste.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Irritant Eye/Face Protection: Chemical safety goggles or a face shield.[2]
(Assumed based onHand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
parent compound)Body Protection: Laboratory coat and closed-toe shoes.[2]
Harmful to Aquatic Life Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust.[2]

The core principle guiding this disposal plan is causality: because the compound is a benzoic acid derivative with known irritant properties, we must implement controls to prevent contact with personnel and release into the environment.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. Adherence to this workflow ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and protects you and your colleagues.[8]

Step 1: Waste Segregation at the Source

Immediately upon deciding to discard the material (whether unused reagent or contaminated articles), it must be treated as hazardous waste.

  • Action: Designate a specific, clearly labeled hazardous waste container for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid and any materials contaminated with it (e.g., weighing boats, gloves, paper towels).

  • Causality: Segregation prevents unintentional and dangerous reactions. Benzoic acid and its derivatives are incompatible with strong oxidizing agents (e.g., nitrates, perchlorates) and strong bases.[9][10] Mixing can result in ignition or other hazardous reactions.

Step 2: Container Management

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Action: Use a chemically compatible container with a secure, screw-top lid.[11] Polyethylene or glass containers are generally suitable.[9] Do not use metal containers for acidic waste.[8]

  • Action: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-Methyl-3-pyrrolidin-1-yl-benzoic acid"), and an indication of the hazard (e.g., "Irritant").[12]

  • Action: Fill containers to no more than 90% capacity to allow for expansion and prevent spills during transport.[8]

  • Causality: Proper containment and labeling are mandated by the EPA and are the primary mechanisms for preventing accidental exposure and ensuring the waste is handled correctly by disposal personnel.[12]

Step 3: Accumulation and Storage

Laboratories must have a designated area for the temporary storage of hazardous waste.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11][12] This area should be at or near the point of generation and under the control of laboratory personnel.[8]

  • Action: The SAA must be a secondary containment system (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

  • Causality: The SAA protocol ensures that hazardous waste is managed safely in a controlled environment, minimizing the risk of spills and exposure to the wider workplace, while awaiting pickup by trained disposal personnel.

Step 4: Final Disposal

Hazardous chemical waste must not be disposed of via standard trash or sewer systems.[10][13]

  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste container.

  • Action: Your EHS office will work with a licensed hazardous waste disposal vendor who will transport the material to a permitted treatment, storage, and disposal facility (TSDF).[8][14] Disposal methods may include incineration or other approved treatments.[12]

  • Causality: Federal and local laws strictly regulate the transportation and final disposal of hazardous waste to prevent environmental contamination and ensure public safety.[9]

The following diagram illustrates the decision-making and operational flow for this process.

DisposalWorkflow cluster_0 In-Lab Process cluster_1 EHS & Final Disposal Start Decision to Discard 4-Methyl-3-pyrrolidin-1-yl-benzoic acid Assess Assess Hazards (Irritant, Benzoic Acid Derivative) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste (No mixing with incompatibles) PPE->Segregate Containerize Place in Compatible, Labeled, Sealed Container Segregate->Containerize Store Store in Secondary Containment within Satellite Accumulation Area (SAA) Containerize->Store EHS Contact EHS for Waste Pickup Store->EHS Transport Transport by Licensed Vendor EHS->Transport End Final Disposal at Permitted Facility (TSDF) Transport->End

Caption: Disposal workflow for 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Spill Management: An Emergency Protocol

In the event of a spill, a swift and safe response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Control Ignition Sources: As a combustible solid, remove all sources of ignition from the area.[9]

  • Don PPE: Wear the appropriate PPE as outlined in Table 1, including respiratory protection.

  • Contain and Clean: For a small, solid spill, gently sweep up the material to avoid generating dust.[13] A HEPA-filter vacuum can also be used.[10] Place the collected material and all cleanup supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Ensure all cleanup materials are disposed of as hazardous waste.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that your innovative research does not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as they are tailored to local and state regulations.

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Personal protective equipment for handling 4-Methyl-3-pyrrolidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid. This document is intended for researchers, scientists, and drug development professionals. It moves beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

4-Methyl-3-pyrrolidin-1-yl-benzoic acid is a solid, powdered organic compound that requires careful handling due to its identified health hazards. A thorough risk assessment is the foundational step before any handling procedures commence.[1][2][3]

1.1. Known Hazards

According to the Safety Data Sheet (SDS), this compound presents the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[4]

  • Serious Eye Damage (H318): Poses a risk of serious damage to the eyes.[4]

  • Organ Toxicity (H372): May cause damage to the lungs through prolonged or repeated exposure via inhalation.[4]

  • Aquatic Hazard (H402): Harmful to aquatic life.[4]

The powdered nature of this solid increases the risk of aerosolization, leading to potential inhalation and widespread contamination if not properly managed.[5]

1.2. Routes of Exposure

The primary routes of potential exposure are:

  • Inhalation: Breathing in fine dust particles.

  • Dermal Contact: Direct contact with the skin.

  • Ocular Contact: Direct contact with the eyes.

  • Ingestion: Swallowing the substance.

Understanding these routes is critical for selecting the appropriate Personal Protective Equipment (PPE).[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific hazards of the chemical.[6][7] For 4-Methyl-3-pyrrolidin-1-yl-benzoic acid, the following PPE is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against airborne particles and potential splashes, directly addressing the "Serious Eye Damage" hazard.[4][8]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat.Nitrile and neoprene gloves offer good resistance to a range of chemicals, including aromatic acids.[9][10][11][12] A lab coat prevents incidental skin contact.
Respiratory Protection NIOSH-approved respirator.Required if working outside of a certified chemical fume hood, to mitigate the risk of inhaling fine dust, which can lead to lung damage.[4]

Expert Insight on Glove Selection: While disposable nitrile gloves are suitable for incidental contact, for prolonged handling or in the event of a spill, a thicker gauge glove should be considered.[9][10] Always inspect gloves for any signs of degradation or punctures before use.[6]

Safe Handling and Operational Plan

A systematic workflow is essential to minimize exposure and prevent contamination.[13] All handling of 4-Methyl-3-pyrrolidin-1-yl-benzoic acid should be performed within a certified chemical fume hood to control airborne particles.[4][5]

3.1. Preparation and Weighing

  • Designate a Work Area: Cordon off and label a specific area within the fume hood for handling this compound.

  • Surface Protection: Cover the work surface with absorbent bench paper to easily clean up any minor spills.[5]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) are within the designated area.

  • Weighing Technique:

    • Use a tared weigh boat or container.

    • Gently scoop the powder using a clean spatula, avoiding any actions that could create dust clouds.[5]

    • Keep the container of the chemical closed when not in use.[5]

3.2. Experimental Workflow

The following diagram illustrates the logical flow for handling this chemical from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Retrieve Chemical B->C D Weigh Powder C->D Transfer to Hood E Perform Experiment D->E F Decontaminate Surfaces E->F Post-Experiment G Segregate Waste F->G H Dispose of PPE G->H I Wash Hands H->I

Caption: Workflow for handling 4-Methyl-3-pyrrolidin-1-yl-benzoic acid.

Spill Management

In the event of a spill, a prompt and correct response is crucial to prevent a minor incident from escalating.[4][14][15]

4.1. Minor Spill (Inside Fume Hood)

  • Alert Colleagues: Inform others in the vicinity.

  • Containment: Ensure the fume hood sash is lowered.

  • Cleanup:

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).[4]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[16]

4.2. Major Spill (Outside Fume Hood)

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent entry to the contaminated area.

Do not attempt to clean up a major spill without proper training and equipment.[4][17]

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

5.1. Waste Segregation

All materials contaminated with 4-Methyl-3-pyrrolidin-1-yl-benzoic acid must be treated as hazardous waste. This includes:

  • Unused or excess chemical.

  • Contaminated PPE (gloves, etc.).

  • Spill cleanup materials.

  • Empty containers, which should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[18]

5.2. Waste Container and Labeling

  • Container: Use a clearly labeled, leak-proof container that is compatible with the chemical.[19][20]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "4-Methyl-3-pyrrolidin-1-yl-benzoic acid".[18]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[21]

Disposal Workflow

G A Identify Contaminated Materials (Chemical, PPE, Glassware) B Segregate into Compatible Hazardous Waste Stream A->B C Place in Labeled, Sealed Waste Container B->C D Store in Satellite Accumulation Area C->D E Request EHS Pickup D->E

Caption: Hazardous waste disposal process.

By adhering to these detailed protocols, you contribute to a robust safety culture, ensuring the protection of yourself, your colleagues, and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.